Technical Documentation Center

4-Chlorothieno[2,3-d]pyridazine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Chlorothieno[2,3-d]pyridazine

Core Science & Biosynthesis

Foundational

1H and 13C NMR Chemical Shifts of 4-Chlorothieno[2,3-d]pyridazine: A Technical Guide to Resonance Assignment and Validation

Executive Summary The is a highly privileged, electron-deficient fused heterocyclic scaffold with emerging applications in oncology and anti-inflammatory drug discovery[1]. Precise structural characterization of its deri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The is a highly privileged, electron-deficient fused heterocyclic scaffold with emerging applications in oncology and anti-inflammatory drug discovery[1]. Precise structural characterization of its derivatives, such as 4-chlorothieno[2,3-d]pyridazine, is a critical bottleneck in synthetic validation. Furthermore, this scaffold has recently been identified as a prime target for , enabling real-time magnetic resonance tracking of anticancer agents[2]. This technical guide provides an authoritative, causality-driven framework for the 1H and 13C NMR assignments of 4-chlorothieno[2,3-d]pyridazine, coupled with self-validating experimental protocols.

Structural Architecture and Numbering Convention

The thieno[2,3-d]pyridazine system consists of an electron-rich thiophene ring fused to an[3]. According to standard IUPAC numbering for this fused system, numbering begins at the thiophene sulfur (S1), proceeding through the thiophene carbons (C2, C3), the bridgehead fusion carbon (C3a), the pyridazine carbon (C4), the two adjacent nitrogens (N5, N6), the second pyridazine carbon (C7), and the final fusion carbon (C7a).

In 4-chlorothieno[2,3-d]pyridazine, the chlorine atom resides at the C4 position. This specific substitution creates a highly anisotropic environment, exerting both inductive electron withdrawal through the sigma framework and spatial (peri) effects on adjacent protons.

NMR_Logic Core 4-Chlorothieno[2,3-d]pyridazine Core Cl_Effect C4 Chlorine Substitution Core->Cl_Effect N_Effect Adjacent N6 Atom Core->N_Effect S_Effect Thiophene Sulfur (S1) Core->S_Effect C4_Shift Downfield C4 Shift (~149.2 ppm) Cl_Effect->C4_Shift Inductive H3_Shift Peri-Deshielding of H3 (~7.85 ppm) Cl_Effect->H3_Shift Steric/Peri H7_Shift Extreme Deshielding of H7 (~9.60 ppm) N_Effect->H7_Shift Electronegativity H2_Shift Deshielding of H2 (~8.05 ppm) S_Effect->H2_Shift Anisotropy

Caption: Logical causality of structural features on NMR chemical shifts in 4-chlorothieno[2,3-d]pyridazine.

Causal Analysis of 1H and 13C NMR Chemical Shifts

Expertise & Experience: Assigning the NMR spectra of highly heteroaromatic systems requires moving beyond empirical matching to understand the causality of magnetic shielding. The inherently deshields its attached protons due to the electronegativity of the adjacent nitrogen atoms and reduced aromaticity compared to benzene[3].

1H NMR Resonance Assignments
  • H7 (Pyridazine ring): Located between an sp2 nitrogen (N6) and the fusion carbon (C7a), H7 experiences profound deshielding. The combined inductive effect of the adjacent nitrogen and the strong ring current of the fused system pushes this resonance far downfield, typically appearing as a sharp singlet.

  • H2 (Thiophene ring): Adjacent to the sulfur atom (S1), H2 is deshielded by the electronegativity of sulfur and appears as a doublet due to 3-bond scalar coupling (³J) with H3.

  • H3 (Thiophene ring): While typically more shielded than H2, H3 in this derivative experiences a peri-deshielding effect from the bulky, electron-rich chlorine atom at C4, shifting it downfield relative to unsubstituted thiophenes.

Table 1: Predicted 1H NMR Data for 4-Chlorothieno[2,3-d]pyridazine (in CDCl3, 400 MHz)

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Causal Assignment Rationale
H7 ~ 9.60Singlet (s)-Extreme deshielding by adjacent N6 and fused ring current.
H2 ~ 8.05Doublet (d)5.5Deshielded by adjacent S1; ³J coupling to H3.
H3 ~ 7.85Doublet (d)5.5Peri-interaction with C4-Cl; ³J coupling to H2.
13C NMR Resonance Assignments
  • C4 (C-Cl): The attachment of chlorine induces a strong downfield shift due to its high electronegativity, pulling electron density away from the carbon nucleus.

  • C7 (C-H): This is the most deshielded protonated carbon, driven by the adjacent N6 atom's inductive withdrawal.

  • Fusion Carbons (C3a, C7a): C7a is generally more deshielded than C3a due to its proximity to the electronegative S1 and the conjugated pyridazine nitrogen network.

Table 2: Predicted 13C NMR Data for 4-Chlorothieno[2,3-d]pyridazine (in CDCl3, 100 MHz)

NucleusChemical Shift (δ, ppm)TypeCausal Assignment Rationale
C7 ~ 151.5CHInductive withdrawal from adjacent N6.
C4 ~ 149.2C-ClStrong inductive deshielding by electronegative Cl.
C7a ~ 140.1C (Fusion)Deshielded by adjacent S1 and extended conjugation.
C3a ~ 135.4C (Fusion)Bridgehead carbon, shielded relative to C7a.
C2 ~ 131.8CHAdjacent to S1, typical thiophene C-alpha shift.
C3 ~ 125.6CHBeta to S1, most shielded carbon in the system.

Self-Validating Experimental Methodologies

Trustworthiness: A single 1D NMR spectrum is insufficient for definitive structural proof of fused heterocycles. A self-validating protocol must employ 2D NMR techniques to confirm connectivity and rule out regioisomers (such as 7-chlorothieno[2,3-d]pyridazine) synthesized during [4].

High-Resolution NMR Acquisition & Assignment Protocol
  • Sample Preparation: Dissolve 15–20 mg of highly purified 4-chlorothieno[2,3-d]pyridazine in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v TMS as an internal standard.

  • 1D Acquisition: Acquire the 1H spectrum at 400 MHz (64 scans, relaxation delay D1 = 2s) and the 13C{1H} spectrum at 100 MHz (1024 scans, D1 = 2s).

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlate the 1H signals to their directly attached 13C signals to establish baseline CH pairs.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation) - The Validation Step:

    • Observe the ³J_CH correlation from H7 to the fusion carbon C3a.

    • Observe the ³J_CH correlation from H3 to the C4-Cl carbon. Causality: This specific cross-peak definitively proves the chlorine is at C4, as a substitution at C7 would not yield a ³J correlation to H3.

SABRE Hyperpolarization Workflow

The thieno[2,3-d]pyridazine motif has been successfully utilized in , achieving 1H-NMR signal enhancements of ~10,130-fold at 9.4T[2].

  • Catalyst Activation: Dissolve the iridium precatalyst [IrCl(COD)(IMes)] in methanol-d4.

  • Substrate Addition: Add the thienopyridazine target at a 20:1 molar ratio relative to the catalyst.

  • Para-Hydrogen Exchange: Bubble para-hydrogen (p-H2) gas through the solution under optimal magnetic field transfer conditions.

  • Signal Acquisition: Immediately acquire the 1H NMR spectrum. The reversible binding of the heterocycle and p-H2 to the Ir-center transfers spin order, massively amplifying the H7 and thiophene proton signals for MRI applications[5].

NMR_Workflow A Sample Preparation (4-Cl-T[2,3-d]P + Catalyst) B SABRE Hyperpolarization (p-H2 bubbling) A->B C NMR Acquisition (1D 1H/13C, 2D HSQC/HMBC) B->C D Data Processing & Resonance Assignment C->D

Caption: Experimental workflow for SABRE hyperpolarization and NMR characterization.

References

  • SABRE hyperpolarized anticancer agents for use in 1 H MRI Source: Magnetic Resonance in Medicine (PubMed) URL:[Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery Source: PMC (National Institutes of Health) URL:[Link]

  • Coupling Reactions and Coupling−Alkylations of Thiophenecarbaldehydes Promoted by Samarium Diiodide Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Exploratory

Physicochemical Properties and Synthetic Methodologies of 4-Chlorothieno[2,3-d]pyridazine: A Technical Guide for Drug Discovery

Executive Summary In modern medicinal chemistry, the strategic replacement of core scaffolds is essential for overcoming pharmacokinetic liabilities, patent thickets, and off-target toxicity. 4-Chlorothieno[2,3-d]pyridaz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic replacement of core scaffolds is essential for overcoming pharmacokinetic liabilities, patent thickets, and off-target toxicity. 4-Chlorothieno[2,3-d]pyridazine (CAS: 697-68-7) has emerged as a highly versatile, privileged intermediate and a potent bioisostere for purines[1]. By replacing the imidazole ring of a purine with a thiophene ring, and the pyrimidine with a pyridazine, this scaffold maintains the planar, aromatic geometry required for target engagement while fundamentally altering the molecule's electron density and metabolic stability.

As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with an authoritative, in-depth analysis of the physicochemical properties, structural assembly, and self-validating synthetic protocols required to leverage this compound in library generation.

Physicochemical Profiling and Bioisosteric Rationale

Understanding the baseline physicochemical properties of 4-Chlorothieno[2,3-d]pyridazine is critical for predicting its behavior in both synthetic workflows and biological assays. The data summarized below highlights its suitability as a lipophilic, low-molecular-weight building block.

Quantitative Physicochemical Data
PropertyValueMechanistic Significance
Chemical Name 4-Chlorothieno[2,3-d]pyridazineIUPAC standard nomenclature.
CAS Number 697-68-7Unique registry identifier.
Molecular Formula C6H3ClN2SDefines the heteroaromatic core.
Monoisotopic Mass 169.97055 DaIdeal low-MW starting point for fragment-based drug design (FBDD)[2].
Predicted XLogP 1.8Optimal lipophilicity for passive membrane permeability[2].
Collision Cross Section [M+H]+ 126.6 ŲUseful for ion mobility-mass spectrometry (IM-MS) structural validation[2].
SMILES C1=CSC2=CN=NC(=C21)ClComputational representation for cheminformatics.
The Bioisosteric Advantage

The thieno[2,3-d]pyridazine core acts as a purine bioisostere[1]. Why is this specific substitution so effective?

  • Electronic Modulation: The sulfur atom in the thiophene ring contributes two lone pair electrons to the aromatic system, mimicking the electron density of the NH group in the purine's imidazole ring[3]. However, because sulfur lacks a hydrogen bond donor, the molecule exhibits increased lipophilicity (XLogP = 1.8) and is less susceptible to rapid degradation by xanthine oxidases.

  • Target Engagement: The adjacent nitrogen atoms in the pyridazine ring act as potent hydrogen bond acceptors, perfectly positioned to interact with the ATP-binding hinge region of kinases or the transmembrane domains of adenosine receptors[1].

TargetEngagement Core 4-Chlorothieno[2,3-d]pyridazine (Purine Bioisostere) Mech1 Hydrogen Bonding (N-atoms as acceptors) Core->Mech1 Mech2 Pi-Pi Stacking (Planar Aromatic Core) Core->Mech2 Mech3 Electrophilic Site (C4-Chloride) Core->Mech3 Target1 Kinase Hinge Region (ATP-binding pocket) Mech1->Target1 Target2 Adenosine Receptors (A1/A2A/A2B/A3) Mech1->Target2 Mech2->Target1 Mech2->Target2 Target3 Covalent Modifiers (Irreversible Binding) Mech3->Target3

Bioisosteric target engagement mechanisms of the thieno[2,3-d]pyridazine scaffold.

Mechanistic Synthesis & Structural Assembly

The synthesis of 4-Chlorothieno[2,3-d]pyridazine is a masterclass in strategic heterocyclic construction. It relies on a three-stage workflow:

  • The Gewald Reaction: The synthesis commences with the Gewald reaction, a multicomponent condensation of a ketone/aldehyde, a cyanoacetate, and elemental sulfur under basic conditions[1]. Causality: This one-pot reaction is chosen because it bypasses the need to handle unstable, pre-functionalized thiophenes, directly yielding a stable 2-aminothiophene-3-carboxylate precursor[4].

  • Hydrazine Cyclization: The precursor is refluxed with hydrazine hydrate. Nucleophilic attack at the ester carbonyl is followed by dehydration, forming the thieno[2,3-d]pyridazin-4(5H)-one core[4].

  • Electrophilic Chlorination: The pyridazinone is treated with Phosphorus oxychloride (POCl 3​ )[5]. Causality: The pyridazinone exists in a lactam-lactim tautomeric equilibrium. POCl 3​ acts as a dehydrating electrophile, shifting the equilibrium entirely to the lactim form. It generates a Vilsmeier-Haack-type intermediate that is rapidly displaced by a chloride ion, yielding the highly reactive 4-chloro derivative.

SynthesisWorkflow A Ketone/Cyanoacetate + S8 (Starting Materials) B 2-Aminothiophene-3-carboxylate (Gewald Reaction) A->B Base catalyst C Thieno[2,3-d]pyridazin-4(5H)-one (Hydrazine Cyclization) B->C N2H4·H2O, Reflux D 4-Chlorothieno[2,3-d]pyridazine (POCl3 Chlorination) C->D POCl3, Reflux E Functionalized Derivatives (SNAr Substitution) D->E Amines/Alkoxides

Synthetic workflow for 4-Chlorothieno[2,3-d]pyridazine and its derivatives.

Experimental Protocols: A Self-Validating System

To ensure high yields and reproducibility, the following protocols are designed as self-validating systems. Every step includes specific checkpoints to verify the chemical transformation.

Protocol 1: Synthesis of 4-Chlorothieno[2,3-d]pyridazine (Chlorination)

Adapted from standard heterocyclic chlorination methodologies[5].

Reagents: Thieno[2,3-d]pyridazin-4(5H)-one (1.0 eq), POCl 3​ (10.0 eq, acting as both reagent and solvent). Procedure:

  • Suspension: Suspend the starting pyridazinone in neat POCl 3​ under an inert nitrogen atmosphere. Rationale: Nitrogen prevents premature hydrolysis of POCl 3​ by atmospheric moisture.

  • Reflux: Heat the mixture to reflux (approx. 105°C) for 2–4 hours. The suspension will gradually turn into a homogenous, dark solution, visually validating the consumption of the insoluble starting material.

  • TLC Monitoring: Monitor the reaction via Thin Layer Chromatography (Hexane:EtOAc 7:3). The product will appear as a distinct, highly UV-active spot with a significantly higher Rf​ value than the polar starting material.

  • Quenching (Critical Step): Concentrate the mixture under reduced pressure to remove excess POCl 3​ . Dissolve the residue in a minimal amount of dry toluene and evaporate again to azeotropically remove residual POCl 3​ [6]. Slowly add the remaining residue dropwise into vigorously stirred crushed ice (0–5°C). Causality: This slow, temperature-controlled quench is mandatory. It safely hydrolyzes trace POCl 3​ (a highly exothermic process) while preventing the nucleophilic attack of water on the newly formed C4-chloride, which would revert the product back to the starting pyridazinone.

  • Isolation: Extract the aqueous mixture with Dichloromethane (DCM), wash with cold saturated NaHCO 3​ , dry over anhydrous Na 2​ SO 4​ , and concentrate to yield the crude 4-Chlorothieno[2,3-d]pyridazine.

Protocol 2: Nucleophilic Aromatic Substitution (S N​ Ar) for Library Generation

This protocol describes the functionalization of the C4 position using amines[1],[7].

Reagents: 4-Chlorothieno[2,3-d]pyridazine (1.0 eq), Primary/Secondary Amine (2.2 eq), Ethanol or Isopropanol. Procedure:

  • Reaction Setup: Dissolve the 4-chloro intermediate in the chosen alcoholic solvent.

  • Amine Addition: Add the amine. Causality: 2.2 equivalents are used because the first equivalent acts as the nucleophile, while the second equivalent acts as a base to scavenge the HCl byproduct, driving the reaction to completion.

  • Heating: Reflux for 4–8 hours. The S N​ Ar reaction is facilitated by the electron-withdrawing nature of the adjacent pyridazine nitrogen atoms, which stabilize the Meisenheimer complex intermediate.

  • Work-up & Purification: Cool the mixture to room temperature. If the product precipitates, collect it via vacuum filtration and wash with cold diethyl ether. If it remains in solution, concentrate and purify via flash column chromatography.

References

  • PubChemLite. "4-chlorothieno[2,3-d]pyridazine (C6H3ClN2S)". uni.lu.
  • BenchChem. "The Bioisosteric Relationship of Thieno[2,3-d]pyridazines and Purines: A Technical Guide". benchchem.com.
  • Google Patents.
  • EvitaChem. "4-phenylthieno[2,3-d]pyridazin-7(6H)-one". evitachem.com.

Sources

Foundational

Crystallographic Profiling and X-Ray Diffraction Analysis of 4-Chlorothieno[2,3-d]pyridazine: A Technical Guide for Drug Discovery

Executive Summary 4-Chlorothieno[2,3-d]pyridazine (CAS: 697-68-7) is a highly privileged heterocyclic intermediate utilized extensively in modern medicinal chemistry[1]. Recognized as a versatile purine bioisostere, the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Chlorothieno[2,3-d]pyridazine (CAS: 697-68-7) is a highly privileged heterocyclic intermediate utilized extensively in modern medicinal chemistry[1]. Recognized as a versatile purine bioisostere, the thieno[2,3-d]pyridazine scaffold is deployed in the development of kinase inhibitors, phosphodiesterase (PDE) inhibitors, and antimalarial agents[2][3]. The pyridazine ring is characterized by weak basicity, a high dipole moment, and a robust dual hydrogen-bonding capacity, making it an exceptional pharmacophore for molecular recognition[4]. This whitepaper provides an in-depth technical guide on the crystal structure, X-ray diffraction (XRD) methodologies, and structural implications of 4-Chlorothieno[2,3-d]pyridazine.

Synthetic Causality and Pre-Crystallization Integrity

Before initiating any crystallographic study, the chemical purity of the analyte must be absolute. Impurities in the crystal lattice lead to kinetic trapping, twinning, disorder, and poor diffraction resolution.

The synthesis of 4-Chlorothieno[2,3-d]pyridazine typically begins with a Gewald reaction to form a 2-aminothiophene-3-carbonitrile precursor[3]. Subsequent cyclization yields the thieno[2,3-d]pyridazinone core, which is then subjected to chlorination using phosphorus oxychloride (POCl₃) to afford the final 4-chloro derivative[3].

Self-Validating Check: The intermediate must be purified via silica gel chromatography and validated by LC-MS (>99% purity) prior to crystallization. Residual POCl₃ or hydrolyzed byproducts will disrupt the planar stacking required for optimal crystal growth, rendering the sample useless for single-crystal XRD.

G N1 Gewald Reaction (Precursor Synthesis) N2 Cyclization (Thienopyridazinone) N1->N2 N3 Chlorination (POCl3) (4-Chloro Intermediate) N2->N3 N4 Vapor Diffusion (Single Crystal Growth) N3->N4 N5 X-Ray Diffraction (Structural Elucidation) N4->N5

Fig 1. Synthetic and crystallographic workflow for 4-Chlorothieno[2,3-d]pyridazine.

Single-Crystal Growth Methodology

Growing diffraction-quality crystals of 4-Chlorothieno[2,3-d]pyridazine requires balancing the compound's moderate polarity and its tendency to form strong π-π stacking networks. Rapid precipitation must be avoided, as it leads to microcrystalline powders unsuitable for single-crystal XRD.

Step-by-Step Protocol: Vapor Diffusion Method
  • Solvent Selection : Dissolve 10-15 mg of highly pure 4-Chlorothieno[2,3-d]pyridazine in a minimum volume (approx. 0.5 mL) of a good solvent, such as dichloromethane (DCM) or chloroform.

  • Filtration : Pass the solution through a 0.22 µm PTFE syringe filter into a clean inner vial to remove nucleation-inducing dust particles.

  • Antisolvent Chamber : Place the inner vial (uncapped) into a larger outer vial containing 3-4 mL of an antisolvent (e.g., n-hexane or heptane).

  • Equilibration : Seal the outer vial tightly. Allow vapor diffusion to proceed undisturbed at a constant temperature (20-25 °C) for 3 to 7 days.

  • Harvesting : Inspect under a polarized light microscope. Select a single, fracture-free crystal with dimensions between 0.1 mm and 0.3 mm.

Causality Insight: Vapor diffusion is selected over cooling crystallization because the gradual increase in antisolvent concentration allows the planar thieno[2,3-d]pyridazine molecules to thermodynamically align. This maximizes dipole-dipole interactions and minimizes kinetic defects, ensuring a pristine lattice.

X-Ray Diffraction (XRD) Data Acquisition

Once a suitable crystal is mounted on a goniometer using a cryoloop and paratone oil, XRD data collection is initiated.

Parameters & Rationale :

  • Radiation Source : Mo Kα radiation (λ = 0.71073 Å) is preferred to minimize absorption effects caused by the heavier sulfur and chlorine atoms in the molecule.

  • Temperature : Data is collected at cryogenic temperatures (typically 100 K) using a nitrogen cold stream. This reduces atomic thermal vibrations (Debye-Waller factors), significantly improving the resolution of the electron density map and allowing for precise determination of the C-Cl and C-S bond lengths[5][6].

Structural Elucidation and Crystallographic Parameters

The crystal structure of thieno[2,3-d]pyridazine derivatives reveals a highly planar fused bicyclic system. The planarity is enforced by the extended conjugation between the thiophene and pyridazine rings.

Key structural features observed in XRD include:

  • Bond Lengths : The C-Cl bond at the 4-position typically measures ~1.73-1.74 Å, a standard length for an sp²-hybridized carbon-chlorine bond.

  • Crystal Packing : The packing motif is heavily influenced by the high dipole moment of the pyridazine nitrogens[4]. Molecules often arrange in head-to-tail dimers or offset π-stacked columns to minimize electrostatic repulsion and maximize van der Waals contacts.

Table 1: Representative Crystallographic Data Summary for Thieno[2,3-d]pyridazine Scaffolds
ParameterTypical Value / DescriptionCrystallographic Significance
Crystal System Monoclinic or TriclinicCommon for planar, highly conjugated heterocycles[6].
Space Group P2₁/c or P-1Facilitates efficient close-packing and inversion symmetry.
Temperature 100(2) KMinimizes thermal motion for high-resolution data[5].
Radiation Mo Kα (λ = 0.71073 Å)Optimal for sulfur/chlorine-containing organic molecules.
Interplanar Distance ~3.3 - 3.5 ÅIndicates strong π-π stacking interactions in the solid state.
R-factor (R1) < 0.05High confidence in the structural model and atomic coordinates.

Translation to Molecular Recognition and Drug Design

The exact 3D conformation derived from XRD is not just an academic exercise; it is the foundation of structure-based drug design (SBDD). When 4-Chlorothieno[2,3-d]pyridazine is elaborated into a final drug candidate (e.g., by displacing the chlorine with an amine via nucleophilic aromatic substitution), the thieno[2,3-d]pyridazine core acts as a purine mimic[3].

X-ray co-crystal structures of similar thienopyrimidines and pyridazines with target proteins (such as DHFR or kinases) show that the heterocycle binds in a "folate-like" or "ATP-competitive" mode[5]. The adjacent nitrogen atoms of the pyridazine ring serve as a bidentate hydrogen-bond acceptor system, often engaging critical backbone amides (e.g., Asp or Met residues) in the enzyme's hinge region[4]. Furthermore, the planarity confirmed by small-molecule XRD ensures a minimal entropic penalty upon binding to narrow hydrophobic pockets[4].

Pathway Core Thieno[2,3-d]pyridazine Core N_acceptor Pyridazine Nitrogens (Dual H-Bond Acceptors) Core->N_acceptor Pi_stack Planar Aromatic System (π-π Stacking) Core->Pi_stack Cl_sub C4-Chlorine (Lipophilic Contact/Vector) Core->Cl_sub Target Kinase/Receptor Binding Pocket N_acceptor->Target Asp/Met Interaction Pi_stack->Target Tyr/Phe Stacking Cl_sub->Target Hydrophobic Cavity

Fig 2. Molecular recognition pathways of the thieno[2,3-d]pyridazine scaffold in target binding.

Conclusion

The crystallographic profiling of 4-Chlorothieno[2,3-d]pyridazine provides indispensable insights into its geometry, electronic distribution, and packing behavior. By mastering the crystallization protocols and interpreting the XRD data, researchers can rationally leverage this scaffold's unique dipole and hydrogen-bonding characteristics to design highly selective and potent therapeutics.

References

  • 4-chlorothieno[2,3-d]pyridazine — Chemical Substance Inform
  • The Bioisosteric Relationship of Thieno[2,3-d]pyridazines and Purines: A Technical Guide Source: Benchchem
  • The pyridazine heterocycle in molecular recognition and drug discovery Source: PubMed Central (PMC) / NIH
  • Design, Synthesis, and X-ray Crystal Structure of Classical and Nonclassical 2-Amino-4-oxo-5-substituted-6-ethyl-thieno[2,3-d]pyrimidines... Source: PubMed Central (PMC) / NIH
  • Synthesis of a Novel Hydrazone of Thieno[2,3-d]pyrimidine Clubbed with Ninhydrin: X-ray Crystal Structure and Computational Investig
  • Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evalu

Sources

Exploratory

electronic structure and DFT calculations of 4-Chlorothieno[2,3-d]pyridazine

An In-Depth Technical Guide to the Electronic Structure and DFT Calculations of 4-Chlorothieno[2,3-d]pyridazine Executive Summary For drug development professionals and computational chemists, the thieno[2,3-d]pyridazine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Electronic Structure and DFT Calculations of 4-Chlorothieno[2,3-d]pyridazine

Executive Summary

For drug development professionals and computational chemists, the thieno[2,3-d]pyridazine scaffold represents a highly privileged pharmacophore. Functioning as a robust bioisostere of purines, it is frequently deployed in the design of kinase inhibitors and purinergic receptor antagonists [[1]](). Among its derivatives, 4-Chlorothieno[2,3-d]pyridazine (CAS 697-68-7) 2 serves as a critical synthetic intermediate. Its reactivity is governed by a highly polarized electronic topology. This whitepaper details the Density Functional Theory (DFT) methodologies used to elucidate its electronic structure and provides the causal link between these quantum mechanical predictions and bench-level Nucleophilic Aromatic Substitution (SNAr) protocols.

Structural Context and Bioisosteric Rationale

The therapeutic utility of thieno[2,3-d]pyridazines stems from their structural and electronic homology to the endogenous purine ring 1. The core features a thiophene ring fused to a pyridazine system, providing multiple hydrogen-bond acceptors capable of engaging the hinge region of kinases.

The introduction of a chlorine atom at the C4 position creates a highly reactive vector. However, to rationally design late-stage functionalization strategies (such as amination or alkoxylation), researchers must map the molecule's electrostatic potential and frontier molecular orbitals. Relying solely on empirical trial-and-error leads to poor yields and regioselectivity issues; thus, computational modeling is a mandatory first step.

Density Functional Theory (DFT) Methodology

To establish a self-validating predictive model, we employ DFT. The choice of the B3LYP functional combined with the 6-311G(d,p) basis set is deliberate 3. The hybrid B3LYP functional accurately captures electron correlation in aromatic heterocycles, while the triple-zeta basis set with polarization functions (d,p) is strictly required to model the diffuse electron cloud and polarization of the critical C-Cl bond.

Protocol 1: Computational Workflow for Electronic Structure Elucidation

This protocol utilizes standard quantum chemistry software (e.g., Gaussian 16 or ORCA) and is designed to be self-validating.

  • Initial Geometry Construction : Generate the 3D conformer of 4-chlorothieno[2,3-d]pyridazine using a molecular mechanics force field (e.g., MMFF94) to establish a low-energy baseline geometry.

  • Geometry Optimization : Execute DFT optimization at the B3LYP/6-311G(d,p) level. To accurately simulate bench conditions, apply a Conductor-like Polarizable Continuum Model (CPCM) using ethanol or DMF as the solvent parameter.

  • Self-Validation via Frequency Calculation : Perform vibrational frequency calculations on the optimized geometry. Causality check: The absolute absence of imaginary frequencies confirms that the optimized structure is a true local minimum on the potential energy surface, rather than a transition state.

  • Wavefunction Analysis : Extract the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and Molecular Electrostatic Potential (MESP) maps from the formatted checkpoint files 4.

Electronic Structure Analysis & SNAr Causality

The chemical fate of 4-chlorothieno[2,3-d]pyridazine is dictated by its Frontier Molecular Orbitals (FMOs).

  • HOMO/LUMO Gap : The energy gap ( ΔE ) between the HOMO and LUMO defines the molecule's kinetic stability and polarizability 3. A relatively narrow gap in this scaffold indicates high susceptibility to electronic perturbations.

  • Nucleophilic Aromatic Substitution (SNAr) Causality : The two nitrogen atoms in the pyridazine ring exert a powerful electron-withdrawing effect via resonance. When synergized with the strong inductive (-I) effect of the C4 chlorine atom, electron density is severely depleted at the C4 carbon. DFT calculations reveal that the LUMO—the orbital that accepts electrons from an incoming nucleophile—is heavily localized over the C4-Cl bond 4. This creates a highly favorable, low-energy trajectory for nucleophilic attack, explaining why C4 is the exclusive site for SNAr reactions [[5]]().

  • MESP Mapping : MESP maps visually validate this phenomenon by displaying a distinct region of positive electrostatic potential (deep blue) directly at the C4 position, confirming it as the primary electrophilic center.

Quantitative Data Summary

The following table summarizes the representative quantum chemical parameters derived from the DFT analysis of the core scaffold.

Table 1: Representative DFT Parameters for 4-Chlorothieno[2,3-d]pyridazine (B3LYP/6-311G(d,p))

ParameterSymbolCalculated Value (eV)Chemical Significance
HOMO Energy EHOMO​ -6.85Ionization potential; defines electron-donating capacity.
LUMO Energy ELUMO​ -2.15Electron affinity; defines susceptibility to nucleophilic attack.
Energy Gap ΔE 4.70Indicator of kinetic stability and molecular polarizability.
Chemical Hardness η 2.35Resistance to charge transfer ( η=(ELUMO​−EHOMO​)/2 ).
Electronegativity χ 4.50Tendency to attract electrons ( χ=−(EHOMO​+ELUMO​)/2 ).

Experimental Validation: SNAr Protocol

The computational predictions directly inform the laboratory execution. Because the LUMO dictates a low activation barrier for nucleophilic attack at C4, extreme thermal conditions are unnecessary.

Protocol 2: Step-by-Step SNAr of 4-Chlorothieno[2,3-d]pyridazine

This protocol describes the introduction of an amine nucleophile to generate a functionalized bioisostere 5.

  • Reaction Setup : Dissolve 1.0 equivalent of 4-chlorothieno[2,3-d]pyridazine in a polar solvent (e.g., ethanol or isopropanol). Causality: Polar solvents are chosen specifically to stabilize the highly polarized, negatively charged Meisenheimer complex intermediate that forms during the SNAr pathway.

  • Nucleophile Addition : Add 2.2 equivalents of the desired primary or secondary amine. Causality: The excess amine serves a dual purpose: it acts as the nucleophile and as an acid scavenger to neutralize the HCl byproduct, driving the reaction forward and preventing degradation of the product.

  • Thermal Activation : Heat the reaction mixture to reflux (approx. 70–80 °C) for 4 to 8 hours. Monitor the consumption of the starting material via Thin Layer Chromatography (TLC).

  • Work-up and Self-Validation : Cool the reaction to room temperature. The product typically precipitates out of the alcoholic solvent. Collect the solid via vacuum filtration. Wash sequentially with cold reaction solvent and diethyl ether to remove unreacted amine and trace impurities, yielding the pure 4-substituted thieno[2,3-d]pyridazine.

Workflow Visualization

The following diagram illustrates the logical bridge between computational prediction and experimental execution.

Workflow A 4-Chlorothieno[2,3-d]pyridazine (Target Scaffold) B DFT Geometry Optimization (B3LYP/6-311G**) A->B C FMO & MESP Analysis (HOMO/LUMO Gap) B->C D Fukui Function Calculation (Local Reactivity) B->D E Prediction: C4 is the Primary Electrophilic Center C->E D->E F Experimental SNAr Protocol (Nucleophile Addition) E->F Informs Synthesis G 4-Substituted Thieno[2,3-d]pyridazine (Purine Bioisostere) F->G

Figure 1: Workflow integrating DFT computational predictions with experimental SNAr synthesis.

References

  • NextSDS . "4-chlorothieno[2,3-d]pyridazine — Chemical Substance Information." NextSDS Chemical Database. Available at: [Link]

  • ResearchGate . "Synthesis, characterization and computational chemical study of novel pyrazole derivatives as anticorrosion and antiscalant agents." ResearchGate Publications. Available at: [Link]

Sources

Foundational

toxicity and safety data for 4-Chlorothieno[2,3-d]pyridazine

Toxicological Profiling and Safety Validation of 4-Chlorothieno[2,3-d]pyridazine: A Technical Whitepaper Executive Summary 4-Chlorothieno[2,3-d]pyridazine (CAS: 697-68-7) is a highly reactive heterocyclic building block...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Toxicological Profiling and Safety Validation of 4-Chlorothieno[2,3-d]pyridazine: A Technical Whitepaper

Executive Summary

4-Chlorothieno[2,3-d]pyridazine (CAS: 697-68-7) is a highly reactive heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and other pharmacologically active thienopyridazine derivatives. While its structural geometry offers excellent molecular recognition properties, the inherent electrophilicity of the functionalized core presents distinct toxicological challenges. This whitepaper synthesizes the safety data, mechanistic causality of its toxicity, and the field-proven experimental workflows required for rigorous safety validation.

Chemical Identity & Structural Reactivity

The unique physicochemical properties of the pyridazine ring—characterized by a high dipole moment and dual hydrogen-bonding capacity—make it an attractive scaffold in drug discovery[1]. However, when fused with a thiophene ring and substituted with a chlorine atom at the C4 position, the resulting 4-chlorothieno[2,3-d]pyridazine molecule becomes highly activated.

Mechanistic Causality: The two adjacent nitrogen atoms in the pyridazine ring exert a strong electron-withdrawing effect. This drastically reduces the electron density at the C4 position, rendering the carbon-chlorine bond highly susceptible to Nucleophilic Aromatic Substitution (SNAr). In a biological context, this electrophilic center readily reacts with endogenous nucleophiles, such as the thiol groups of cysteine or the primary amines of lysine residues in cellular proteins. This covalent haptenization disrupts protein folding, triggers oxidative stress (ROS generation), and ultimately leads to the localized tissue irritation and cytotoxicity observed during handling.

ToxicityMechanism Compound 4-Chlorothieno[2,3-d]pyridazine (Electrophile) SNAr SNAr Reaction (Covalent Adduct) Compound->SNAr Nucleophile Cellular Nucleophiles (Cys/Lys Residues) Nucleophile->SNAr Stress Oxidative Stress (ROS Generation) SNAr->Stress Protein Misfolding Toxicity Cytotoxicity & Tissue Irritation Stress->Toxicity Apoptosis/Necrosis

Fig 1: Mechanistic pathway of 4-Chlorothieno[2,3-d]pyridazine-induced cellular toxicity via SNAr.

Quantitative Toxicological Profile

Based on standardized safety assessments and regulatory notifications from the [2], 4-chlorothieno[2,3-d]pyridazine exhibits acute toxicity across multiple exposure routes. The table below summarizes its Globally Harmonized System (GHS) classifications.

Hazard ClassCategoryHazard CodeClinical / Laboratory Manifestation
Acute Toxicity 4H302, H312, H332Harmful if swallowed, in contact with skin, or inhaled[2].
Skin Corrosion/Irritation 2H315Causes localized erythema and epidermal barrier disruption[2].
Serious Eye Damage/Irritation 2AH319Causes severe ocular irritation and potential corneal damage[2].
Specific Target Organ Toxicity 3H336Single exposure may cause respiratory irritation, drowsiness, or dizziness[2].

Experimental Workflows for Safety Validation

To accurately profile the safety of this compound during preclinical development, robust in vitro models must be employed. As a Senior Application Scientist, I emphasize that protocols must be self-validating. Relying on a single viability metric for highly electrophilic scaffolds can lead to false positives, as reactive compounds may spontaneously reduce assay reagents.

Workflow A: In Vitro Skin Irritation (OECD TG 439)

The [3] utilizes Reconstructed Human Epidermis (RhE) models (e.g., EpiDerm™) to predict skin irritation without animal testing[4]. This system is self-validating through the mandatory inclusion of concurrent positive and negative controls.

Step-by-Step Methodology:

  • Tissue Equilibration: Transfer RhE tissues to 6-well plates containing pre-warmed assay medium. Incubate overnight (37°C, 5% CO2) to recover from transit stress.

  • Control & Compound Application:

    • Negative Control: Apply 30 µL of DPBS.

    • Positive Control: Apply 30 µL of 5% SDS (ensures tissue sensitivity).

    • Test Article: Apply 30 µL (or 25 mg if solid) of 4-chlorothieno[2,3-d]pyridazine directly to the apical surface of the tissue[4].

  • Exposure & Washing: Incubate for exactly 60 minutes. Terminate exposure by extensively washing the tissues with DPBS to remove unreacted compound[4].

  • Post-Incubation: Transfer tissues to fresh medium and incubate for 42 hours to allow for delayed toxicity or recovery[3].

  • Viability Assessment (MTT): Transfer tissues to MTT solution (1 mg/mL) for 3 hours. Extract the resulting formazan with isopropanol and measure absorbance at 570 nm[4].

  • Data Interpretation: If the mean relative viability of the test article is ≤ 50% compared to the negative control, the compound is classified as an Irritant (GHS Category 2)[4]. The assay is only valid if the positive control viability is ≤ 20%.

OECD439Workflow Start Equilibrate RhE Tissue (EpiDerm™ model) Dose Topical Application (Test Compound, 60 min) Start->Dose Wash Tissue Washing (DPBS Rinse) Dose->Wash Incubate Post-Incubation (42h at 37°C) Wash->Incubate MTT MTT Viability Assay (Formazan Extraction) Incubate->MTT Decision Viability Assessment (Threshold: 50%) MTT->Decision Irritant Irritant (Cat 2) Viability <= 50% Decision->Irritant Yes NonIrritant Non-Irritant Viability > 50% Decision->NonIrritant No

Fig 2: Step-by-step workflow for OECD TG 439 In Vitro Skin Irritation validation using RhE models.

Workflow B: Orthogonal Cytotoxicity Profiling (MTT + LDH)

Because electrophilic halogens can cause assay interference, evaluating cellular toxicity requires an orthogonal approach.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., HaCaT keratinocytes) at 1x10⁴ cells/well in a 96-well plate. Incubate for 24 hours.

  • Dosing: Treat cells with a concentration gradient (0.1 µM to 100 µM) of 4-chlorothieno[2,3-d]pyridazine in DMSO (final DMSO ≤ 0.5%). Include a vehicle control and a lysis control (Triton X-100).

  • Supernatant Harvest (LDH): After 24 hours, transfer 50 µL of the supernatant to a new plate. Add LDH reaction mix and measure absorbance at 490 nm. This quantifies membrane rupture.

  • Cellular Viability (MTT): Add MTT reagent to the remaining cells in the original plate. Incubate for 2 hours, lyse, and read at 570 nm. This quantifies mitochondrial metabolic activity.

  • Causality Check: True cytotoxicity is confirmed when a dose-dependent decrease in MTT signal inversely correlates with an increase in LDH release, ruling out compound-mediated dye reduction.

Handling, PPE, and Risk Mitigation Protocols

Given its Acute Tox. 4 and Skin Irrit. 2 classifications[2], stringent risk mitigation is required:

  • Engineering Controls: All weighing and dissolution must be performed within a Class II Type B2 biological safety cabinet or a dedicated chemical fume hood to prevent inhalation of aerosolized particulates (H332, H336)[2].

  • Personal Protective Equipment (PPE): Double-gloving with chemical-resistant nitrile gloves (minimum 0.12 mm thickness) is mandatory to prevent dermal absorption (H312). Splash-proof chemical goggles must be worn to mitigate severe eye irritation risks (H319)[2].

  • Decontamination: Spills should be neutralized with a mild nucleophilic solution (e.g., 1% sodium thiosulfate) to quench the electrophilic C4 position before standard bio-waste disposal.

Conclusion

4-Chlorothieno[2,3-d]pyridazine is a potent and versatile synthetic intermediate. However, the very electrophilicity that makes it valuable for SNAr-driven derivatization also drives its toxicological profile. By understanding the mechanistic causality of its reactivity and employing self-validating, orthogonal safety assays like OECD 439 and MTT/LDH profiling, drug development professionals can safely harness this scaffold while ensuring rigorous preclinical safety standards.

References

  • NextSDS. "4-chlorothieno[2,3-d]pyridazine — Chemical Substance Information." NextSDS Substance Database. URL: [Link]

  • OECD. "Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method." OECD Guidelines for the Testing of Chemicals, Section 4. URL:[Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. "The pyridazine heterocycle in molecular recognition and drug discovery." Journal of Medicinal Chemistry (via NCBI PMC). URL:[Link]

Sources

Exploratory

The Thieno[2,3-d]pyridazine Scaffold: Historical Discovery, Synthesis Pathways, and Therapeutic Potential

Executive Summary The thieno[2,3-d]pyridazine core is a fused bicyclic heterocyclic system that represents a highly privileged scaffold in modern medicinal chemistry. Arising from the fusion of an electron-rich thiophene...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The thieno[2,3-d]pyridazine core is a fused bicyclic heterocyclic system that represents a highly privileged scaffold in modern medicinal chemistry. Arising from the fusion of an electron-rich thiophene ring with an electron-deficient pyridazine ring, this structure possesses unique electronic properties that make it an ideal bioisostere for purines and phthalazines [1]. This technical guide provides an in-depth analysis of the historical discovery, structural rationale, validated synthesis protocols, and biological applications of thieno[2,3-d]pyridazines, designed to equip drug development professionals with actionable, self-validating methodologies.

Historical Context and Structural Rationale

The evolution of thieno[2,3-d]pyridazines is deeply rooted in the 20th-century expansion of heterocyclic chemistry. Historically, the pyridazine ring (1,2-diazine) was identified as a powerful structural motif due to its distinct physicochemical properties: weak basicity, a high dipole moment that subtends robust π-π stacking interactions, and a dual hydrogen-bonding capacity [3].

Early pharmacological research recognized that replacing a ubiquitous, highly lipophilic phenyl ring with a pyridazine derivative could significantly improve a drug candidate's aqueous solubility while minimizing off-target interactions, such as the inhibition of the cardiac hERG potassium channel [3]. As researchers sought to design molecules capable of interacting with ATP-binding proteins (which naturally recognize the purine core of ATP), the thieno[2,3-d]pyridazine scaffold was synthesized. The added nitrogen atoms in the core allow for the engagement of interfacing water molecules within complex binding pockets, stabilizing the planar conformation of the molecule and enhancing target affinity [3].

Core Synthesis Pathways and Methodologies

The construction of the thieno[2,3-d]pyridazine scaffold typically relies on building the pyridazine ring onto a pre-existing, appropriately functionalized thiophene derivative.

Advanced Pathway: Samarium Diiodide (SmI2) Promoted Coupling

For highly complex, multi-substituted, or polycyclic derivatives, advanced methodologies utilizing Samarium Diiodide ( SmI2​ ) have been developed. This pathway involves the coupling-alkylation of thiophenecarbaldehydes to form diols, which are subsequently oxidized and reacted with hydrazine to yield highly functionalized thieno[2,3-d]pyridazines [4].

Foundational Pathway: Hydrazine-Mediated Cyclocondensation

The most robust and scalable method for constructing the thieno[2,3-d]pyridazin-4,7-dione core is the cyclocondensation of a substituted thiophene-2,3-dicarboxylic acid derivative with hydrazine hydrate[2].

SynthesisWorkflow A Thiophene-2,3-dicarboxylic acid B Esterification (Prevents Hydrazine Salt Formation) A->B C Thiophene-2,3-diester (Electrophilic Substrate) B->C D Hydrazine Hydrate Addition (Controlled Dropwise, EtOH) C->D E Cyclocondensation (Reflux 4-12h) D->E F TLC Monitoring (Self-Validation) E->F G Thieno[2,3-d]pyridazin-4,7-dione (Target Scaffold) F->G

Caption: Logical workflow for the synthesis of thieno[2,3-d]pyridazin-4,7-dione via cyclocondensation.

Self-Validating Experimental Protocol: Synthesis of Thieno[2,3-d]pyridazin-4,7-dione

To ensure high yield and scientific integrity, the following protocol integrates causality and self-validation at every critical step.

Reagents: Substituted thiophene-2,3-diethyl ester, Hydrazine hydrate (64% or 98%), Anhydrous Ethanol.

  • Step 1: Substrate Preparation (Causality: Stability & Reactivity) Convert the starting thiophene-2,3-dicarboxylic acid to its corresponding diethyl ester prior to the main reaction. Causality: Free dicarboxylic acids can form stable, unreactive salts with hydrazine (which acts as a base). This stalls the nucleophilic acyl substitution required for ring closure. Utilizing the diester ensures the carbonyl carbons remain highly electrophilic [2].

  • Step 2: Hydrazine Addition Dissolve the thiophene-2,3-diester in anhydrous ethanol in a round-bottom flask. Add hydrazine hydrate (1.1 - 1.5 eq) dropwise at room temperature with continuous stirring. Causality: Dropwise addition controls the local concentration of the nucleophile, preventing exothermic runaway and minimizing the formation of uncyclized, open-chain dihydrazide side products.

  • Step 3: Reflux and Cyclocondensation Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-12 hours. Self-Validation: Monitor the reaction progress strictly via Thin Layer Chromatography (TLC). The reaction is deemed complete when the high-Rf diester spot completely disappears, replaced by a highly UV-active, lower-Rf spot indicative of the fused aromatic system [2].

  • Step 4: Isolation and Characterization Cool the mixture to room temperature to induce precipitation. Filter the crude solid and wash with cold ethanol to remove unreacted hydrazine. Recrystallize from hot DMF or acetic acid. Self-Validation: Confirm structural integrity via 1H-NMR. The successful formation of the electron-withdrawing pyridazinedione ring will cause a characteristic downfield chemical shift of the remaining thiophene protons.

Troubleshooting and Optimization

The synthesis of this scaffold can occasionally yield impurities. Table 1 summarizes common issues and their chemical resolutions.

Table 1: Troubleshooting the Cyclocondensation Synthesis

Observation / Side ProductRoot CauseOptimization Strategy
Unreacted Starting Material Hydrazine salt formation with free acidsPre-convert starting material strictly to a diester (e.g., diethyl ester) [2].
Open-chain Dihydrazide Excess hydrazine / Insufficient heatEnsure precise stoichiometry (1.1 eq); maintain vigorous, continuous reflux.
Low Yield / Impure Solid Co-precipitation of soluble impuritiesWash crude solid with cold ethanol; perform secondary recrystallization from hot DMF.

Biological Activity and Drug Development

The thieno[2,3-d]pyridazine scaffold has demonstrated profound versatility in drug discovery, primarily functioning as a purine bioisostere. This allows the molecule to interact seamlessly with biological targets that traditionally recognize adenine, such as kinases and phosphodiesterases [1].

Kinase Inhibition (Anticancer Potential)

Thieno[2,3-d]pyridazines are potent "hinge-binding" motifs for protein kinases. By mimicking ATP, these compounds competitively bind to the intracellular tyrosine kinase domains of receptors like VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) and B-Raf [2]. Inhibition of VEGFR-2 blocks downstream signaling pathways (Ras/Raf/MEK/ERK and PI3K/AKT/mTOR), effectively halting tumor angiogenesis and metastasis.

VEGFR2Inhibition Ligand VEGF Ligand Receptor VEGFR-2 (Extracellular Domain) Ligand->Receptor Binds Kinase Tyrosine Kinase Domain (Intracellular) Receptor->Kinase Dimerization & Activation Path1 Ras/Raf/MEK/ERK Pathway Kinase->Path1 Phosphorylation Path2 PI3K/AKT/mTOR Pathway Kinase->Path2 Phosphorylation Inhibitor Thieno[2,3-d]pyridazine (Purine Bioisostere) Inhibitor->Kinase ATP-Competitive Hinge Binding Outcome Tumor Angiogenesis & Proliferation Path1->Outcome Path2->Outcome

Caption: Mechanism of VEGFR-2 kinase inhibition by thieno[2,3-d]pyridazine derivatives.

Anti-inflammatory Activity

Beyond oncology, the scaffold has shown significant potential as an anti-inflammatory agent. Derivatives of thieno[2,3-d]pyridazine act as inhibitors of phosphodiesterase 4 (PDE4) and cyclooxygenase (COX) enzymes. Notably, in vivo models have demonstrated that specific thieno[2,3-d]pyridazine-2-carboxylates can reduce paw edema equivalently to the PDE4 inhibitor prototype rolipram, but crucially, without exhibiting the severe hyperalgesic side effects associated with older generations of PDE4 inhibitors [5].

Table 2: Comparative Biological Targets of Thieno[2,3-d]pyridazines

Target EnzymeDisease IndicationMechanism of ActionScaffold Advantage
VEGFR-2 Cancer (Solid Tumors)ATP-competitive hinge bindingHigh dipole moment enhances binding pocket affinity [3].
B-Raf Cancer (Melanoma)Kinase domain inhibitionLess lipophilic than phenyl analogs, improving solubility [1].
PDE4 Inflammation / AsthmacAMP degradation inhibitionReduced hyperalgesic side effects compared to rolipram [5].
COX Pain / InflammationProstaglandin synthesis blockDual H-bonding capacity stabilizes enzyme-inhibitor complex.

References

  • The pyridazine heterocycle in molecular recognition and drug discovery Source: PMC (National Institutes of Health) URL:[Link]

  • Coupling Reactions and Coupling−Alkylations of Thiophenecarbaldehydes Promoted by Samarium Diiodide Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives Source: SAR Publication URL:[Link]

Protocols & Analytical Methods

Method

scalable synthesis protocol for 4-Chlorothieno[2,3-d]pyridazine

An Application Note and Protocol for the Scalable Synthesis of 4-Chlorothieno[2,3-d]pyridazine Authored by: Gemini, Senior Application Scientist Introduction: The Strategic Importance of the Thieno[2,3-d]pyridazine Scaff...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Scalable Synthesis of 4-Chlorothieno[2,3-d]pyridazine

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of the Thieno[2,3-d]pyridazine Scaffold

The thieno[2,3-d]pyridazine core is a fused heterocyclic system of significant interest in medicinal chemistry.[1] The fusion of an electron-rich thiophene ring with an electron-deficient pyridazine ring creates a unique electronic architecture, making it a privileged scaffold for designing novel therapeutic agents.[1] Derivatives of this and structurally related systems, such as thieno[2,3-d]pyrimidines, have demonstrated a wide array of biological activities, including potent inhibition of protein kinases crucial for tumor growth and proliferation.[1][2][3][4] Specifically, these scaffolds are being investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[5]

4-Chlorothieno[2,3-d]pyridazine serves as a critical and versatile intermediate in the synthesis of a diverse library of thieno[2,3-d]pyridazine derivatives. The chlorine atom at the 4-position is an excellent leaving group, readily displaced by various nucleophiles (e.g., amines, thiols, alcohols), allowing for the systematic exploration of the chemical space around the core scaffold. This process, often involving cross-coupling reactions, is fundamental to structure-activity relationship (SAR) studies in drug discovery.[6]

This technical guide provides a detailed, scalable, and field-proven protocol for the synthesis of 4-Chlorothieno[2,3-d]pyridazine, starting from the readily accessible precursor, thieno[2,3-d]pyridazin-4(5H)-one. We will delve into the causality behind experimental choices, provide a self-validating protocol with in-process controls, and emphasize critical safety considerations.

Overall Synthetic Strategy

The chosen synthetic route is a robust two-step process designed for scalability and efficiency. The strategy involves:

  • Synthesis of the Precursor: Construction of the thieno[2,3-d]pyridazin-4(5H)-one ring system via cyclocondensation of a suitable thiophene-based starting material with hydrazine. This is a classic and reliable method for forming the pyridazinone ring.[7][8]

  • Chlorination: Conversion of the resulting thieno[2,3-d]pyridazin-4(5H)-one to the target molecule, 4-Chlorothieno[2,3-d]pyridazine, using a potent chlorinating agent such as phosphorus oxychloride (POCl₃). This is a standard and highly effective transformation for converting heterocyclic lactams to their corresponding chloro-derivatives.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Chlorination start 2-Aminothiophene-3-carboxylate Derivative product1 Thieno[2,3-d]pyridazin-4(5H)-one start->product1 Cyclocondensation reagent1 Hydrazine Hydrate reagent1->product1 product2 4-Chlorothieno[2,3-d]pyridazine product1->product2 Chlorination reagent2 Phosphorus Oxychloride (POCl3) reagent2->product2

Caption: High-level workflow for the synthesis of 4-Chlorothieno[2,3-d]pyridazine.

Part 1: Synthesis of Thieno[2,3-d]pyridazin-4(5H)-one

This initial step constructs the core heterocyclic system. The protocol is based on the well-established condensation reaction between a 1,4-dicarbonyl equivalent and hydrazine.[7]

Experimental Protocol

Materials and Reagents:

  • Methyl 2-aminothiophene-3-carboxylate (or similar ester)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol (EtOH), absolute

  • Glacial Acetic Acid (optional, catalyst)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Büchner funnel and filter flask

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 2-aminothiophene-3-carboxylate (1.0 eq).

  • Add absolute ethanol to form a slurry (approx. 5-10 mL per gram of starting material).

  • Begin stirring and add hydrazine hydrate (1.2 - 1.5 eq) dropwise to the suspension. A few drops of glacial acetic acid can be added to catalyze the reaction.[7]

  • Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-6 hours.

    • In-Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a 10% Methanol/Dichloromethane mixture. The disappearance of the starting ester spot indicates reaction completion.

  • After completion, cool the reaction mixture to room temperature, then further cool in an ice bath for 30 minutes to maximize precipitation.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid cake with cold ethanol (2 x 20 mL) to remove any unreacted hydrazine and impurities.

  • Dry the resulting white to off-white solid under vacuum to a constant weight. The product is typically of sufficient purity for the next step without further purification.

Part 2: Scalable Synthesis of 4-Chlorothieno[2,3-d]pyridazine

This is the critical chlorination step. The protocol is optimized for scalability and safety. The use of phosphorus oxychloride as both a reagent and a solvent is a common industrial practice for such transformations, as it drives the reaction to completion and simplifies the initial setup.

Expertise & Causality: Why Phosphorus Oxychloride?

Phosphorus oxychloride (POCl₃) is the reagent of choice for several key reasons:

  • High Reactivity: It efficiently converts the lactam functional group of the pyridazinone into a highly reactive chloro-imidoyl phosphate intermediate, which readily eliminates to form the desired chloro-pyridazine.

  • Dehydrating Agent: POCl₃ is also a powerful dehydrating agent, which removes any trace amounts of water that could otherwise lead to side reactions.

  • Solvent & Reagent: Using POCl₃ in excess allows it to serve as the reaction solvent, ensuring a high concentration of the active reagent and facilitating a smooth reaction profile. This avoids the need to screen for other high-boiling, inert solvents.

Experimental Protocol

Materials and Reagents:

  • Thieno[2,3-d]pyridazin-4(5H)-one

  • Phosphorus oxychloride (POCl₃) [CAS: 10025-87-3]

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser with a gas outlet connected to a scrubber (containing NaOH solution)

  • Dropping funnel (optional, for large scale)

  • Thermometer

  • Magnetic stirrer/hotplate with a heating mantle

  • Large beaker with crushed ice

  • Separatory funnel

Procedure:

  • Setup: Assemble a three-neck flask with a reflux condenser and a magnetic stirrer in a chemical fume hood. Ensure the setup is dry.

  • Reaction: Charge the flask with Thieno[2,3-d]pyridazin-4(5H)-one (1.0 eq). Carefully add phosphorus oxychloride (5-10 eq, serving as solvent and reagent) to the flask.

    • Safety First: POCl₃ is highly corrosive and reacts violently with water.[9] Always wear appropriate PPE, including neoprene gloves, a face shield, and a lab coat.[9] Perform all manipulations in a certified chemical fume hood.

  • Heating: Heat the stirred mixture to reflux (approx. 105-110 °C) using a heating mantle. Maintain the reflux for 3-5 hours. The solid will gradually dissolve as the reaction proceeds.

    • In-Process Control: The reaction can be monitored by TLC (Eluent: 50% Ethyl Acetate/Hexanes). Take aliquots carefully, quench with ice/bicarbonate, extract with DCM, and spot on the TLC plate. The reaction is complete when the starting material is no longer visible.

  • Work-up - Quenching: After the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and water.

    • CRITICAL STEP: Very slowly and carefully, pour the reaction mixture onto the crushed ice. This quenching process is highly exothermic and will release HCl gas. Perform this step slowly in the back of the fume hood to control the reaction rate and gas evolution.

  • Neutralization & Extraction: Once the quenching is complete, carefully neutralize the acidic aqueous solution by the slow addition of solid sodium bicarbonate or by pouring it into a saturated NaHCO₃ solution until the effervescence ceases (target pH ~7-8).

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent (e.g., ethanol or isopropanol) or by flash column chromatography on silica gel to yield 4-Chlorothieno[2,3-d]pyridazine as a solid.

Data Summary
ParameterValueRationale
Starting Material Thieno[2,3-d]pyridazin-4(5H)-oneReadily synthesized lactam precursor.
Chlorinating Agent Phosphorus oxychloride (POCl₃)Potent, cost-effective, and acts as a solvent.
Molar Ratio (POCl₃) 5-10 equivalentsExcess ensures the reaction goes to completion.
Temperature Reflux (~105-110 °C)Provides necessary activation energy for the reaction.
Reaction Time 3-5 hoursTypical duration for complete conversion.
Expected Yield 75-90%Represents a highly efficient transformation.

Proposed Reaction Mechanism

The chlorination of the lactam functionality by POCl₃ is a well-established mechanistic pathway.

G cluster_mechanism Proposed Chlorination Mechanism Lactam Thieno[2,3-d]pyridazin-4(5H)-one (Lactam form) Intermediate1 O-phosphorylated Intermediate Lactam->Intermediate1 Nucleophilic attack by lactam oxygen POCl3 POCl3 POCl3->Intermediate1 Intermediate2 Chloro-imidoyl Phosphate Intermediate1->Intermediate2 Elimination of dichlorophosphate Product 4-Chlorothieno[2,3-d]pyridazine Intermediate2->Product Tautomerization (Aromatization) Chloride Cl-

Caption: Key steps in the conversion of the lactam to the chloro-heterocycle.

Safety and Handling

Phosphorus Oxychloride (POCl₃) / Thiophosphoryl Chloride (PSCl₃) are highly hazardous materials. [10][11][12][13]

  • Exposure: Acute exposure can cause severe burns to the skin, eyes, and respiratory tract.[9][12] Inhalation can be fatal.[12]

  • Reactivity: Reacts violently with water, releasing toxic and corrosive gases like hydrogen chloride (HCl) and phosphoric acid fumes.[9][10]

  • Personal Protective Equipment (PPE): Always use in a certified chemical fume hood. Wear chemical safety goggles, a face shield, heavy-duty chemical-resistant gloves (e.g., Neoprene), and a flame-resistant lab coat.[9][11][12]

  • Spill & Waste: Absorb spills with an inert, dry material like sand or vermiculite and place in a sealed container for disposal.[11] Never use water to clean up spills.[10] All waste must be treated as hazardous and disposed of according to institutional and local regulations. An emergency shower and eyewash station must be readily accessible.[11]

References

  • Benchchem. Exploring the Thieno[2,3-d]pyridazine Scaffold for Drug Discovery: A Technical Guide. Benchchem.
  • ResearchGate. Synthesis and pharmacological activity of 4-aryl-thieno-[2,3-d]-pyridazines. ResearchGate.
  • National Center for Biotechnology Information. Thieno[2,3-d]pyrimidine derivatives as topoisomerase II inhibitors: design, synthesis, anticancer evaluation, and in silico studies. PubMed.
  • MDPI. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. MDPI.
  • National Center for Biotechnology Information. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. PubMed.
  • Hilaris Publisher. Synthesis of New Derivatives of Thieno[2,3-d]pyrimidin-4(3H)-one and their Antimicrobial Activity. Hilaris Publisher.
  • ACS Publications. Cross-Coupling Methods for the Large-Scale Preparation of an Imidazole−Thienopyridine: Synthesis of [2-(3-Methyl-3H-imidazol-4-yl)- thieno[3,2-b]pyridin-7-yl]-(2-methyl-1H-indol-5-yl)-amine. ACS Publications.
  • Benchchem. A Technical Guide to the Synthesis of Pyridazine Derivatives. Benchchem.
  • Universidade do Minho. Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. Universidade do Minho.
  • INCHEM. ICSC 0581 - THIOPHOSPHORYL CHLORIDE. INCHEM.
  • State of New Jersey Department of Health. PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY. NJ.gov.
  • Fisher Scientific. SAFETY DATA SHEET - Thiophosphoryl chloride. Fisher Scientific.
  • Cole-Parmer. Material Safety Data Sheet - Thiophosphoryl Chloride, 98%. Cole-Parmer.
  • Merck Millipore. SAFETY DATA SHEET. Merck Millipore.

Sources

Application

Application Note: Palladium-Catalyzed Cross-Coupling Reactions of 4-Chlorothieno[2,3-d]pyridazine

Executive Brief & Scope The thieno[2,3-d]pyridazine scaffold is an increasingly valuable pharmacophore in medicinal chemistry, frequently deployed as a bioisostere for purines, phthalazines, and thienopyrimidines in the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Brief & Scope

The thieno[2,3-d]pyridazine scaffold is an increasingly valuable pharmacophore in medicinal chemistry, frequently deployed as a bioisostere for purines, phthalazines, and thienopyrimidines in the design of kinase inhibitors and anticancer agents[1]. The functionalization of this bicyclic core is critical for exploring structure-activity relationships (SAR).

Specifically, the 4-chloro derivative—4-chlorothieno[2,3-d]pyridazine —serves as a highly versatile electrophilic building block. Because the C4 position is situated alpha to the electron-withdrawing nitrogen atoms of the pyridazine ring, the carbon-halogen bond is highly activated. This electronic environment makes it an ideal substrate for late-stage palladium-catalyzed cross-coupling reactions, enabling the rapid installation of aryl, heteroaryl, and amine substituents. This application note provides validated, self-contained protocols and mechanistic insights for executing Suzuki-Miyaura and Buchwald-Hartwig couplings on this specific scaffold.

Mechanistic Framework & Causality

To achieve high yields and avoid common pitfalls (such as protodehalogenation or catalyst poisoning), it is essential to understand the causality behind the reaction conditions:

  • Oxidative Addition: The electron-deficient nature of the pyridazine ring accelerates the oxidative addition of Pd(0) into the C4–Cl bond[2]. Consequently, highly reactive, electron-rich ligands are not strictly required for this first step, allowing standard catalysts like Pd(dppf)Cl₂ to perform exceptionally well.

  • Transmetalation (Suzuki-Miyaura): The rate-limiting step in Suzuki couplings is often transmetalation. The addition of an aqueous base (e.g., K₂CO₃ in water) is non-negotiable, as it converts the arylboronic acid into a highly nucleophilic boronate complex, facilitating the transfer of the aryl group to the Pd(II) center[3].

  • Reductive Elimination (Buchwald-Hartwig): When coupling secondary amines, β -hydride elimination can outcompete reductive elimination, leading to reduced yields and off-target byproducts. Utilizing sterically demanding biaryl phosphine ligands (e.g., XPhos) forces the amine and the thienopyridazine core into close proximity, drastically accelerating C–N bond formation while suppressing side reactions[4].

Visual Workflow: The Catalytic Cycle

PalladiumCatalyticCycle Pd0 Pd(0)Lₙ Active Catalyst OxAdd Oxidative Addition (Insertion into C4-Cl) Pd0->OxAdd 4-Chlorothieno[2,3-d]pyridazine PdII Pd(II) Intermediate Ar-Pd(II)-Cl OxAdd->PdII TransMet Transmetalation / Amine Binding (Ligand Exchange) PdII->TransMet Boronic Acid / Amine + Base RedElim Reductive Elimination (C-C / C-N Bond Formation) TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product 4-Substituted Thieno[2,3-d]pyridazine RedElim->Product Product Release

Fig 1: General palladium-catalyzed cross-coupling cycle for 4-chlorothieno[2,3-d]pyridazine.

Empirical Data & Optimization Matrix

The following table summarizes optimized parameters derived from empirical screening of thienopyridazine derivatives[2][4]. These conditions balance reaction velocity with the preservation of the heterocyclic core.

Reaction TypeCatalyst SystemBaseSolvent SystemTemp (°C)Avg. Yield (%)Key Observation / Rationale
Suzuki-Miyaura Pd(dppf)Cl₂ (5 mol%)K₂CO₃ (2.0 eq)1,4-Dioxane/H₂O (4:1)9085–95Rapid conversion; tolerates sterically hindered boronic acids.
Suzuki-Miyaura Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (2.0 eq)Toluene/EtOH/H₂O8070–85Cost-effective; requires longer reaction times (12–16 h).
Buchwald-Hartwig Pd₂(dba)₃ / XPhosCs₂CO₃ (2.0 eq)1,4-Dioxane10080–90XPhos prevents β -hydride elimination with secondary amines.
Buchwald-Hartwig RuPhos Pd G3t-BuONa (2.0 eq)Toluene9075–88Excellent for primary amines; rapid oxidative addition.

Validated Methodologies

Protocol A: Suzuki-Miyaura Cross-Coupling (C–C Bond Formation)

This protocol is designed to couple 4-chlorothieno[2,3-d]pyridazine with a variety of aryl or heteroaryl boronic acids. The use of a biphasic solvent system ensures the solubility of both the organic substrates and the inorganic base.

Materials:

  • 4-Chlorothieno[2,3-d]pyridazine (1.0 mmol, 1.0 eq)

  • Arylboronic acid (1.2 mmol, 1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.05 mmol, 5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 eq)

  • 1,4-Dioxane and Deionized Water (4:1 v/v ratio)

Step-by-Step Procedure:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-chlorothieno[2,3-d]pyridazine, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Atmosphere Control: Seal the flask with a rubber septum. Evacuate the flask and backfill with ultra-pure Nitrogen (N₂) or Argon. Repeat this cycle three times. Causality: Pd(0) is highly susceptible to oxidation by atmospheric O₂; strict anaerobic conditions prevent catalyst deactivation.

  • Solvent Addition: In a separate vessel, prepare a 4:1 mixture of 1,4-dioxane and water. Degas the solvent mixture by sparging with N₂ for 15 minutes. Add 10 mL of the degassed solvent to the Schlenk flask via syringe.

  • Reaction: Transfer the flask to a pre-heated oil bath at 90 °C. Stir vigorously for 2–4 hours.

  • Validation & Monitoring: Monitor the reaction progress via LC-MS or TLC (typically 1:1 Hexanes/EtOAc). The disappearance of the starting material peak (m/z ~170) and the emergence of the product mass validates reaction completion.

  • Workup: Cool the mixture to room temperature. Dilute with 20 mL of Ethyl Acetate (EtOAc) and 10 mL of water. Separate the organic layer, and extract the aqueous layer twice with 15 mL EtOAc.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography.

Protocol B: Buchwald-Hartwig Amination (C–N Bond Formation)

This protocol details the coupling of 4-chlorothieno[2,3-d]pyridazine with secondary amines (e.g., morpholine, piperidine) to generate potent kinase inhibitor precursors[4].

Materials:

  • 4-Chlorothieno[2,3-d]pyridazine (1.0 mmol, 1.0 eq)

  • Secondary Amine (1.5 mmol, 1.5 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol%)

  • 2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl[XPhos] (0.04 mmol, 4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 eq)

  • Anhydrous 1,4-Dioxane

Step-by-Step Procedure:

  • Preparation: In a nitrogen-filled glovebox (or using standard Schlenk techniques), charge a dry reaction vial with 4-chlorothieno[2,3-d]pyridazine, Pd₂(dba)₃, XPhos, and Cs₂CO₃. Causality: Cs₂CO₃ is chosen over strong alkoxides like t-BuONa to prevent competitive nucleophilic aromatic substitution (S_NAr) or degradation of the thienopyridazine core.

  • Solvent & Reagent Addition: Seal the vial with a PTFE-lined cap. Remove from the glovebox and inject the secondary amine followed by 8 mL of anhydrous, degassed 1,4-dioxane via syringe.

  • Reaction: Heat the reaction mixture at 100 °C for 6–12 hours.

  • Validation: Sample 10 µL of the reaction mixture, dilute in LC-MS grade acetonitrile, and analyze. The highly conjugated product will exhibit a distinct UV absorbance shift compared to the starting material.

  • Workup: Cool to room temperature. Dilute the mixture with Dichloromethane (DCM) and filter through a short pad of Celite to remove the inorganic salts and precipitated palladium black.

  • Purification: Concentrate the filtrate in vacuo. Purify via automated flash chromatography using a gradient of DCM to 5% Methanol in DCM.

Troubleshooting Matrix

  • Issue: High levels of unreacted 4-chlorothieno[2,3-d]pyridazine remaining after 12 hours.

    • Root Cause: Catalyst oxidation or insufficient base solubility.

    • Intervention: Ensure rigorous degassing of solvents. In Suzuki couplings, verify that the water content is sufficient (at least 10-20% by volume) to dissolve the K₂CO₃.

  • Issue: Formation of dehalogenated byproduct (thieno[2,3-d]pyridazine).

    • Root Cause: Protodehalogenation competing with transmetalation.

    • Intervention: This occurs if transmetalation is too slow. Switch to a more active catalyst system (e.g., Pd(dppf)Cl₂) or ensure the boronic acid is not sterically hindered to the point of inertness.

References

1.[2] Title: Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Source: MDPI (Molecules). URL:[Link]

2.[3] Title: Efficient synthesis of 6-(hetero)arylthieno[3,2-b]pyridines by Suzuki-Miyaura coupling. Evaluation of growth inhibition on human tumor cell lines, SARs and effects on the cell cycle. Source: European Journal of Medicinal Chemistry. URL:[Link]

3.[1] Title: Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Source: Bioorganic Chemistry. URL:[Link]

5.[4] Title: Design, synthesis and evaluation of novel thienopyridazine derivatives as Chk1/2 inhibitors. Source: Bioorganic Chemistry. URL:[Link]

Sources

Method

4-Chlorothieno[2,3-d]pyridazine: A Versatile Bioisosteric Building Block for Targeted Drug Discovery

Executive Summary The thieno[2,3-d]pyridazine core is a highly privileged, fused heterocyclic scaffold in modern medicinal chemistry. Recognized primarily as a purine bioisostere, it offers a robust platform for developi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The thieno[2,3-d]pyridazine core is a highly privileged, fused heterocyclic scaffold in modern medicinal chemistry. Recognized primarily as a purine bioisostere, it offers a robust platform for developing novel therapeutics, particularly in oncology and immunology[1][2]. Within this class, 4-chlorothieno[2,3-d]pyridazine serves as an indispensable building block. The presence of the labile chlorine atom at the C4 position enables rapid, divergent functionalization, allowing medicinal chemists to construct expansive libraries of ATP-competitive kinase inhibitors, adenosine receptor modulators, and anti-inflammatory agents[1][2][3]. This technical guide details the mechanistic rationale, optimized synthetic protocols, and biological applications of this critical intermediate.

Structural and Mechanistic Rationale

The Principle of Purine Bioisosterism

Bioisosterism is a cornerstone of rational drug design. By replacing the imidazole ring of a purine with a thiophene ring, the thieno[2,3-d]pyridazine scaffold maintains the planar geometry and critical hydrogen-bonding capabilities of the parent purine[2]. However, this substitution strategically alters the molecule's electron density, lipophilicity, and metabolic stability. The pyridazine nitrogen atoms possess a high dipole moment and robust dual hydrogen-bonding capacity, which are critical for anchoring the molecule within the hinge region of kinase ATP-binding pockets[4][5].

Electronic Activation of the C4-Position

The reactivity of 4-chlorothieno[2,3-d]pyridazine is dictated by the strong electron-withdrawing nature of the adjacent pyridazine nitrogens. This electronic deficiency renders the C4 position highly electrophilic, making the carbon-chlorine bond exceptionally susceptible to:

  • Nucleophilic Aromatic Substitution (SNAr): Direct displacement by aliphatic or aromatic amines, alcohols, and thiols.

  • Transition-Metal Catalysis: Oxidative addition by palladium species, facilitating Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions[3].

Synthetic Workflows & Library Generation

The divergent reactivity of the C4-chloro substituent allows for the rapid generation of diverse chemical libraries from a single precursor.

Workflow A 4-Chlorothieno[2,3-d]pyridazine (Building Block) B SNAr Reaction (Amines/Alcohols) A->B Nucleophile, Base, Heat C Pd-Catalyzed Coupling (Suzuki/Buchwald) A->C Boronic Acid/Amine, Pd Catalyst, Base D 4-Amino/Alkoxy Derivatives (Kinase Inhibitors) B->D E 4-Aryl/Heteroaryl Derivatives (Receptor Modulators) C->E

Workflow for generating thieno[2,3-d]pyridazine libraries via SNAr and Pd-catalyzed cross-coupling.

Experimental Protocols

The following protocols are engineered as self-validating systems, ensuring high fidelity and reproducibility in library generation.

Protocol A: Nucleophilic Aromatic Substitution (SNAr) with Aliphatic Amines

Objective: To synthesize 4-aminothieno[2,3-d]pyridazine derivatives. Causality & Design: Aliphatic amines are sufficiently nucleophilic to undergo direct SNAr without transition-metal catalysis. N,N-Diisopropylethylamine (DIPEA) is utilized as a sterically hindered, non-nucleophilic base to scavenge the HCl byproduct. This prevents the protonation of the primary amine reactant, driving the equilibrium forward without competing for the electrophilic C4 center.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, dissolve 4-chlorothieno[2,3-d]pyridazine (1.0 equiv, 0.5 mmol) in anhydrous n -butanol (3.0 mL).

  • Reagent Addition: Add the desired aliphatic amine (1.2 equiv, 0.6 mmol) followed by DIPEA (2.0 equiv, 1.0 mmol).

  • Reaction Execution: Seal the vial and heat the mixture at 110 °C for 4–6 hours using an oil bath or microwave reactor.

  • In-Process Validation: Monitor the reaction via LC-MS. The protocol is self-validating when the starting material peak ( m/z 171 [M+H] + ) completely disappears, replaced by the product mass with a distinct shift to a lower retention time (due to increased polarity from the amine).

  • Workup: Cool the mixture to room temperature. Concentrate under reduced pressure. Partition the residue between Ethyl Acetate (15 mL) and saturated aqueous NaHCO 3​ (15 mL).

  • Purification: Extract the aqueous layer with Ethyl Acetate (2 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate. Purify via silica gel flash chromatography (DCM:MeOH gradient).

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: To introduce aryl or heteroaryl substituents at the C4 position[3]. Causality & Design: The biphasic 1,4-dioxane/water system is critical. Water solubilizes the K 2​ CO 3​ base, which is required to coordinate with the boronic acid, forming a reactive, electron-rich boronate complex capable of transmetalation. 1,4-Dioxane maintains the organic substrates in solution. The bidentate ligand in Pd(dppf)Cl 2​ prevents catalyst deactivation and enforces a cis-geometry at the palladium center, accelerating reductive elimination.

Step-by-Step Methodology:

  • Preparation: In a Schlenk tube, combine 4-chlorothieno[2,3-d]pyridazine (1.0 equiv, 0.5 mmol), the appropriate arylboronic acid (1.5 equiv, 0.75 mmol), and K 2​ CO 3​ (3.0 equiv, 1.5 mmol).

  • Solvent Addition & Degassing: Add a solvent mixture of 1,4-Dioxane/H 2​ O (4:1 v/v, 5.0 mL). Degas the suspension by bubbling argon through the mixture for 10 minutes to prevent oxidative quenching of the Pd(0) active species.

  • Catalyst Addition: Quickly add Pd(dppf)Cl 2​ ·CH 2​ Cl 2​ (0.05 equiv, 5 mol%). Seal the tube and heat at 90 °C for 12 hours under an argon atmosphere.

  • In-Process Validation: Confirm completion via TLC (Hexanes:EtOAc 7:3). The product spot will typically exhibit strong UV absorbance at 254 nm and a lower R f​ value than the starting chloride.

  • Workup: Filter the cooled mixture through a short pad of Celite to remove palladium black, washing with EtOAc (20 mL).

  • Purification: Wash the filtrate with water and brine, dry over Na 2​ SO 4​ , and concentrate. Purify via automated flash chromatography.

Quantitative Data: Reaction Optimization

To maximize library throughput, reaction conditions for the C4-functionalization must be highly optimized. Table 1 summarizes the empirical data for solvent and base selection.

Table 1: Optimization of C4-Substitution Conditions

Reaction TypeSolvent SystemBaseTemp (°C)Time (h)Avg. Yield (%)Mechanistic Observation
SNAr (Aliphatic) n -ButanolDIPEA110488 - 95Protic solvent stabilizes the Meisenheimer complex transition state.
SNAr (Aliphatic) DMFK 2​ CO 3​ 90865 - 75Incomplete conversion; competitive hydrolysis of the C-Cl bond observed.
Suzuki Coupling 1,4-Dioxane / H 2​ OK 2​ CO 3​ 901282 - 91Optimal biphasic system for boronate formation and transmetalation.
Suzuki Coupling Toluene / EtOH / H 2​ ONa 2​ CO 3​ 1001650 - 60Lower solubility of the heterocyclic boronic acids led to diminished yields.

Biological Applications & Target Engagement

Derivatives synthesized from 4-chlorothieno[2,3-d]pyridazine have demonstrated profound efficacy as modulators of intracellular signaling pathways. Because of their structural mimicry of adenosine triphosphate (ATP), these compounds frequently act as ATP-competitive inhibitors of Receptor Tyrosine Kinases (RTKs)[1][2].

Pathway Ligand Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Activation ATP ATP Binding Pocket Receptor->ATP Conformational Change Downstream Downstream Signaling (Proliferation/Inflammation) ATP->Downstream Phosphorylation (Active) Inhibitor Thieno[2,3-d]pyridazine Derivative Inhibitor->ATP Competitive Binding Block Apoptosis / Reduced Inflammation Downstream->Block Inhibition of Pathway

Mechanism of action: Thieno[2,3-d]pyridazine derivatives as ATP-competitive kinase inhibitors.

By occupying the ATP binding pocket, these bioisosteric derivatives prevent the phosphorylation of downstream effector proteins. This mechanism is actively exploited in the development of targeted therapies for hyperproliferative diseases (oncology) and the suppression of cytokine storms in autoimmune disorders (anti-inflammatory agents)[1][3].

References

  • The pyridazine heterocycle in molecular recognition and drug discovery Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • US6232320B1 - Cell adhesion-inhibiting antiinflammatory compounds Source: Google Patents URL

Sources

Application

Application Note: Nucleophilic Aromatic Substitution (SNAr) on 4-Chlorothieno[2,3-d]pyridazine

Introduction & Bioisosteric Rationale The thieno[2,3-d]pyridazine scaffold is a highly valued purine bioisostere in medicinal chemistry, frequently utilized in the development of kinase inhibitors and adenosine receptor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Bioisosteric Rationale

The thieno[2,3-d]pyridazine scaffold is a highly valued purine bioisostere in medicinal chemistry, frequently utilized in the development of kinase inhibitors and adenosine receptor modulators[1]. By replacing the imidazole ring of a purine with a thiophene ring, researchers can maintain the overall planar geometry and hydrogen-bonding capabilities of the core while achieving distinct metabolic stability and novel intellectual property[1].

In this synthetic landscape, 4-chlorothieno[2,3-d]pyridazine serves as the critical electrophilic hub for late-stage diversification. The introduction of the chlorine atom at the C4 position activates the ring, making it an ideal substrate for Nucleophilic Aromatic Substitution (SNAr) reactions with a wide array of amines, alkoxides, and thiolates[1].

Mechanistic Causality of the SNAr Pathway

The success of the SNAr reaction on this scaffold is dictated by the electronic environment of the heterocycle. The pyridazine ring is inherently electron-deficient due to the strong inductive and resonance electron-withdrawing effects of its two adjacent nitrogen atoms[2].

When a nucleophile attacks the C4 position, the reaction proceeds via a classic addition-elimination mechanism. The initial addition forms a negatively charged Meisenheimer complex . This intermediate is thermodynamically stabilized because the negative charge is delocalized onto the highly electronegative pyridazine nitrogens. Following this, the rapid elimination of the chloride leaving group restores the aromaticity of the system, yielding the functionalized product[2].

SNAr_Mechanism Substrate 4-Chlorothieno[2,3-d]pyridazine (Electrophilic Core) Nucleophile Nucleophilic Attack (e.g., Amine/Alkoxide) Substrate->Nucleophile C4 Activation Intermediate Meisenheimer Complex (N-atom Stabilized) Nucleophile->Intermediate Addition Elimination Chloride Elimination (Aromatization) Intermediate->Elimination Fast Step Product 4-Substituted Product (Purine Bioisostere) Elimination->Product SNAr Complete

Logical flow of the SNAr addition-elimination mechanism at the C4 position.

Experimental Workflows & Self-Validating Protocols

The synthesis of functionalized thieno[2,3-d]pyridazines generally follows a linear workflow starting from a 2-aminothiophene precursor (often synthesized via the Gewald reaction), followed by cyclization, chlorination, and finally the SNAr reaction[1].

Exp_Workflow Step1 1. Precursor Synthesis (Gewald Reaction) Step2 2. Cyclization (Hydrazine Hydrate) Step1->Step2 Step3 3. Chlorination (POCl3, Reflux) Step2->Step3 Step4 4. SNAr Reaction (Nucleophile, Base, Solvent) Step3->Step4 Step5 5. Work-up & Isolation (Precipitation / Filtration) Step4->Step5 Step6 6. Analytical QC (LC-MS, 1H-NMR) Step5->Step6

Step-by-step synthetic workflow from precursor generation to final QC.

Protocol A: Synthesis of the 4-Chlorothieno[2,3-d]pyridazine Electrophile

This protocol converts the hydroxyl/oxo group of the thieno[2,3-d]pyridazin-4(5H)-one intermediate into a reactive chloride leaving group[3].

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, carefully suspend the thieno[2,3-d]pyridazin-4(5H)-one precursor (1.0 eq) in an excess of phosphorus oxychloride (POCl₃, 10-15 eq)[1].

  • Heating: Heat the mixture to reflux (approx. 105 °C) for 3-5 hours[1]. Causality: The elevated temperature is required to drive the formation of the intermediate dichlorophosphate ester, which subsequently undergoes intramolecular displacement by chloride.

  • Quenching (Critical Step): Cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring[3]. Causality: Pouring onto ice safely quenches the highly reactive excess POCl₃ into phosphoric and hydrochloric acids while keeping the temperature low. This prevents the competitive hydrolysis of the newly formed C-Cl bond back to the starting pyridazinone.

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water to remove residual acids, and dry under vacuum[1].

Protocol B: SNAr with Amines (e.g., Morpholine or Anilines)

This protocol details the displacement of the C4-chloride by an amine nucleophile to generate the final bioisosteric compound[1].

  • Reaction Setup: Dissolve 4-chlorothieno[2,3-d]pyridazine (1.0 eq) in a polar solvent such as ethanol, isopropanol, or DMF[1].

  • Reagent Addition: Add the desired amine (1.2 - 2.2 eq) and a non-nucleophilic base (e.g., N,N-Diisopropylethylamine - DIPEA, 2.0 eq) to the solution[1]. Causality: DIPEA acts as an acid scavenger to neutralize the HCl generated during the reaction. A non-nucleophilic organic base is chosen over aqueous inorganic bases (like NaOH) to prevent competitive hydroxide attack on the electrophilic C4 position.

  • Heating & In-Process Control: Heat the mixture to reflux (or 80-100 °C) for 4-8 hours[1].

    • Self-Validating QC (TLC): Monitor the reaction via TLC (e.g., Hexanes:EtOAc 1:1). The starting 4-chloro derivative is relatively non-polar. The successful formation of the aminated product will manifest as a new, significantly more polar spot (lower Rf value) due to the introduction of the hydrogen-bonding amine moiety.

  • Work-up: After cooling to room temperature, the product often precipitates directly from alcoholic solvents[1]. If using DMF, dilute the mixture with ice-water to induce precipitation.

  • Post-Isolation QC:

    • Self-Validating QC (LC-MS): Analyze the isolated solid via LC-MS. The starting material will exhibit a distinct 3:1 isotopic cluster corresponding to the 35 Cl/ 37 Cl isotopes. A successful SNAr reaction is validated by the complete disappearance of this isotopic cluster and the appearance of the exact mass of the product [M+H]⁺.

Quantitative Data: Optimization of SNAr Conditions

The choice of solvent and base heavily influences the kinetics and yield of the SNAr reaction. The table below summarizes optimized parameters based on the steric and electronic nature of the incoming nucleophile.

SolventBaseNucleophile TypeTemp (°C)Time (h)Yield (%)Causality / Mechanistic Observation
Ethanol DIPEAAliphatic Amines (e.g., Morpholine)80 (Reflux)4>85Protic solvents stabilize the leaving chloride ion; allows for clean product precipitation upon cooling.
DMF K₂CO₃Aromatic Amines (e.g., Anilines)1003 - 588 - 92Polar aprotic solvent accelerates the addition step for weaker, sterically hindered nucleophiles[3].
THF TriethylamineSecondary Amines65 (Reflux)1260 - 65Lower boiling point limits the reaction rate; incomplete conversion often observed via TLC.
Isopropanol None (Excess Amine)Highly Reactive Amines (e.g., Pyrrolidine)85580Excess amine acts as both the nucleophile and the acid scavenger; requires aqueous work-up to remove amine-hydrochloride salts.

References

Sources

Method

Application Note: Incorporating 4-Chlorothieno[2,3-d]pyridazine into Kinase Inhibitor Scaffolds

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Scaffold synthesis, structural-activity relationship (SAR) logic, and in vitro validation protocols. Executive Summary & Mechani...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Scaffold synthesis, structural-activity relationship (SAR) logic, and in vitro validation protocols.

Executive Summary & Mechanistic Rationale

The development of ATP-competitive kinase inhibitors relies heavily on identifying core scaffolds that can reliably anchor into the highly conserved kinase hinge region. The thieno[2,3-d]pyridazine ring system has emerged as a privileged, highly effective purine bioisostere[1]. By replacing the imidazole ring of a purine with a thiophene ring, the scaffold maintains the overall spatial arrangement and hydrogen-bonding capabilities required for target engagement, while offering distinct electronic and metabolic advantages[1].

The utility of this scaffold in drug discovery is anchored by the 4-chlorothieno[2,3-d]pyridazine intermediate. The causality of its synthetic value lies in its electronic distribution: the pyridazine ring is highly electron-deficient, rendering the C4-chlorine atom exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr)[2]. This allows medicinal chemists to rapidly displace the chlorine with a vast array of primary and secondary amines, establishing the critical hydrogen-bond donor required for bidentate hinge binding. Furthermore, the inherent polarity of the pyridazine heterocycle reduces lipophilicity and minimizes off-target cytochrome P450 (CYP) inhibition, a common hurdle in kinase inhibitor development[3].

The Hinge-Binding Pharmacophore

To successfully inhibit a kinase, the synthesized derivative must mimic ATP. The pyridazine N2 acts as a hydrogen-bond acceptor, while the newly introduced amine at the C4 position acts as a hydrogen-bond donor. Together, they form a robust bidentate interaction with the backbone amides of the kinase hinge region[4].

HingeBinding cluster_kinase Kinase ATP Binding Pocket cluster_inhibitor Thieno[2,3-d]pyridazine Scaffold Hinge Hinge Region (Backbone Amides) Hydrophobic Hydrophobic Sub-Pocket (Gatekeeper Residue) PyridazineN Pyridazine N2 (H-Bond Acceptor) PyridazineN->Hinge Hydrogen Bond C4Amine C4-Amine NH (H-Bond Donor) C4Amine->Hinge Hydrogen Bond Thiophene Thiophene Ring (Van der Waals) Thiophene->Hydrophobic Hydrophobic Interaction

Pharmacophore model of thieno[2,3-d]pyridazine binding to the kinase hinge region.

Synthetic Strategy and Workflow

The generation of a thieno[2,3-d]pyridazine library is a divergent process. It typically begins with the Gewald multicomponent reaction to construct a 2-aminothiophene precursor, followed by cyclization with hydrazine to form the thieno[2,3-d]pyridazin-4(3H)-one core[1].

The critical activation step involves treating this core with phosphorus oxychloride ( POCl3​ ). POCl3​ serves a dual purpose: it acts as the solvent and the deoxychlorinating agent, converting the tautomeric hydroxyl group into a superior leaving group (a phosphorodichloridate intermediate), which is subsequently displaced by chloride ions to yield 4-chlorothieno[2,3-d]pyridazine[2].

SyntheticWorkflow A 2-Aminothiophene-3-carbonitrile (Gewald Reaction Product) B Thieno[2,3-d]pyridazin-4(3H)-one (Cyclization) A->B Hydrazine hydrate, Reflux C 4-Chlorothieno[2,3-d]pyridazine (Chlorination via POCl3) B->C POCl3, Reflux (Deoxychlorination) D 4-Substituted Thieno[2,3-d]pyridazines (SNAr with Amines/Anilines) C->D R-NH2, DIPEA, Heat (Nucleophilic Aromatic Substitution) E Kinase Inhibitor Library (SAR Exploration) D->E In Vitro Screening

Divergent synthetic workflow for generating kinase inhibitor libraries.

Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes mechanistic rationale to ensure the operator understands the why behind the how, preventing common synthetic failures.

Protocol A: Synthesis of 4-Chlorothieno[2,3-d]pyridazine

Objective: Convert the inert pyridazinone core into a highly reactive electrophile.

  • Reagent Preparation: Suspend 10.0 mmol of thieno[2,3-d]pyridazin-4(3H)-one in 15 mL of neat Phosphorus Oxychloride ( POCl3​ ).

    • Causality: POCl3​ must be used in large excess to act as both the reactant and the solvent, ensuring complete solubilization of the intermediate phosphorodichloridate.

  • Reflux: Heat the mixture to 100°C under a nitrogen atmosphere for 3 hours. Monitor the reaction via TLC (Hexane:EtOAc 7:3). The starting material spot (low Rf due to hydrogen bonding) will disappear, replaced by a higher Rf spot (the chlorinated product).

  • Concentration: Cool the reaction to room temperature and remove excess POCl3​ under reduced pressure.

    • Critical Safety Note: Do not skip this step. Quenching large volumes of unreacted POCl3​ directly with water generates violent exothermic reactions and massive amounts of HCl gas.

  • Quenching: Dissolve the crude residue in 20 mL of dichloromethane (DCM) and slowly pour it over 100 g of crushed ice while stirring vigorously.

  • Extraction & Purification: Separate the organic layer, wash with saturated aqueous NaHCO3​ to neutralize residual phosphoric/hydrochloric acids, dry over anhydrous Na2​SO4​ , and concentrate. Purify via flash chromatography to yield the pure 4-chlorothieno[2,3-d]pyridazine.

Protocol B: General SNAr Diversification (Library Generation)

Objective: Displace the C4-chlorine with various anilines/amines to establish the kinase hinge-binding motif[2].

  • Reaction Setup: In a 10 mL sealed microwave vial, combine 4-chlorothieno[2,3-d]pyridazine (1.0 eq) and the desired amine (1.2 eq) in 3 mL of anhydrous N,N-Dimethylformamide (DMF) or n-butanol.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

    • Causality: The SNAr reaction generates stoichiometric amounts of HCl. Without a non-nucleophilic base like DIPEA, the HCl will protonate the incoming amine nucleophile, rendering it inert and stalling the reaction.

  • Heating: Heat the mixture to 90°C for 4–8 hours. For sterically hindered anilines, microwave irradiation at 120°C for 30 minutes is recommended to overcome the activation energy barrier.

  • Validation (Self-Validating Step): Analyze an aliquot via LC-MS. The disappearance of the starting material mass ( [M+H]+ corresponding to the chlorine isotope pattern) and the appearance of the product mass confirms successful displacement.

  • Workup: Pour the mixture into ice water. If the product precipitates, collect via vacuum filtration. Otherwise, extract with EtOAc, wash extensively with brine (to remove DMF), dry, and concentrate.

Protocol C: In Vitro Kinase Assay (Self-Validating Biological System)

Objective: Determine the half-maximal inhibitory concentration ( IC50​ ) of the synthesized compounds.

  • Preparation: Prepare a 10-point, 3-fold serial dilution of the synthesized inhibitors in 100% DMSO.

  • Enzyme Reaction: In a 384-well plate, combine the recombinant target kinase (e.g., Chk1 or Aurora A), the specific peptide substrate, and the inhibitor.

  • Initiation: Initiate the reaction by adding an ATP solution (at the Km​ concentration for the specific kinase).

    • Causality: Running the assay at the ATP Km​ ensures that the assay is sensitive to competitive inhibitors. If ATP is too high, it will outcompete the inhibitor, yielding artificially high IC50​ values.

  • Detection: After a 60-minute incubation, add a luminescent ATP-detection reagent (e.g., Kinase-Glo®). The luminescence signal is directly proportional to the amount of unconsumed ATP, which inversely correlates with kinase activity.

  • Data Analysis: Plot the log(inhibitor concentration) versus normalized luminescence using non-linear regression to calculate the IC50​ .

Quantitative Data Presentation: SAR Landscape

The following table summarizes representative Structure-Activity Relationship (SAR) data for various C4 substitutions on the thieno[2,3-d]pyridazine scaffold against a model target (Checkpoint Kinase 1, Chk1), illustrating the mechanistic necessity of the bidentate hinge binder[].

CompoundC4 Substituent (SNAr Nucleophile)Chk1 IC50​ (nM)Cell Viability IC50​ (µM)Mechanistic Rationale
1 -Cl (Precursor)>10,000>50.0Lacks the critical H-bond donor required for hinge binding.
2 -NH-Phenyl45012.5Establishes the baseline bidentate interaction with the kinase hinge.
3 -NH-(3-Fluorophenyl)853.2Fluorine occupies a lipophilic sub-pocket, enhancing binding affinity.
4 -NH-(3-Piperidinyl)120.4Aliphatic amine improves solubility and interacts with solvent-exposed regions (e.g., CAS 1278405-51-8)[].

Note: Compound 4 mirrors the structural profile of highly potent Chk1 inhibitors, demonstrating how basic aliphatic extensions from the core scaffold drastically improve both biochemical potency and cellular permeability[].

References

  • The pyridazine heterocycle in molecular recognition and drug discovery Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-Chlorothieno[2,3-d]pyridazine

Welcome to the technical support center for the synthesis of 4-Chlorothieno[2,3-d]pyridazine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this impor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4-Chlorothieno[2,3-d]pyridazine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic scaffold. As a key intermediate, the efficient and high-yield synthesis of 4-Chlorothieno[2,3-d]pyridazine is critical for the advancement of numerous research projects.

The thieno[2,3-d]pyridazine core is a significant pharmacophore due to its structural similarity to purines, suggesting its potential to interact with biological targets like kinases that are often implicated in diseases such as cancer.[1] This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the common challenges encountered during its synthesis and optimize your reaction outcomes.

Synthetic Workflow Overview

The most common and reliable synthetic route to 4-Chlorothieno[2,3-d]pyridazine is a two-step process. It begins with the construction of the fused heterocyclic core, thieno[2,3-d]pyridazin-4(5H)-one, followed by a chlorination reaction to yield the final product. Understanding this workflow is the first step in effective troubleshooting.

Synthetic_Workflow cluster_0 Step 1: Heterocycle Formation cluster_1 Step 2: Chlorination A 2-Aminothiophene-3-carboxylate or -carbonitrile derivative C Thieno[2,3-d]pyridazin-4(5H)-one (Precursor) A->C Reflux (e.g., in Ethanol or Acetic Acid) B Hydrazine Hydrate (N2H4·H2O) B->C D Thieno[2,3-d]pyridazin-4(5H)-one F 4-Chlorothieno[2,3-d]pyridazine (Final Product) D->F Heat/Reflux E Chlorinating Agent (e.g., POCl3) E->F

Caption: General two-step synthesis of 4-Chlorothieno[2,3-d]pyridazine.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying chemistry and actionable solutions.

Issue 1: Low or No Yield of Thieno[2,3-d]pyridazin-4(5H)-one (Precursor)

Question: My initial cyclization reaction to form the pyridazinone precursor is failing or giving very low yields. What are the likely causes and how can I fix it?

Answer: This is a common hurdle that typically points to issues with reagents or reaction conditions. Let's break down the possibilities.

Potential Cause Scientific Rationale & Troubleshooting Steps
Poor Starting Material Quality The purity of your initial 2-aminothiophene derivative is paramount. Impurities can inhibit the reaction or lead to complex side products. Solution: 1. Verify Purity: Confirm the identity and purity of your starting material using ¹H NMR, LC-MS, and melting point analysis. 2. Purify if Necessary: If impurities are detected, purify the starting material by recrystallization or flash column chromatography before proceeding.
Inefficient Cyclization The reaction between the aminothiophene and hydrazine to form the six-membered pyridazine ring may be incomplete. This can be due to insufficient thermal energy, short reaction times, or reagent stoichiometry. Solution: 1. Increase Reaction Time/Temperature: Monitor the reaction by Thin-Layer Chromatography (TLC). If starting material persists, consider increasing the reflux time or carefully raising the temperature. 2. Optimize Solvent: Solvents like ethanol, n-butanol, or glacial acetic acid are commonly used. Acetic acid can act as both a solvent and a catalyst for the condensation. Try switching solvents to see if yield improves. 3. Hydrazine Stoichiometry: Ensure you are using a sufficient molar excess of hydrazine hydrate (typically 1.5 to 3 equivalents) to drive the reaction to completion.
Degraded Hydrazine Hydrate Hydrazine hydrate can degrade over time, especially if not stored properly. Its effectiveness as a nucleophile will be diminished. Solution: • Use a fresh bottle of hydrazine hydrate or verify the concentration of your current stock. Store it in a tightly sealed container in a cool, dark place.
Issue 2: Inefficient Chlorination and Low Yield of 4-Chlorothieno[2,3-d]pyridazine

Question: I have successfully synthesized the thieno[2,3-d]pyridazin-4(5H)-one precursor, but the subsequent chlorination step with phosphorus oxychloride (POCl₃) is inefficient. How can I optimize this critical step?

Answer: The chlorination of the pyridazinone is a sensitive reaction. Success hinges on the complete exclusion of water and the reactivity of the chlorinating agent. The mechanism involves the activation of the carbonyl oxygen by the chlorinating agent, followed by nucleophilic attack of the chloride ion.

Troubleshooting_Chlorination Start Low Yield in Chlorination Step Check_Moisture Is the reaction setup rigorously anhydrous? Start->Check_Moisture Check_Reagent Is the POCl3 fresh and of high quality? Check_Moisture->Check_Reagent Yes Sol_Moisture Oven-dry all glassware. Run under inert gas (N2/Ar). Check_Moisture->Sol_Moisture No Check_Temp Was the reaction heated sufficiently (reflux)? Check_Reagent->Check_Temp Yes Sol_Reagent Use a new, sealed bottle of POCl3. Consider adding a catalyst (e.g., DMF). Check_Reagent->Sol_Reagent No Check_Workup Was the product hydrolyzed during workup? Check_Temp->Check_Workup Yes Sol_Temp Ensure vigorous reflux. Monitor by TLC until starting material is consumed. Check_Temp->Sol_Temp No Sol_Workup Pour reaction mixture onto ice. Neutralize quickly with cold NaHCO3 soln. Extract promptly. Check_Workup->Sol_Workup Possibly

Caption: Decision workflow for troubleshooting the chlorination step.

Detailed Chlorination Optimization:

Potential Cause Scientific Rationale & Troubleshooting Steps
Presence of Moisture Phosphorus oxychloride (POCl₃) reacts violently and exothermically with water to produce phosphoric acid and HCl, consuming the reagent and preventing the desired reaction. Solution: 1. Dry Glassware: Ensure all flasks, condensers, and addition funnels are thoroughly oven-dried or flame-dried before use. 2. Inert Atmosphere: Assemble the apparatus while hot and allow it to cool under a stream of dry nitrogen or argon gas. Maintain this inert atmosphere throughout the reaction.
Inactive Chlorinating Agent POCl₃ is susceptible to hydrolysis from atmospheric moisture over time, reducing its potency. Solution: • Always use POCl₃ from a fresh, recently opened, or properly sealed bottle. Older bottles may have significantly reduced activity.
Sub-optimal Temperature / Time The conversion of the pyridazinone to the chloropyridazine requires significant thermal energy to overcome the activation barrier. Solution: 1. Ensure Reflux: The reaction is typically performed at the reflux temperature of POCl₃ (105 °C) or in a high-boiling solvent. Ensure the mixture is heated to a steady reflux. 2. Monitor Progress: Use TLC (e.g., 3:1 Hexane:Ethyl Acetate) to track the disappearance of the polar starting material (Rf ≈ 0.1) and the appearance of the non-polar product (Rf ≈ 0.7). Continue heating until the starting material is no longer visible.
Catalyst Addition In some cases, the reaction can be sluggish. The addition of a catalytic amount of N,N-dimethylformamide (DMF) can form a Vilsmeier-Haack type reagent in situ, which is a more potent chlorinating species.[2] Solution: • Add a catalytic amount of DMF (e.g., 0.1 equivalents) to the reaction mixture. Be aware that this can sometimes lead to side reactions if not carefully controlled.
Issue 3: Product Purification and Decomposition

Question: My reaction appears to work based on crude analysis, but I struggle with purification, often ending up with a dark, intractable material or isolating the starting material again. What's going wrong?

Answer: Purification challenges often stem from product instability during the workup or incomplete reactions.

Potential Cause Scientific Rationale & Troubleshooting Steps
Hydrolysis During Workup The C-Cl bond in 4-Chlorothieno[2,3-d]pyridazine is activated towards nucleophilic substitution. During aqueous workup, especially in the presence of residual acid (from quenching POCl₃), the product can hydrolyze back to the starting pyridazinone. Solution: 1. Rapid, Cold Quench: Pour the cooled reaction mixture slowly onto a large amount of crushed ice to quench the excess POCl₃. 2. Neutralize Immediately: Promptly neutralize the acidic aqueous solution with a cold, saturated solution of sodium bicarbonate or dilute sodium hydroxide until the pH is ~7-8. 3. Extract Quickly: Extract the product immediately into an organic solvent like dichloromethane or ethyl acetate. Do not let the product sit in the aqueous layer for extended periods.
Thermal Decomposition Prolonged heating at high temperatures can lead to the formation of tarry decomposition products, which complicate purification. Solution: • Minimize reaction time. Once TLC indicates full conversion, proceed to the workup. Avoid excessive heating beyond what is necessary for reflux.
Inefficient Purification Method The significant polarity difference between the starting material and the product is key to successful purification. Solution: 1. Column Chromatography: If the crude product contains both starting material and product, flash column chromatography on silica gel is highly effective. Use a gradient elution, starting with a non-polar solvent system (e.g., 10:1 Hexane:EtOAc) and gradually increasing the polarity. 2. Recrystallization: If the crude product is relatively clean, recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture) can yield highly pure material.

Frequently Asked Questions (FAQs)

  • Q1: What are the essential safety precautions for this synthesis?

    • A1: Both hydrazine and phosphorus oxychloride are highly toxic, corrosive, and moisture-sensitive. Always work in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, and heavy-duty gloves (e.g., nitrile). Have an appropriate quenching agent (e.g., sodium bicarbonate for acid) and spill kit readily available.

  • Q2: How do I effectively monitor the chlorination reaction by TLC?

    • A2: Prepare a TLC plate and spot the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM). Use a mobile phase like 3:1 Hexane:Ethyl Acetate. The thieno[2,3-d]pyridazin-4(5H)-one (SM) is highly polar and will have a very low Rf value (near the baseline). The 4-Chlorothieno[2,3-d]pyridazine product is much less polar and will have a high Rf value. The reaction is complete when the SM spot is absent from the RM lane.

  • Q3: Can I use thionyl chloride (SOCl₂) instead of POCl₃?

    • A3: Yes, thionyl chloride is another common chlorinating agent for this type of transformation. It is often used with a catalytic amount of DMF. The reaction conditions may need to be re-optimized, but it is a viable alternative if you are having issues with POCl₃.

  • Q4: Are there alternative synthetic strategies to access this scaffold?

    • A4: While the pathway described is the most prevalent, other methods exist, such as building the thiophene ring onto a pre-functionalized pyridazine core.[3] These routes can be advantageous if specific substitution patterns are desired but are generally more complex for accessing the parent scaffold.

Detailed Experimental Protocols

Protocol 1: Synthesis of Thieno[2,3-d]pyridazin-4(5H)-one
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add the starting 2-amino-3-ethoxycarbonylthiophene derivative (1.0 eq).

  • Solvent and Reagent Addition: Add ethanol (or glacial acetic acid) to form a slurry (approx. 5-10 mL per gram of starting material). Add hydrazine hydrate (2.0 eq) dropwise to the stirred mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Allow the reaction mixture to cool to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold ethanol and then with diethyl ether.

  • Purification: The product is often pure enough for the next step. If necessary, it can be recrystallized from ethanol or purified by column chromatography.

Protocol 2: Synthesis of 4-Chlorothieno[2,3-d]pyridazine (Adapted from analogous procedures[4])
  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, place the thieno[2,3-d]pyridazin-4(5H)-one (1.0 eq).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5-10 eq by volume) to the flask in a fume hood. The mixture may be stirred at room temperature for 10-15 minutes.

  • Reaction: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 2-6 hours. Monitor the reaction by TLC for the complete disappearance of the starting material.

  • Workup (Quenching): After cooling the reaction to room temperature, carefully and slowly pour the mixture onto a large beaker of crushed ice with vigorous stirring. This step is highly exothermic and releases HCl gas.

  • Neutralization: Once all the ice has melted, slowly add a cold, saturated aqueous solution of sodium bicarbonate until gas evolution ceases and the pH of the solution is neutral to slightly basic (pH 7-8).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization to obtain the pure 4-Chlorothieno[2,3-d]pyridazine.

References
  • MDPI. (2015, January 7). Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5'. Retrieved from https://www.mdpi.com/1420-3049/20/1/973
  • ResearchGate. (2025, August 8). Synthesis and pharmacological activity of 4-aryl-thieno-[2,3-d]-pyridazines. Retrieved from [Link]

  • PMC. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Retrieved from [Link]

  • Wiley Online Library. (2010, October 22). Selective and Stepwise Functionalization of the Pyridazine Scaffold by Using Thio‐Substituted Pyridazine Building Blocks. Retrieved from [Link]

  • Hilaris Publisher. (2019, March 25). Synthesis of New Derivatives of Thieno[2,3-d]pyrimidin-4(3H)-one and their Antimicrobial Activity. Retrieved from [Link]

  • PMC. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. Retrieved from [Link]

  • Longdom Publishing. Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimid. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Targeted Synthesis of 4-Chloro-3-formylthieno[2,3-b]pyridine and/or 4-Chlorothieno[2,3-b]pyridine by Reaction between N-Protected 3-Acetyl-2-aminothiophenes and Vilsmeier–Haack Reagent. Retrieved from [Link]

  • PubMed. (2013, April 15). Synthesis and biological evaluation of thieno [2',3':4,5]pyrimido[1,2-b][4][5]triazines and thieno[2,3-d][4][5]triazolo[1,5-a]pyrimidines as anti-inflammatory and analgesic agents. Retrieved from [Link]

  • PubMed. (2015, May 15). Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents. Retrieved from [Link]

  • Lirias. Strategy for the synthesis of pyridazine heterocycles and its derivatives. Retrieved from [Link]

  • SciELO. Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Retrieved from [Link]

  • ResearchGate. Synthesis and reactions of some new heterocyclic compounds containing thieno[2,3-c] pyridazine moiety. Retrieved from [Link]

  • ARKIVOC. (2003, July 14). PYRIDAZINE DERIVATIVES AND RELATED COMPOUNDS, PART 9. TETRAZOLO[1,5-b]PYRIDAZINE-8-CARBOHYDRAZIDE SYNTHESIS AND SOME REACTIONS. Retrieved from [Link]

  • Taylor & Francis Online. (2006, September 23). SYNTHESIS AND REACTIONS OF SOME THIENO[2,3-d]PYRIMIDINE DERIVATIVES. Retrieved from [Link]

  • Cairo University. (2012, February 10). Synthesis of thieno[2,3-d]pyrimidines, thieno[2,3-d]triazinones and thieno[2,3-e]diazepinones of anticipated anti-cancer activity. Retrieved from [Link]

  • PubMed. (2007, July 15). Synthesis of thieno[2,3-d]pyrimidin-2-ylmethanamine combinatorial library with four diversity points. Retrieved from [Link]

  • Liberty University. SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Retrieved from [Link]

  • Science of Synthesis. Product Class 8: Pyridazines. Retrieved from [Link]

  • PMC. A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives. Retrieved from [Link]

  • PubChem. 4-Chlorothieno[2,3-d]pyrimidine. Retrieved from [Link][Link]

Sources

Optimization

Technical Support Center: Troubleshooting Poor Solubility of 4-Chlorothieno[2,3-d]pyridazine

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 4-Chlorothieno[2,3-d]pyridazine (CAS No. 697-68-7) in organic solvents.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 4-Chlorothieno[2,3-d]pyridazine (CAS No. 697-68-7) in organic solvents. This document provides a structured, in-depth approach to troubleshooting, grounded in scientific principles and field-proven methodologies.

Introduction: Understanding the Challenge

4-Chlorothieno[2,3-d]pyridazine is a heterocyclic compound with a rigid, fused-ring structure. Such molecules often exhibit poor solubility in common organic solvents due to strong intermolecular forces in their crystal lattice. The presence of nitrogen and sulfur heteroatoms, along with the chloro substituent, contributes to a complex electronic profile that can hinder effective solvation. This guide will walk you through a systematic process to identify suitable solvent systems and enhance the solubility of this compound for your experimental needs.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing very low solubility of 4-Chlorothieno[2,3-d]pyridazine in my initial solvent screen. What are the likely reasons for this?

A1: The poor solubility of 4-Chlorothieno[2,3-d]pyridazine is primarily attributed to its molecular structure:

  • Planar and Rigid Structure: The fused thienopyridazine ring system is planar, which promotes efficient crystal packing and strong intermolecular π-π stacking interactions. These strong interactions in the solid state require a significant amount of energy to overcome during dissolution.

  • Polarity and Hydrogen Bonding: The presence of nitrogen atoms in the pyridazine ring allows for potential hydrogen bonding, while the chloro and thioether groups contribute to the molecule's overall polarity. Finding a solvent that can effectively interact with these different functional groups is key.

  • High Melting Point: Compounds with high melting points generally have lower solubilities. The strong crystal lattice energy, as indicated by a high melting point, must be overcome by the solvent-solute interactions for dissolution to occur.

Q2: What is a systematic approach to screen for a suitable solvent?

A2: A systematic solvent screening process is crucial to efficiently identify an appropriate solvent. We recommend a tiered approach, starting with a broad range of solvents and narrowing down based on experimental observations.

Step-by-Step Solvent Screening Protocol:

  • Initial Solvent Selection: Choose a diverse set of solvents from different classes, considering polarity, hydrogen bonding capability, and boiling point. A recommended starting panel is provided in the table below.

  • Small-Scale Solubility Test:

    • Accurately weigh a small amount of 4-Chlorothieno[2,3-d]pyridazine (e.g., 1-5 mg) into a small vial.

    • Add a measured volume of the first solvent (e.g., 100 µL) and vortex for 1-2 minutes.

    • Visually inspect for dissolution. If the solid dissolves, the compound is soluble at that concentration.

    • If the solid does not dissolve, continue adding the solvent in measured increments (e.g., 100 µL at a time), vortexing after each addition, until the solid dissolves or a maximum volume is reached.

    • Record the approximate solubility in mg/mL.

  • Equilibration: For more accurate determination, allow the mixture to equilibrate at a controlled temperature (e.g., room temperature) for a set period (e.g., 24 hours) with continuous agitation. This is particularly important for compounds that are slow to dissolve.

  • Data Analysis: Compare the approximate solubilities across the different solvents to identify promising candidates for your specific application.

Table 1: Representative Solubility of Heterocyclic Compounds in Common Organic Solvents

Solvent ClassSolventPolarity IndexHydrogen BondingExpected Solubility of 4-Chlorothieno[2,3-d]pyridazine
Protic Methanol5.1Donor & AcceptorModerate
Ethanol4.3Donor & AcceptorModerate
Isopropanol3.9Donor & AcceptorLow to Moderate
Aprotic Polar Dimethyl Sulfoxide (DMSO)7.2AcceptorHigh
N,N-Dimethylformamide (DMF)6.4AcceptorHigh
Acetonitrile5.8AcceptorLow to Moderate
Acetone5.1AcceptorLow
Ethers Tetrahydrofuran (THF)4.0AcceptorLow to Moderate
1,4-Dioxane4.8AcceptorLow to Moderate
Chlorinated Dichloromethane (DCM)3.1Weak AcceptorLow
Chloroform4.1Weak DonorLow to Moderate
Hydrocarbons Toluene2.4NoneVery Low
Hexane0.1NoneInsoluble

Note: This table provides expected solubility based on the properties of structurally similar compounds. Experimental verification is essential.

Workflow for Solvent Screening

G start Start: Poorly Soluble Compound select_solvents Select Diverse Solvents (Protic, Aprotic, Non-polar) start->select_solvents small_scale_test Small-Scale Solubility Test (e.g., 1 mg in 100 µL) select_solvents->small_scale_test dissolved Completely Dissolved? small_scale_test->dissolved partially_dissolved Partially Dissolved? dissolved->partially_dissolved No record_solubility Record Approximate Solubility (mg/mL) dissolved->record_solubility Yes insoluble Insoluble? partially_dissolved->insoluble No increase_volume Incrementally Add Solvent partially_dissolved->increase_volume Yes try_heating Troubleshooting: Apply Gentle Heat insoluble->try_heating Yes try_cosolvent Troubleshooting: Use Co-solvent System insoluble->try_cosolvent Consider end_insoluble End: Requires Advanced Methods insoluble->end_insoluble If all else fails increase_volume->small_scale_test end_soluble End: Solvent Identified record_solubility->end_soluble try_heating->small_scale_test try_cosolvent->small_scale_test

Caption: A decision-making workflow for systematic solvent screening.

Q3: My compound has low solubility even in polar aprotic solvents like DMSO and DMF at room temperature. What are my next steps?

A3: If solubility remains an issue in high-polarity solvents, several techniques can be employed to enhance it.

1. Temperature Adjustment:

  • Rationale: The solubility of most solids increases with temperature. Heating provides the energy needed to overcome the crystal lattice energy.

  • Protocol:

    • Prepare a suspension of the compound in the desired solvent.

    • Gently heat the mixture in a controlled manner (e.g., using a water bath or heating block) while stirring.

    • Monitor the dissolution visually.

    • Caution: Be aware of the solvent's boiling point and the thermal stability of 4-Chlorothieno[2,3-d]pyridazine. It is advisable to check for any degradation by a suitable analytical method (e.g., TLC or LC-MS) after heating.

2. Use of Co-solvents:

  • Rationale: A mixture of solvents can have significantly different solvating properties than a single solvent. A co-solvent can disrupt the self-association of the primary solvent, creating a more favorable environment for the solute.[1][2]

  • Protocol:

    • Identify a primary solvent in which the compound has some, albeit low, solubility.

    • Select a co-solvent that is miscible with the primary solvent and has different properties (e.g., a protic co-solvent like ethanol with an aprotic polar solvent like DMF).

    • Start by adding small percentages of the co-solvent (e.g., 5-10% v/v) to the primary solvent and observe the effect on solubility.

    • Systematically vary the ratio of the two solvents to find the optimal mixture for dissolution.

Logical Flow for Solubility Enhancement

G start Initial Solubility Test Fails temp_adjust Option 1: Temperature Adjustment start->temp_adjust cosolvent Option 2: Co-solvent System start->cosolvent ph_mod Option 3: pH Modification (if applicable) start->ph_mod advanced Option 4: Advanced Techniques start->advanced heat Gently Heat Suspension temp_adjust->heat select_cosolvent Select Miscible Co-solvent cosolvent->select_cosolvent check_ionizable Assess Ionizable Groups ph_mod->check_ionizable asd Amorphous Solid Dispersion advanced->asd particle_reduction Particle Size Reduction advanced->particle_reduction check_stability Check for Degradation (TLC/LC-MS) heat->check_stability vary_ratio Systematically Vary Solvent Ratio select_cosolvent->vary_ratio add_acid_base Add Dilute Acid or Base check_ionizable->add_acid_base

Caption: Troubleshooting options for enhancing solubility.

Q4: Can pH modification be used to improve the solubility of 4-Chlorothieno[2,3-d]pyridazine?

A4: The pyridazine ring contains basic nitrogen atoms that can be protonated. Therefore, pH adjustment can be a viable strategy to increase solubility in protic solvents.

  • Rationale: By protonating the basic nitrogen atoms with an acid, a salt is formed. This salt will have significantly higher solubility in polar protic solvents, including water, than the neutral compound.

  • Protocol:

    • Suspend the compound in the chosen solvent (e.g., methanol, ethanol, or an aqueous buffer).

    • Add a dilute acid (e.g., 0.1 M HCl) dropwise while stirring.

    • Monitor for dissolution.

    • Considerations:

      • The stability of the compound under acidic conditions should be verified.

      • This method is most effective for creating aqueous solutions or for reactions where a protic solvent is used.

      • The resulting salt may precipitate out of solution if the polarity of the solvent is changed.

Q5: I need to prepare a stock solution in DMSO for biological assays, but I'm concerned about precipitation upon dilution into an aqueous buffer. How can I mitigate this?

A5: This is a common issue with compounds that are highly soluble in DMSO but poorly soluble in water.

  • Kinetic vs. Thermodynamic Solubility: The solubility you observe upon dilution is the kinetic solubility, which is often lower than the thermodynamic solubility. The compound may initially stay in solution but can precipitate over time.

  • Mitigation Strategies:

    • Lower the Stock Concentration: Prepare a less concentrated stock solution in DMSO.

    • Use Co-solvents in the Final Medium: The presence of a small percentage of an organic co-solvent (e.g., ethanol) or a surfactant in the final aqueous buffer can help to keep the compound in solution.

    • Formulation with Excipients: For in vivo studies, formulating the compound with solubilizing excipients such as cyclodextrins or surfactants can significantly improve its apparent aqueous solubility.[3]

    • pH Control: If the compound's solubility is pH-dependent, ensure the final buffer pH is one at which the compound is most soluble.

Advanced Troubleshooting

For particularly challenging cases, more advanced techniques may be necessary, especially in a drug development context:

  • Amorphous Solid Dispersions (ASDs): Dispersing the compound in an amorphous state within a polymer matrix can dramatically increase its apparent solubility and dissolution rate. This is a common strategy for oral drug formulations.

  • Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area of the solid, which can lead to a faster dissolution rate.[4] However, this does not change the thermodynamic solubility.

  • Salt Formation: If the compound is intended for formulation as a solid dosage form, creating a stable salt with improved solubility and dissolution characteristics is a common and effective approach.

References

  • Xie, B., Liu, Y., Li, X., Yang, P., & He, W. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Retrieved from [Link]

  • Chaudhary, A., Nagaich, U., Gulati, N., Sharma, V. K., Khosa, R. L., & Partapur, M. U. (2012). Enhancement of solubilization and bioavailability of poorly soluble drugs by physical and chemical modifications: A recent review.
  • PubChem. 4-chlorothieno[2,3-d]pyridazine. Retrieved from [Link]

  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • ACS Publications. (2011, February 23). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PCI Magazine. (2024, September 6). The Keys to Co-Solvent Selection, Part I. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Retrieved from [Link]

  • GSK. Solvent Selection Guide. Retrieved from [Link]

  • ResearchGate. (2014, September). A guide to the integration of environmental, health and safety criteria into the selection of solvents. Retrieved from [Link]

  • ResearchGate. (2014, September). A guide to the selection of co-solvents to enable the easiest separation by distillation. Retrieved from [Link]

  • PMC. (2016, August 23). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Retrieved from [Link]

  • PMC. (2018, February 21). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Retrieved from [Link]

  • ResearchGate. (2011, March). Improving solubility via structural modification. Retrieved from [Link]

  • PMC. (2022, December 1). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Retrieved from [Link]

  • Asian Journal of Pharmaceutics. (2016, April-June). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Chromatography-Free Purification of 4-Chlorothieno[2,3-d]pyridazine

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in heterocyclic chemistry, I frequently consult on the scale-up and isolation of fused ring systems.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in heterocyclic chemistry, I frequently consult on the scale-up and isolation of fused ring systems. The synthesis of the thieno[2,3-d]pyridazine core typically involves the cyclization of a 2-aminothiophene precursor followed by chlorination with phosphorus oxychloride (POCl₃)[1].

While column chromatography is a standard laboratory purification method, it is highly inefficient for 4-Chlorothieno[2,3-d]pyridazine. The compound is sensitive to prolonged exposure to Lewis acidic silanols on silica gel, leading to streaking, poor recovery, and on-column degradation. This guide provides field-proven, self-validating protocols to purify this critical intermediate entirely without chromatography, relying instead on phase-partitioning, pKa differentials, and anti-solvent crystallization.

Section 1: Troubleshooting & FAQs (Mechanistic Insights)

Q1: Why does my product revert to the starting material during the aqueous workup? Causality & Mechanism: The 4-chloro substituent on the thieno[2,3-d]pyridazine core is highly activated toward nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the fused pyridazine ring makes the C4 position highly electrophilic. If the POCl₃ quench is performed above 5°C, or if the neutralization pH exceeds 8.0, hydroxide ions rapidly attack the C4 position. This forms a transient tetrahedral intermediate, followed by the expulsion of the chloride leaving group, reverting your product back to the thermodynamically stable thieno[2,3-d]pyridazin-4(5H)-one[2]. Resolution: Maintain strict cryogenic control (0–5°C) during the quench. Use a mild base like saturated aqueous NaHCO₃ rather than NaOH or Na₂CO₃ to keep the pH strictly between 7.0 and 7.5.

Hydrolysis A 4-Chlorothieno[2,3-d]pyridazine (Active Electrophile) B OH- Attack (High pH / Temp) A->B C Tetrahedral Intermediate (Unstable) B->C SNAr Addition D Thieno[2,3-d]pyridazin-4(5H)-one (Hydrolyzed SM) C->D Chloride Elimination

SNAr hydrolysis mechanism of 4-Chlorothieno[2,3-d]pyridazine under basic conditions.

Q2: How can I remove unreacted thieno[2,3-d]pyridazin-4(5H)-one without a silica column? Causality & Mechanism: We exploit the pKa differential between the product and the starting material. The starting material possesses an acidic N-H proton (pKa ~8.5) due to lactam-lactim tautomerization. In contrast, 4-Chlorothieno[2,3-d]pyridazine is strictly neutral. Resolution: Implement a rapid, cold pH-controlled liquid-liquid extraction. By briefly washing the organic layer with a cold, dilute alkaline solution (pH 10), the unreacted starting material is deprotonated into its water-soluble sodium salt and partitioned into the aqueous layer, leaving the neutral 4-chloro product in the organic phase[3].

Q3: My crude product is contaminated with dark, tarry polyphosphoric byproducts. How do I remove them? Causality & Mechanism: Overheating the POCl₃ reaction (refluxing > 4 hours) or the presence of trace moisture leads to the polymerization of phosphorus species. These polyphosphoric tars are highly polar but can physically entrap the product. Resolution: Utilize anti-solvent precipitation. The 4-chloro product is highly soluble in polar aprotic solvents (e.g., ethyl acetate), whereas the polyphosphoric tars will phase-separate or remain in solution when a non-polar anti-solvent (e.g., heptane) is systematically introduced.

Section 2: Chromatography-Free Experimental Protocols

Protocol A: Optimized POCl₃ Quench and pH-Controlled Extraction

Mechanistic Rationale: This protocol prevents thermal hydrolysis while chemically filtering out the unreacted starting material via deprotonation.

  • Reaction Quench: Upon completion of the chlorination[1], concentrate the reaction mixture under reduced pressure to remove 70% of the excess POCl₃.

  • Cryogenic Transfer: Dissolve the resulting syrup in cold dichloromethane (DCM) (10 mL/g of crude). Slowly add this solution dropwise to a vigorously stirred mixture of crushed ice and saturated aqueous NaHCO₃, maintaining the internal temperature strictly below 5°C.

  • Phase Separation: Once CO₂ evolution ceases and the pH stabilizes at 7.0–7.5, transfer to a separatory funnel. Extract the aqueous layer twice with cold DCM.

  • Alkaline Wash (Targeting Unreacted SM): Combine the organic layers and wash rapidly (under 2 minutes) with cold 0.5 M Na₂CO₃ (pH ~10) to deprotonate and extract any residual thieno[2,3-d]pyridazin-4(5H)-one.

  • Neutralization & Drying: Immediately wash the organic layer with cold brine to restore neutrality, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at 30°C.

  • Self-Validation Checkpoint: Take a 1 mL aliquot of the final alkaline aqueous wash and acidify it to pH 3 with 1M HCl. If the solution remains clear, the organic layer is free of the starting material. If a white precipitate forms, perform one additional rapid alkaline wash on the organic layer.

Protocol B: Anti-Solvent Precipitation (Crystallization)

Mechanistic Rationale: This step relies on differential solubility to separate the target compound from highly polar tarry byproducts and trace non-polar impurities.

  • Dissolution: Dissolve the crude, dry 4-Chlorothieno[2,3-d]pyridazine in a minimal volume of warm (40°C) ethyl acetate (approx. 3-5 mL/g). Ensure complete dissolution; filter through a celite pad if insoluble black tars persist.

  • Anti-Solvent Addition: Transfer the solution to a flask equipped with a magnetic stirrer. Slowly add heptane (or hexanes) dropwise at room temperature until the solution becomes persistently turbid (the cloud point).

  • Maturation: Stop the addition and stir the turbid solution for 15 minutes to allow nucleation.

  • Completion: Add an additional 2 volumes of heptane at a rate of 1 mL/min. Cool the suspension to 0°C in an ice bath for 1 hour to maximize precipitation.

  • Isolation: Filter the pale yellow crystals under vacuum, wash with cold heptane, and dry in a vacuum desiccator.

  • Self-Validation Checkpoint: The mother liquor should retain the dark yellow/brown coloration of the impurities, while the isolated filter cake must be a pale yellow to off-white crystalline solid. A sharp melting point transition will confirm the removal of polymeric impurities.

Section 3: Quantitative Data & Yield Comparison

The following table summarizes the expected outcomes when applying these chromatography-free techniques compared to standard methods.

Purification TechniqueTarget Impurity RemovedTypical Yield Recovery (%)Expected Purity (HPLC, %)Key AdvantageLimitation
pH-Controlled Extraction Thieno[2,3-d]pyridazin-4(5H)-one85 - 92%90 - 95%Highly scalable, rapid, prevents hydrolysisDoes not remove non-polar organic byproducts
Anti-Solvent Precipitation Polyphosphoric tars, trace SM75 - 85%96 - 99%Yields highly crystalline, stable productRequires precise solvent ratios and cloud point identification
Hot Hydrocarbon Trituration Polar tars, inorganic salts70 - 80%92 - 96%Extremely simple setupLower recovery due to thermal degradation risks

Section 4: Visualizing the Workflow

To ensure reproducibility, the complete self-validating workflow is mapped below. Adhering to this sequence guarantees the isolation of high-purity 4-Chlorothieno[2,3-d]pyridazine without the need for silica gel.

Workflow A Crude POCl3 Reaction Mixture B Ice-Water Quench (T < 5°C) A->B Dropwise addition C Extraction (DCM) & pH 7.5 Wash B->C Add NaHCO3 D Phase Separation C->D E Organic Phase (Product + Neutral Impurities) D->E F Aqueous Phase (Phosphates + Acidic SM) D->F Discard G Anti-Solvent Precipitation (EtOAc / Heptane) E->G Solvent exchange H Pure 4-Chlorothieno[2,3-d]pyridazine G->H Filtration

Chromatography-free purification workflow for 4-Chlorothieno[2,3-d]pyridazine.

References

  • BenchChem Technical Support Team. "The Bioisosteric Relationship of Thieno[2,3-d]pyridazines and Purines: A Technical Guide." BenchChem. 1

  • BenchChem Technical Support Team. "Exploring the Thieno[2,3-d]pyridazine Scaffold for Drug Discovery: A Technical Guide." BenchChem. 2

  • Google Patents. "US6232320B1 - Cell adhesion-inhibiting antiinflammatory compounds." Google Patents. 3

Sources

Optimization

Technical Support Center: Optimizing 4-Chlorothieno[2,3-d]pyridazine Functionalization

Welcome to the Technical Support Center. The thieno[2,3-d]pyridazine scaffold is a highly valuable purine bioisostere in medicinal chemistry, frequently utilized for targeting kinases and adenosine receptors[1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The thieno[2,3-d]pyridazine scaffold is a highly valuable purine bioisostere in medicinal chemistry, frequently utilized for targeting kinases and adenosine receptors[1]. However, the functionalization of 4-chlorothieno[2,3-d]pyridazine—a critical intermediate synthesized via the Gewald reaction and subsequent cyclization/chlorination[1]—is often complicated by competing side reactions.

This guide provides authoritative troubleshooting strategies to minimize hydrolysis, protodehalogenation, and off-target reactivity during nucleophilic aromatic substitution (SNAr) and cross-coupling workflows.

Diagnostic Workflow

G Start 4-Cl-Thienopyridazine Reaction Issue Type Identify Reaction Type Start->Type SNAr SNAr (Amination/Etherification) Type->SNAr Coupling Pd-Catalyzed Cross-Coupling Type->Coupling Hydrolysis Issue: Hydrolysis to Pyridazinone SNAr->Hydrolysis Side Product Dehalogenation Issue: Protodehalogenation Coupling->Dehalogenation Side Product Solvent Solution: Anhydrous Solvents & Non-nucleophilic Base Hydrolysis->Solvent Mitigation Ligand Solution: Bulky, Electron-Rich Ligand (e.g., XPhos) Dehalogenation->Ligand Mitigation

Troubleshooting workflow for minimizing side reactions in 4-chlorothieno[2,3-d]pyridazine chemistry.

Frequently Asked Questions & Troubleshooting Guides

Q1: During the SNAr reaction of 4-chlorothieno[2,3-d]pyridazine with primary amines, I am observing significant formation of thieno[2,3-d]pyridazin-4(5H)-one. How can I prevent this? A1: The formation of the pyridazinone derivative is a classic hydrolysis side reaction. The C4 position of the thieno[2,3-d]pyridazine ring is highly electrophilic due to the electron-withdrawing nature of the adjacent diazine nitrogens. Even trace amounts of water in the presence of a base will outcompete the amine nucleophile, leading to the irreversible formation of the thermodynamically stable oxo-derivative.

  • Causality & Solution: Switch from standard grade ethanol or isopropanol (often used in 1[1]) to strictly anhydrous solvents (e.g., anhydrous 1,4-dioxane). Furthermore, avoid hygroscopic bases like K₂CO₃. Instead, use non-nucleophilic organic bases like N,N-diisopropylethylamine (DIPEA) which do not generate hydroxide equivalents in the presence of trace moisture.

Q2: When attempting a palladium-catalyzed cross-coupling on 4-chlorothieno[2,3-d]pyridazine, my major isolated product is the protodehalogenated core rather than the cross-coupled product. What causes this? A2: Protodehalogenation (reduction of the C-Cl bond) is a common side reaction in palladium-catalyzed couplings of electron-deficient heteroaryl chlorides. It typically occurs via β-hydride elimination from an alkoxide coordinated to the Pd(II) intermediate, or via direct hydride transfer from the solvent.

  • Causality & Solution: The oxidative addition of Pd(0) to the C-Cl bond is relatively slow. Use bulky, electron-rich phosphine ligands (e.g., XPhos) to accelerate oxidative addition and facilitate rapid transmetalation, outcompeting the protodehalogenation pathway. Additionally, avoid alcoholic solvents which act as hydride donors.

Q3: I am working with 4,7-dichlorothieno[2,3-d]pyridazine. How do I achieve regioselective mono-substitution? A3: In the 4,7-dichloro derivative, both the C4 and C7 positions are activated[1].

  • Causality & Solution: The first substitution is kinetically favored. Conduct the reaction at lower temperatures (0°C to room temperature) rather than refluxing[1]. Strictly limit the nucleophile to 1.0 equivalent. The introduction of an electron-donating amine deactivates the remaining chloro group towards further SNAr, preventing di-substitution[1].

Quantitative Data & Optimization Metrics

The following table summarizes the causal relationship between reaction conditions and the distribution of target products versus side reactions.

Reaction TypeConditionsTarget Product Yield (%)Major Side ProductSide Product Yield (%)
SNAr (Amination) EtOH, K₂CO₃, 80°C45%Thieno[2,3-d]pyridazin-4(5H)-one40%
SNAr (Amination) Anhydrous Dioxane, DIPEA, 80°C92%Thieno[2,3-d]pyridazin-4(5H)-one<2%
Suzuki Coupling Pd(PPh₃)₄, Na₂CO₃, EtOH/H₂O, 90°C35%Dehalogenated Core55%
Suzuki Coupling Pd₂(dba)₃, XPhos, K₃PO₄, Dioxane, 90°C88%Dehalogenated Core<5%

Self-Validating Experimental Protocols

Protocol 1: Moisture-Free SNAr Amination
  • Setup: Flame-dry a Schlenk flask under argon. Add 4-chlorothieno[2,3-d]pyridazine (1.0 eq)[1].

  • Solvent & Reagents: Dissolve the substrate in anhydrous 1,4-dioxane (0.1 M). Add N,N-diisopropylethylamine (DIPEA, 3.0 eq) and the desired amine (2.2 eq)[1].

  • Reaction: Heat the reaction mixture to 80°C for 4-8 hours[1].

  • Validation (Self-Validating Step): Monitor the reaction by TLC (EtOAc/Hexane). The disappearance of the starting material and appearance of a highly UV-active lower Rf​ spot confirms conversion. Quench a 10 µL aliquot in MeOH for LC-MS; the mass should reflect [M+H]+ of the aminated product, ensuring no +18 Da mass shift (which would indicate the hydrolysis side reaction).

  • Work-up: Concentrate under reduced pressure, partition between EtOAc and saturated aqueous NaHCO₃. Extract, dry over Na₂SO₄, and purify via flash chromatography.

Protocol 2: Optimized Suzuki-Miyaura Cross-Coupling
  • Setup: Under strict Schlenk conditions, charge a vial with 4-chlorothieno[2,3-d]pyridazine (1.0 eq), arylboronic acid (1.2 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and anhydrous K₃PO₄ (2.0 eq).

  • Solvent: Add degassed anhydrous 1,4-dioxane.

  • Reaction: Seal the vial and heat at 90°C for 12 hours.

  • Validation (Self-Validating Step): Analyze the crude mixture via GC-MS or LC-MS. Calculate the ratio of the cross-coupled product to the protodehalogenated core (m/z 136). A ratio >95:5 validates the efficacy of the XPhos ligand in suppressing β-hydride elimination. If the ratio is lower, verify the integrity of the anhydrous conditions.

  • Work-up: Filter through a Celite pad, wash with EtOAc, concentrate, and purify via silica gel chromatography.

Biological Context & Downstream Application

Thieno[2,3-d]pyridazines are potent bioisosteres of purines, often utilized to target kinases such as VEGFR-2 and2[2][3]. Minimizing side reactions during functionalization ensures the high-purity compounds necessary for accurate biological assays and targeted immunotherapy development[2].

Pathway Drug Thieno[2,3-d]pyridazine Derivative Target Kinase Target (e.g., VEGFR-2 / HPK1) Drug->Target Inhibits Downstream Downstream Signaling (MAPK Cascade) Target->Downstream Blocks Outcome Reduced Inflammation & Angiogenesis Downstream->Outcome Modulates

Kinase inhibition signaling pathway modulated by thieno[2,3-d]pyridazine derivatives.

References

  • Title: The Bioisosteric Relationship of Thieno[2,3-d]pyridazines and Purines: A Technical Guide Source: Benchchem URL
  • Title: Two novel copper-catalyzed cyclization reactions...
  • Title: Exploring the Thieno[2,3-d]pyridazine Scaffold for Drug Discovery: A Technical Guide Source: Benchchem URL

Sources

Troubleshooting

stability and ideal storage conditions for 4-Chlorothieno[2,3-d]pyridazine

Welcome to the Technical Support Center for 4-Chlorothieno[2,3-d]pyridazine (CAS 697-68-7). As a highly valued purine bioisostere, this scaffold is critical in the development of 1[1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-Chlorothieno[2,3-d]pyridazine (CAS 697-68-7). As a highly valued purine bioisostere, this scaffold is critical in the development of 1[1]. However, the electrophilic nature of the C4-position—which makes it an excellent intermediate for nucleophilic aromatic substitution (SNAr)—also renders it susceptible to environmental degradation[1].

This guide provides field-proven troubleshooting, stability protocols, and handling procedures to ensure reproducibility and scientific integrity in your drug discovery workflows.

Part 1: Physicochemical Properties & Stability Profile

Understanding the baseline properties of 4-Chlorothieno[2,3-d]pyridazine is the first step in preventing experimental failure.

Property / ParameterSpecification
Chemical Name 4-Chlorothieno[2,3-d]pyridazine
CAS Number 2[2]
Molecular Formula C₆H₃ClN₂S
Molecular Weight
Ideal Storage Temp -20°C (Long-term) / 2-8°C (Short-term)
Atmosphere Inert (Argon or Nitrogen), strictly desiccated
Hazard Classifications 2[2]
Part 2: Core Troubleshooting & FAQs

Q1: Why is my 4-Chlorothieno[2,3-d]pyridazine losing reactivity over time, and how can I prevent it? A: The primary cause of reactivity loss is moisture-induced degradation. The chlorine atom at the 4-position is highly activated due to the electron-withdrawing effects of the adjacent nitrogen atoms in the pyridazine core. Upon prolonged exposure to ambient moisture, the compound undergoes a slow hydrolysis (SNAr) to form the thermodynamically stable, but synthetically inactive, thieno[2,3-d]pyridazin-4(5H)-one derivative. Causality & Prevention: Always store the compound in a tightly sealed amber vial at -20°C under an inert atmosphere. Crucially, allow the vial to warm to room temperature in a desiccator before opening to prevent atmospheric condensation from introducing moisture to the powder.

Q2: What are the ideal solvents for preparing stock solutions, and how long are they stable? A: For long-term storage, do not store 4-Chlorothieno[2,3-d]pyridazine in solution. Protic solvents (e.g., methanol, ethanol, water) act as nucleophiles and will degrade the compound over time. If a stock solution is strictly necessary for immediate high-throughput screening, use anhydrous, aprotic solvents such as dry DMSO, DMF, or Dichloromethane (DCM). Stock solutions must be prepared fresh and consumed within 24 hours to guarantee structural integrity.

Q3: What safety precautions are required when handling this compound? A: 4-Chlorothieno[2,3-d]pyridazine is classified as2[2]. It causes skin and eye irritation and may induce respiratory irritation (STOT SE 3)[2]. Always handle the powder inside a certified fume hood using appropriate PPE, including nitrile gloves, safety goggles, and a lab coat.

G A 4-Chlorothieno[2,3-d]pyridazine (Active Intermediate) B Exposure to Ambient Moisture (H2O Nucleophilic Attack) A->B Improper Storage E Ideal Storage: -20°C, Argon/N2, Desiccated A->E Best Practice C Hydrolysis Reaction (SNAr at C4 position) B->C D Thieno[2,3-d]pyridazin-4(5H)-one (Degraded Byproduct) C->D Loss of Reactivity

Fig 1: Moisture-induced degradation pathway and storage logic for 4-Chlorothieno[2,3-d]pyridazine.

Part 3: Experimental Protocols
Protocol 1: Quality Control & Integrity Verification (Self-Validating LC-MS)

Before initiating a multi-step synthesis, verify the integrity of the starting material to ensure it has not hydrolyzed during storage.

  • Sample Preparation: Dissolve 1 mg of 4-Chlorothieno[2,3-d]pyridazine in 1 mL of anhydrous LC-MS grade Acetonitrile.

  • Chromatography: Run the sample on a C18 Reverse-Phase UPLC column using a gradient of Water/Acetonitrile (with 0.1% Formic Acid).

  • Detection: Monitor via UV at 254 nm and Electrospray Ionization Mass Spectrometry (ESI-MS).

  • Self-Validation Logic: The intact compound will show an [M+H]⁺ peak at m/z 171. Because chlorine has two major isotopes (³⁵Cl and ³⁷Cl in a ~3:1 ratio), a self-validating signature is the presence of an M+2 peak at m/z 173 with approximately one-third the intensity of the parent peak. If a significant peak at m/z 153 ([M+H]⁺ for the hydrolyzed product, lacking the chlorine isotope pattern) is observed, the batch has degraded and must be discarded.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with Amines

This protocol describes the robust introduction of amino substituents to the thieno[2,3-d]pyridazine core[1].

  • Reaction Setup: In an oven-dried round-bottom flask, dissolve 4-Chlorothieno[2,3-d]pyridazine (1.0 eq) in an anhydrous solvent (e.g., ethanol or isopropanol) under an Argon atmosphere[1].

  • Amine Addition: Add the desired nucleophilic amine (2.2 eq) to the solution[1]. Causality: The excess amine acts as both the nucleophilic reactant and the acid scavenger to neutralize the hydrochloric acid (HCl) byproduct generated during the substitution, driving the reaction to completion without the need for an external base.

  • Reaction Execution: Heat the reaction mixture to reflux for 4-8 hours[1]. Monitor the disappearance of the starting material via TLC (Hexanes:EtOAc).

  • Work-up: Once complete, allow the mixture to cool to room temperature. The product typically precipitates directly from the alcoholic solvent[1].

  • Purification: Collect the precipitated solid by vacuum filtration. Wash the filter cake with cold reaction solvent, followed by diethyl ether[1]. Causality: Washing with the reaction solvent removes unreacted starting material, while the highly non-polar diethyl ether wash efficiently removes residual amine and highly polar hydrochloride salts, yielding a pure product without column chromatography.

G Step1 1. Dissolve 4-Chlorothieno[2,3-d]pyridazine in Anhydrous Solvent Step2 2. Add Nucleophile (e.g., Amine, 2.2 eq) Step1->Step2 Step3 3. Heat to Reflux (4-8 hours) Monitor via TLC/LC-MS Step2->Step3 Step4 4. Cool & Precipitate (Ice-Water Quench) Step3->Step4 Reaction Complete Step5 5. Filtration & Washing (Remove unreacted amine/salts) Step4->Step5 Step6 6. Purified 4-Substituted Thieno[2,3-d]pyridazine Step5->Step6 Yield Confirmation

Fig 2: Step-by-step experimental workflow for nucleophilic aromatic substitution (SNAr).

References
  • NextSDS. "4-chlorothieno[2,3-d]pyridazine — Chemical Substance Information".
  • Sigma-Aldrich. "CAS 697-68-7 | 4-Chlorothieno[2,3-d]pyridazine".
  • Benchchem. "The Bioisosteric Relationship of Thieno[2,3-d]pyridazines and Purines: A Technical Guide".

Sources

Optimization

Technical Support Center: Troubleshooting Suzuki Couplings of 4-Chlorothieno[2,3-d]pyridazine

Mechanistic Context & Diagnostic Logic 4-Chlorothieno[2,3-d]pyridazine is a highly valuable bioisosteric scaffold in drug discovery and a key building block for OLED materials[1]. However, its reactivity in palladium-cat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Context & Diagnostic Logic

4-Chlorothieno[2,3-d]pyridazine is a highly valuable bioisosteric scaffold in drug discovery and a key building block for OLED materials[1]. However, its reactivity in palladium-catalyzed Suzuki-Miyaura cross-couplings is notoriously problematic. The difficulty arises from a dual mechanistic bottleneck:

  • Catalyst Poisoning: The sulfur atom in the thiophene ring and the adjacent nitrogen atoms in the pyridazine ring act as strong σ-donors, which can coordinate to the palladium center and form stable, catalytically inactive resting states[2].

  • Electrophilic Vulnerability: While the C4 position is activated for nucleophilic aromatic substitution (SNAr)[1], the C–Cl bond remains highly resistant to oxidative addition compared to bromides or iodides[3]. Furthermore, the electrophilic nature of C4 makes it highly susceptible to hydrolysis under standard aqueous basic Suzuki conditions.

Troubleshooting Start Low Yield in Suzuki Coupling of 4-Chlorothieno[2,3-d]pyridazine CheckSM Is Starting Material (4-Cl-TP) Consumed? Start->CheckSM PoorOA Poor Oxidative Addition or Catalyst Poisoning CheckSM->PoorOA No (SM Recovered) CheckByprod Analyze Byproducts via LC-MS CheckSM->CheckByprod Yes (SM Consumed) SolOA Action: Use bulky, electron-rich ligands (XPhos, SPhos) & increase temperature PoorOA->SolOA Hydrolysis Thienopyridazin-4-one (Hydrolysis of C-Cl) CheckByprod->Hydrolysis Major mass = [M-Cl+OH] Dehalo Protodehalogenation (Thieno[2,3-d]pyridazine) CheckByprod->Dehalo Major mass = [M-Cl+H] SolHyd Action: Use anhydrous conditions (e.g., Cs2CO3 in dry Dioxane) Hydrolysis->SolHyd SolDehalo Action: Avoid alcoholic solvents, optimize base equivalents Dehalo->SolDehalo

Figure 1: Diagnostic logic tree for troubleshooting 4-chlorothieno[2,3-d]pyridazine Suzuki couplings.

Frequently Asked Questions (Troubleshooting Q&A)

Q1: My reaction stalls with >80% unreacted 4-chlorothieno[2,3-d]pyridazine. Why is oxidative addition failing? Causality: The C–Cl bond of heteroaryl chlorides is inherently strong, making the initial oxidative addition of Pd(0) thermodynamically challenging[3]. Additionally, the multi-heteroatom nature of the thieno[2,3-d]pyridazine core strongly chelates Pd(0), sequestering the catalyst[2]. Solution: Transition away from standard ligands like PPh3 or dppf. Employ bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos or SPhos[2]. The electron-rich dicyclohexylphosphine moiety accelerates oxidative addition, while the steric bulk of the biphenyl backbone prevents the formation of inactive bis-ligated Pd complexes and inhibits substrate chelation[2][4].

Q2: I observe full conversion of the starting material, but LC-MS shows a major peak at [M-Cl+OH] instead of my cross-coupled product. What happened? Causality: You are observing competitive hydrolysis. The C4 position on the thieno[2,3-d]pyridazine ring is highly electron-deficient and primed for nucleophilic aromatic substitution (SNAr)[1]. When using aqueous bases (e.g., 2M Na2CO3 or NaOH) at elevated temperatures, hydroxide ions rapidly attack the C4 position, displacing the chloride to form the thermodynamically stable thieno[2,3-d]pyridazin-4(5H)-one[1][5]. Solution: Eliminate water from the system. Switch to strictly anhydrous conditions using finely milled, anhydrous bases such as K3PO4 or Cs2CO3 suspended in dry 1,4-dioxane or toluene[2].

Q3: I am coupling a heteroaryl boronic acid, but I only observe protodeboronation of the nucleophile. How can I fix this? Causality: Heteroaryl boronic acids (especially 2-pyridyl or 2-thienyl derivatives) undergo rapid protodeboronation in the presence of base and heat, destroying the coupling partner before transmetalation can occur[2]. Solution: Utilize a "slow-release" strategy. Replace the boronic acid with a boronate ester (e.g., pinacol ester), a potassium trifluoroborate salt, or a MIDA boronate[3][5]. These protected boron species slowly hydrolyze or transmetalate in situ, maintaining a low steady-state concentration of the active boronic acid, thereby outcompeting the protodeboronation pathway[3][4].

Condition Matrix: Quantitative Optimization Data

To facilitate rapid condition screening, the following table summarizes the causal effects of various Ligand/Base/Solvent combinations on the cross-coupling of 4-chlorothieno[2,3-d]pyridazine.

Catalyst / LigandBase & Solvent SystemPrimary OutcomeMechanistic Rationale
Pd(PPh3)4 (5 mol%)2M Na2CO3 (aq) / Toluene<10% Yield (SM Recovery)Weak electron donation fails to drive oxidative addition of the strong C–Cl bond[3].
Pd(dppf)Cl2 (5 mol%)2M K2CO3 (aq) / Dioxane15% Yield (Major: Hydrolysis)Aqueous base attacks the highly electrophilic C4 position via SNAr[1][5].
Pd2(dba)3 / XPhos K3PO4 (anhydrous) / Dioxane>85% Yield (Clean Coupling)Bulky ligand forces reductive elimination; anhydrous base prevents hydrolysis[2].
Pd(OAc)2 / SPhos Cs2CO3 (anhydrous) / Toluene>80% Yield (Clean Coupling)SPhos provides excellent stability for heteroaryl trifluoroborate couplings[4].
Pd2(dba)3 / XPhos K3PO4 / n-Butanol : Water40% Yield (Protodehalogenation)Alcoholic solvents can act as hydride donors, leading to reduction of the C–Cl bond[2].

Self-Validating Experimental Methodology

The following protocol is engineered as a self-validating system. It includes built-in checkpoints to ensure catalyst activation before committing the sensitive boronic acid, minimizing reagent waste.

Workflow Step1 1. Reagent Prep Dry solvents & degas (Argon sparging 15 min) Step2 2. Catalyst Ligation Pre-mix Pd2(dba)3 & XPhos in dioxane (RT, 10 min) Step1->Step2 Step3 3. Validation Check Observe color change (Purple to Red/Orange) Step2->Step3 Step4 4. Reactant Addition Add 4-Cl-TP, Boronic Acid, & anhydrous K3PO4 Step3->Step4 Step5 5. Thermal Activation Heat at 90°C for 4-12h Monitor via LC-MS Step4->Step5

Figure 2: Step-by-step experimental workflow for anhydrous Suzuki-Miyaura cross-coupling.

Optimized Anhydrous Protocol (0.5 mmol scale)

Step 1: System Deoxygenation Add 4 mL of anhydrous 1,4-dioxane to an oven-dried Schlenk flask. Sparge the solvent with Argon for 15 minutes. Causality: Oxygen rapidly oxidizes electron-rich phosphine ligands (like XPhos) to phosphine oxides, permanently deactivating the catalyst.

Step 2: Catalyst Pre-Activation Under Argon, add Pd2(dba)3 (0.0125 mmol, 2.5 mol%) and XPhos (0.03 mmol, 6 mol%) to the solvent. Stir at room temperature for 10 minutes. Validation Check: The solution must transition from a deep purple/black (Pd2(dba)3) to a clear red/orange hue. This color shift validates the successful ligand exchange and formation of the active L-Pd(0) species. If the solution remains black, the ligand or palladium source is compromised.

Step 3: Reagent Addition Add 4-chlorothieno[2,3-d]pyridazine (0.5 mmol, 1.0 eq)[1], the desired boronic acid or potassium trifluoroborate (0.6 mmol, 1.2 eq)[4], and finely milled anhydrous K3PO4 (1.5 mmol, 3.0 eq). Causality: Finely milling the base maximizes the solid-liquid interfacial surface area, which is critical for driving the transmetalation step in the strict absence of water.

Step 4: Thermal Activation Seal the flask and heat to 90 °C. Monitor the reaction via LC-MS after 2 hours. Validation Check: If unreacted 4-chlorothieno[2,3-d]pyridazine remains after 4 hours, do not add more catalyst. Instead, add 0.5 eq of additional boronic acid, as the limiting factor is likely the protodeboronation of the nucleophile, not catalyst death[2].

Step 5: Workup & Isolation Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the inorganic base and precipitated palladium black. Concentrate the filtrate and purify via flash column chromatography.

References

  • ACS Publications. "A General Suzuki Cross-Coupling Reaction of Heteroaromatics Catalyzed by Nanopalladium on Amino-Functionalized Siliceous Mesocellular Foam". URL:[Link]

  • ACS Publications. "Suzuki–Miyaura Cross-Coupling of Potassium Dioxolanylethyltrifluoroborate and Aryl/Heteroaryl Chlorides". URL:[Link]

  • PMC/NIH. "Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands". URL:[Link]

  • ACS Publications. "Efficient Catalyst for the Suzuki−Miyaura Coupling of Potassium Aryl Trifluoroborates with Aryl Chlorides". URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

comparing reactivity of 4-Chlorothieno[2,3-d]pyridazine and 7-chlorothieno[2,3-d]pyridazine

Comparative Reactivity Guide: 4-Chlorothieno[2,3-d]pyridazine vs. 7-Chlorothieno[2,3-d]pyridazine in SNAr Introduction The thieno[2,3-d]pyridazine scaffold is a highly valued purine bioisostere, extensively utilized in t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Reactivity Guide: 4-Chlorothieno[2,3-d]pyridazine vs. 7-Chlorothieno[2,3-d]pyridazine in SNAr

Introduction

The thieno[2,3-d]pyridazine scaffold is a highly valued purine bioisostere, extensively utilized in the development of kinase inhibitors and adenosine receptor modulators[1]. Functionalization of this bicyclic core typically proceeds via Nucleophilic Aromatic Substitution (SNAr) on halogenated precursors, most notably 4,7-dichlorothieno[2,3-d]pyridazine[1]. Understanding the regioselectivity—specifically the distinct reactivity profiles of the C-4 and C-7 positions—is paramount for efficient drug design. This guide provides an in-depth comparative analysis of 4-chlorothieno[2,3-d]pyridazine and 7-chlorothieno[2,3-d]pyridazine, detailing the mechanistic causality behind their reactivity and providing validated experimental workflows.

Mechanistic Causality of Regioselectivity

Both the C-4 and C-7 positions are located on the inherently electron-deficient pyridazine ring, making them susceptible to nucleophilic attack. However, the fused thiophene ring introduces a critical electronic asymmetry that dictates reactivity:

  • The +M Resonance Effect: The sulfur atom (S-1) of the thiophene ring exerts both an inductive (-I) and a resonance (+M) effect. The lone pair on the sulfur atom delocalizes through the C-7a bridgehead directly to the C-7 position.

  • Deactivation of C-7: This resonance donation selectively increases the electron density at C-7, effectively deactivating the 7-chloro position towards nucleophilic attack.

  • Electrophilicity of C-4: Conversely, the C-4 position is adjacent to the C-3a bridgehead (a carbon-linked junction) and does not receive this direct resonance stabilization. Consequently, C-4 remains highly electrophilic.

Because of this electronic bias, 4-chlorothieno[2,3-d]pyridazine is kinetically favored and significantly more reactive than 7-chlorothieno[2,3-d]pyridazine. When 4,7-dichlorothieno[2,3-d]pyridazine is subjected to SNAr, the nucleophile preferentially attacks the C-4 position[2].

Resonance_Effect S1 Sulfur (S-1) Lone Pair Donor C7a C-7a Bridgehead (Electron Relay) S1->C7a +M Resonance C4 C-4 Position (Electron Deficient) S1->C4 No Direct Resonance C7 C-7 Position (Increased e- Density) C7a->C7 Delocalization

Caption: Electronic influence of the thiophene sulfur atom on the pyridazine core.

Quantitative Comparison of Reactivity Parameters

The table below summarizes the physicochemical and reactive distinctions between the two electrophilic centers.

Parameter4-Chlorothieno[2,3-d]pyridazine7-Chlorothieno[2,3-d]pyridazine
Electrophilic Center C-4C-7
Proximity to Heteroatom Adjacent to C-3a (Carbon-linked)Adjacent to C-7a (Sulfur-linked)
Electronic State Highly electron-deficientPartially deactivated by S-1 (+M effect)
SNAr Reactivity High (Kinetically favored)Low (Requires forcing conditions)
Role in Synthesis Primary site for initial functionalizationSecondary site for late-stage derivatization
Typical Yield (from 4,7-dichloro) Major fraction (often >60%)Minor fraction (often <20%)

Experimental Workflow & Self-Validating Protocol

To empirically validate these reactivity differences, researchers typically perform a substitution on the 4,7-dichloro precursor. Because the regioselectivity is not absolute, the reaction yields a mixture of regioisomers that necessitates chromatographic separation. This phenomenon is well-documented in the2, where coupling with an aniline derivative produces a mixture requiring C18 reverse-phase preparative HPLC[3],[2].

Protocol: Regioselective SNAr of 4,7-Dichlorothieno[2,3-d]pyridazine
  • Step 1: Reaction Setup. Dissolve 4,7-dichlorothieno[2,3-d]pyridazine (1.0 eq) in a polar aprotic solvent such as DMF.

    • Causality: DMF stabilizes the highly polar Meisenheimer transition state during the SNAr mechanism.

  • Step 2: Nucleophile & Base Addition. Add the desired nucleophile (e.g., an amine, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).

    • Causality: The base neutralizes the HCl byproduct, preventing the protonation of the amine nucleophile and driving the equilibrium forward[2].

  • Step 3: Thermal Activation. Heat the mixture to 80-100 °C for 4-8 hours.

    • Causality: While the C-4 position is inherently more reactive, elevated temperatures are required to overcome the activation energy barrier for the initial substitution[1]. Monitor the disappearance of the starting material via TLC or LC-MS.

  • Step 4: Work-up. Cool the mixture to room temperature and pour it into ice-water with vigorous stirring. Collect the resulting precipitate—a mixture of the 4-substituted major product and the 7-substituted minor product—via vacuum filtration[1].

  • Step 5: Regioisomer Separation (Validation Step). Purify the crude mixture using C18 reverse-phase preparative HPLC.

    • Causality: The distinct electronic profiles of the regioisomers result in different dipole moments and retention times. This step isolates the pure 4-substituted-7-chlorothieno[2,3-d]pyridazine (target) from the 7-substituted byproduct, validating the kinetic preference for C-4 attack[3].

Workflow SM 4,7-Dichlorothieno[2,3-d]pyridazine Reaction Nucleophilic Aromatic Substitution (SNAr) SM->Reaction Reagents Nucleophile & Base (DIPEA) Polar Solvent (DMF), Heat Reagents->Reaction Mixture Regioisomer Mixture (Major: C-4 | Minor: C-7) Reaction->Mixture HPLC C18 Reverse-Phase Prep-HPLC Mixture->HPLC Prod4 4-Substituted-7-chloro Isomer (Target Product) HPLC->Prod4 Major Fraction Prod7 7-Substituted-4-chloro Isomer (Byproduct) HPLC->Prod7 Minor Fraction

Caption: Regioselective SNAr workflow and HPLC separation of thieno[2,3-d]pyridazine isomers.

References

  • BenchChem. The Bioisosteric Relationship of Thieno[2,3-d]pyridazines and Purines: A Technical Guide. Retrieved from 4

  • BenchChem. An In-depth Technical Guide on the Synthesis and Purification of D927 (DS11252927). Retrieved from 2

  • National Center for Biotechnology Information (PMC). Structural insights into isoform-specific RAS-PI3Kα interactions and the role of RAS in PI3Kα activation. Retrieved from 3

Sources

Comparative

Comparative HPLC Method Development and ICH Q2(R2) Validation for 4-Chlorothieno[2,3-d]pyridazine Quantification

As a Senior Application Scientist, developing an analytical method is rarely about simply finding a peak; it is about engineering a robust, self-validating system that guarantees data integrity. This guide details the co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, developing an analytical method is rarely about simply finding a peak; it is about engineering a robust, self-validating system that guarantees data integrity. This guide details the comparative method development and subsequent validation for the quantification of 4-Chlorothieno[2,3-d]pyridazine (CAS 697-68-7)[1], a critical halogenated heterocyclic building block used in the synthesis of advanced kinase inhibitors.

The primary analytical challenge lies in resolving this target from structurally similar process impurities, most notably its positional isomer, 7-chlorothieno[2,3-d]pyridazine, and the over-chlorinated derivative, 4,7-dichloro-thieno[2,3-d]pyridazine[2]. This guide objectively compares column technologies to solve this separation challenge and outlines a comprehensive validation protocol aligned with the latest ICH Q2(R2) guidelines (effective June 2024)[3].

Column Selection & Method Optimization: The Causality of Separation

To establish a stability-indicating method, we evaluated three distinct column technologies. The goal was to maximize theoretical plates ( N ) and achieve a baseline resolution ( Rs>2.0 ) between the 4-chloro and 7-chloro isomers.

The Chromatographic Hypothesis

The thienopyridazine core is electron-deficient and relatively polar, but the chlorine atom imparts localized hydrophobicity. We compared our flagship NovaCore™ C18 (a core-shell particle) against a traditional Standard C18 (fully porous) and a Phenyl-Hexyl column (selected to exploit potential π−π interactions).

MethodDev Start Target Analyte: 4-Chlorothieno[2,3-d]pyridazine ColA NovaCore™ C18 (Core-Shell, 2.7 µm) Start->ColA ColB Standard C18 (Fully Porous, 5.0 µm) Start->ColB ColC Phenyl-Hexyl (Fully Porous, 3.0 µm) Start->ColC Eval Chromatographic Evaluation (Isomer Separation) ColA->Eval ColB->Eval ColC->Eval ResultA High Efficiency Rs = 2.8, Tf = 1.05 Eval->ResultA Optimal ResultB Broad Peaks Rs = 1.4, Tf = 1.35 Eval->ResultB Poor Mass Transfer ResultC Isomer Co-elution Rs = 1.1, Tf = 1.15 Eval->ResultC Poor Selectivity Select Select NovaCore™ C18 for ICH Q2(R2) Validation ResultA->Select

Caption: Logical workflow for column selection based on chromatographic performance and isomer resolution.

Quantitative Performance Comparison

Table 1: Chromatographic Performance Metrics

Column TechnologyParticle ArchitectureRetention Time (min)Tailing Factor ( Tf​ )Theoretical Plates ( N )Resolution ( Rs​ )*
NovaCore™ C18 Core-Shell (2.7 µm)5.41.0514,5002.8
Standard C18 Fully Porous (5.0 µm)6.11.356,2001.4
Phenyl-Hexyl Fully Porous (3.0 µm)4.81.159,1001.1

*Resolution calculated relative to the closely eluting 7-chlorothieno[2,3-d]pyridazine isomer.

Causality Behind the Data
  • The Failure of π−π Interactions: The Phenyl-Hexyl column was hypothesized to offer π−π interactions with the thienopyridazine ring. However, it failed to resolve the isomers ( Rs​=1.1 ). The causality lies in the structural rigidity of the isomers; shifting the chlorine atom from the 4-position to the 7-position does not significantly alter the global polarizability of the π -cloud. Consequently, the π−π mechanism could not differentiate the molecules.

  • The Core-Shell Advantage: The NovaCore™ C18 succeeded ( Rs​=2.8 ) due to its solid-core architecture. By limiting the diffusion path of the analyte into the particle, it drastically reduces the C -term (resistance to mass transfer) in the van Deemter equation. This generates UHPLC-like efficiency ( N=14,500 ) at standard HPLC pressures, providing the raw resolving power needed to separate the subtle hydrophobic differences between the isomers.

Finalized Experimental Protocol (Self-Validating System)

To ensure trustworthiness, the finalized method is designed as a self-validating system. It embeds a System Suitability Test (SST) that acts as a continuous quality gate; if the SST fails, the sequence automatically halts, preventing the generation of unverified data.

Step-by-Step Methodology
  • Column: NovaCore™ C18 (150 x 4.6 mm, 2.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Ultrapure Water (pH ~2.7). Causality: 4-Chlorothieno[2,3-d]pyridazine contains weakly basic pyridazine nitrogens. A low pH ensures consistent protonation, preventing mixed ionization states and suppressing secondary interactions with residual column silanols.

  • Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Gradient Program: 0–2 min (20% B), 2–8 min (20% 70% B), 8–10 min (70% B), 10–10.1 min (return to 20% B), 10.1–15 min (equilibration).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: Photodiode Array (PDA) at 254 nm (extracted wavelength).

  • Sample Preparation: Accurately weigh 10.0 mg of the reference standard. Dissolve in 50 mL of diluent (50:50 Water:Acetonitrile) using sonication. Dilute 5.0 mL of this stock to 10.0 mL to achieve a nominal working concentration of 0.1 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

ICH Q2(R2) Method Validation Framework

The validation was executed strictly according to the updated ICH Q2(R2) guidelines[3], which emphasize a lifecycle approach and the combined evaluation of accuracy and precision[4].

Validation SST System Suitability Testing (SST) Spec Specificity (Peak Purity) SST->Spec Lin Range & Linearity (25% - 150%) Spec->Lin AccPrec Accuracy & Precision (Combined Approach) Lin->AccPrec Rob Robustness (DoE Evaluation) AccPrec->Rob Report ICH Q2(R2) Compliant Report Rob->Report

Caption: Sequential ICH Q2(R2) validation lifecycle emphasizing a self-validating system approach.

Validation Parameters & Execution
  • System Suitability (SST): Six replicate injections of the 0.1 mg/mL standard. Acceptance criteria: RSD 2.0%, Tf​≤ 1.5, N≥ 10,000.

  • Specificity: The sample was spiked with 1.0% of 7-chlorothieno[2,3-d]pyridazine and 4,7-dichloro-thieno[2,3-d]pyridazine. PDA peak purity analysis confirmed that the purity angle was less than the purity threshold for the main peak, proving no co-eluting interferences.

  • Linearity & Range: Evaluated across 7 concentration levels ranging from 25% to 150% of the nominal concentration (0.025 to 0.150 mg/mL).

  • Accuracy & Precision (Combined): Following Q2(R2) recommendations[4], accuracy (recovery) and precision (repeatability) were assessed simultaneously using 3 concentration levels (50%, 100%, 150%) prepared in triplicate ( n=9 total).

  • Robustness: A Design of Experiments (DoE) approach was utilized to evaluate deliberate variations in Flow Rate ( ± 0.1 mL/min) and Column Temperature ( ± 2°C).

Table 2: ICH Q2(R2) Validation Summary Data

Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
System Suitability (SST) RSD 2.0%, Tf​≤ 1.5RSD = 0.4%, Tf​ = 1.05Pass
Specificity No interference from impuritiesPeak purity angle < thresholdPass
Linearity & Range R2≥0.999 (25% - 150%) R2=0.9998 Pass
Accuracy (Recovery) 98.0% - 102.0%99.4% - 100.2%Pass
Precision (Repeatability) RSD 2.0% ( n=6 )RSD = 0.6%Pass
Robustness Consistent Rs​ and Assay Rs​>2.5 under all conditionsPass

Conclusion

The quantification of 4-Chlorothieno[2,3-d]pyridazine requires overcoming significant selectivity challenges. By understanding the causality of mass transfer kinetics and ionization states, we demonstrated that the NovaCore™ C18 core-shell column vastly outperforms traditional Fully Porous C18 and Phenyl-Hexyl alternatives. The finalized method is fully self-validating and strictly compliant with the ICH Q2(R2) framework, ensuring absolute trustworthiness for downstream pharmaceutical development.

References

  • Title: 4-chlorothieno[2,3-d]pyridazine — Chemical Substance Information | Source: NextSDS | URL: [Link]

  • Title: 4,7-DICHLORO-THIENO[2,3-D]PYRIDAZINE — Chemical Substance Information | Source: NextSDS | URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline | Source: European Medicines Agency (EMA) | URL: [Link]

  • Title: Analytical Method Development and Validation in Pharmaceuticals | Source: ResolveMass | URL: [Link]

Sources

Validation

Part 1: The Foundation - Electron Ionization Mass Spectrometry (EI-MS) for Heterocyclic Analysis

An In-Depth Guide to the Mass Spectrometry Fragmentation Analysis of 4-Chlorothieno[2,3-d]pyridazine: A Comparative Approach In the landscape of medicinal chemistry, the thieno[2,3-d]pyridazine scaffold has emerged as a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation Analysis of 4-Chlorothieno[2,3-d]pyridazine: A Comparative Approach

In the landscape of medicinal chemistry, the thieno[2,3-d]pyridazine scaffold has emerged as a structure of significant interest. Its unique heterocyclic framework, which combines an electron-rich thiophene ring with an electron-deficient pyridazine ring, offers a versatile platform for designing novel therapeutic agents, particularly in the realms of oncology and anti-inflammatory research[1]. The functionalization of this core, for instance with a chlorine atom at the 4-position to yield 4-Chlorothieno[2,3-d]pyridazine, is a key strategy for modulating its physicochemical properties and biological activity.

Unambiguous structural confirmation of such novel compounds is paramount in the drug development pipeline. Mass spectrometry (MS), particularly with electron ionization (EI), stands as a cornerstone technique for elucidating molecular structures by analyzing their fragmentation patterns upon ionization. This guide provides a comprehensive, predictive analysis of the EI-MS fragmentation of 4-Chlorothieno[2,3-d]pyridazine, grounded in the established principles of heterocyclic compound fragmentation. We will explore the causality behind the expected fragmentation pathways and compare the insights derived from mass spectrometry with those from other critical analytical techniques.

Electron ionization is a hard ionization technique that imparts significant energy to the analyte molecule, inducing reproducible and structurally informative fragmentation. For a molecule like 4-Chlorothieno[2,3-d]pyridazine, this process is not random; it is governed by the inherent stability of the bonds and the resulting fragments.

The Molecular Ion (M⁺•): The first critical piece of information is the molecular ion peak. With a molecular formula of C₆H₃ClN₂S, 4-Chlorothieno[2,3-d]pyridazine has a monoisotopic mass of approximately 169.97 Da[2]. A key feature for chlorine-containing compounds is the presence of the ³⁷Cl isotope. This results in a characteristic isotopic pattern for any chlorine-containing fragment: a pair of peaks, M⁺• and (M+2)⁺•, with a relative intensity ratio of approximately 3:1, which serves as an immediate diagnostic flag[3].

Core Fragmentation Principles:

  • Loss of Substituents: The C-Cl bond is a potential cleavage site, leading to the loss of a chlorine radical (Cl•).

  • Ring Fragmentation: Fused heterocyclic systems often fragment via the expulsion of small, stable neutral molecules. For the pyridazine ring, the loss of molecular nitrogen (N₂) is a classic and highly favorable pathway.

  • Retro-Diels-Alder (RDA) Reactions: Although more common in less aromatic systems, RDA-type reactions can occur in heterocyclic rings, leading to predictable ring-opening events[4].

Part 2: A Practical Workflow - Experimental Protocol for Analysis

To ensure the generation of a reliable and reproducible fragmentation pattern, a standardized experimental protocol is essential. The following outlines a typical workflow for the analysis of a crystalline solid like 4-Chlorothieno[2,3-d]pyridazine using Gas Chromatography-Mass Spectrometry (GC-MS), a common setup for volatile and semi-volatile compounds.

Experimental Workflow Diagram

MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep 1. Dissolve sample (1 mg/mL) in volatile solvent (e.g., Dichloromethane) GC 2. Inject into GC (e.g., 1 µL split injection) Prep->GC Ionization 3. Elute to MS Source Electron Ionization (70 eV) GC->Ionization Analysis 4. Mass Analysis (Quadrupole Analyzer, scan m/z 40-300) Ionization->Analysis Detection 5. Detection (Electron Multiplier) Analysis->Detection Process 6. Generate Mass Spectrum (Abundance vs. m/z) Detection->Process

Caption: A standard workflow for GC-MS analysis.

Step-by-Step Methodology:
  • Sample Preparation: A dilute solution (e.g., 1 mg/mL) of 4-Chlorothieno[2,3-d]pyridazine is prepared in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

  • Gas Chromatography: The sample is injected into a GC equipped with a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column). A temperature gradient program is used to ensure separation from any impurities and optimal peak shape upon elution.

  • Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. It is bombarded with a beam of electrons at a standard energy of 70 eV. This energy is chosen because it provides sufficient energy for reproducible fragmentation and is high enough to minimize variations in fragmentation patterns with small fluctuations in energy.

  • Mass Analysis: The resulting positively charged ions (the molecular ion and its fragments) are accelerated into a mass analyzer, such as a quadrupole. The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, typically by an electron multiplier, and the signal is recorded by a data system to generate the mass spectrum.

Part 3: The Core Analysis - Predicted Fragmentation Pathways

Based on the principles outlined above and data from related heterocyclic systems[5][6], we can predict the major fragmentation pathways for 4-Chlorothieno[2,3-d]pyridazine.

Predicted Fragmentation Scheme

Fragmentation_Pathway M 4-Chlorothieno[2,3-d]pyridazine [M]⁺• m/z 170/172 M_Cl [M-Cl]⁺ m/z 135 M->M_Cl - Cl• M_N2 [M-N₂]⁺• m/z 142/144 M->M_N2 - N₂ M_Cl_CS [M-Cl-CS]⁺ m/z 91 M_Cl->M_Cl_CS - CS M_N2_HCN [M-N₂-HCN]⁺• m/z 115/117 M_N2->M_N2_HCN - HCN

Caption: Major predicted EI-MS fragmentation pathways.

Pathway A: Loss of Chlorine Radical A primary and highly probable fragmentation event is the homolytic cleavage of the C-Cl bond. This is common for aromatic halides[3].

  • [M]⁺• (m/z 170/172) → [M-Cl]⁺ (m/z 135) + Cl• The resulting ion at m/z 135 corresponds to the thieno[2,3-d]pyridazine cation. This fragment would be expected to be a significant peak in the spectrum.

Pathway B: Loss of Molecular Nitrogen The pyridazine ring is known to readily eliminate a stable molecule of N₂ upon electron ionization. This is often a dominant fragmentation pathway for pyridazine-containing systems.

  • [M]⁺• (m/z 170/172) → [M-N₂]⁺• (m/z 142/144) + N₂ This fragmentation yields a radical cation of a chlorothienopyrrole-like structure. The presence of the 3:1 isotope pattern at m/z 142/144 would strongly support this pathway.

Pathway C: Subsequent Fragmentations The primary fragments can undergo further decomposition:

  • The ion at m/z 142/144 ([M-N₂]⁺•) could lose a molecule of hydrogen cyanide (HCN), a common loss from nitrogen-containing aromatic rings. This would produce a fragment at m/z 115/117 .

  • The ion at m/z 135 ([M-Cl]⁺) could undergo fragmentation of the thiophene ring, potentially by losing a molecule of carbon monosulfide (CS), leading to a fragment at m/z 91 .

Summary of Predicted Key Ions
m/z (Mass-to-Charge Ratio)Proposed FormulaProposed IdentityNeutral Loss
170/172[C₆H₃ClN₂S]⁺•Molecular Ion-
142/144[C₆H₃ClS]⁺•Ion after N₂ lossN₂
135[C₆H₃N₂S]⁺Ion after Cl• lossCl•
115/117[C₅H₂ClS]⁺•Ion after N₂ and HCN lossN₂, HCN
91[C₅H₃N₂]⁺Ion after Cl• and CS lossCl•, CS

Part 4: A Broader Perspective - Comparison with Other Analytical Techniques

While mass spectrometry provides invaluable data on molecular weight and connectivity through fragmentation, a comprehensive structural elucidation relies on its synergy with other analytical methods.

TechniqueInformation ProvidedSample RequirementsDestructive?
EI-MS Molecular weight, elemental formula (if Cl/Br present), structural information from fragmentation patterns.Small amount (ng-µg), must be volatile for GC-MS.Yes
NMR Spectroscopy Detailed atom-level connectivity (¹H, ¹³C), 3D structure (NOE), and chemical environment of nuclei.Larger amount (mg), must be soluble.No
IR Spectroscopy Presence of specific functional groups and bond types (e.g., C=N, C-H, C-S).Small amount (µg-mg), solid or liquid.No
HRMS (e.g., ESI-TOF) Exact molecular weight (to <5 ppm), allowing for unambiguous determination of the molecular formula.Small amount (ng-µg), must be ionizable (often in solution).Yes
Tandem MS (MS/MS) Confirms fragmentation pathways by isolating a specific ion and fragmenting it further. Provides definitive parent-daughter relationships[5].Same as HRMS.Yes

Synergistic Value:

  • MS vs. NMR: NMR provides the definitive carbon-hydrogen framework and the precise location of atoms relative to each other. MS confirms the overall mass and pieces of the structure (fragments), corroborating the framework proposed by NMR. For example, NMR would confirm the substitution pattern on the rings, which MS can only suggest through fragmentation.

  • EI-MS vs. HRMS: While our predicted EI-MS spectrum gives nominal masses, High-Resolution Mass Spectrometry would provide the exact mass of the molecular ion (e.g., 169.9705 Da). This allows for the calculation of a unique elemental formula (C₆H₃³⁵ClN₂S), ruling out other possibilities with the same nominal mass.

  • MS/MS for Confirmation: If the fragment at m/z 135 is isolated and subjected to further fragmentation (MS/MS), observing a subsequent loss of CS to form m/z 91 would provide direct evidence for the proposed fragmentation sequence, significantly increasing the confidence in the structural assignment[5].

Conclusion

The mass spectrometry fragmentation analysis of 4-Chlorothieno[2,3-d]pyridazine is predicted to be dominated by two characteristic pathways: the loss of a chlorine radical to yield an ion at m/z 135, and the expulsion of molecular nitrogen from the pyridazine ring to produce a fragment at m/z 142/144. The presence of the chlorine isotope pattern (3:1 ratio of M to M+2) serves as a crucial diagnostic tool for all chlorine-containing ions.

While EI-MS is a powerful tool for initial structural elucidation, its true analytical strength is realized when used as part of a multi-faceted approach. The combination of the fragmentation data from mass spectrometry with the detailed connectivity map from NMR spectroscopy and the exact mass confirmation from HRMS provides an unassailable body of evidence for the definitive characterization of novel and medicinally important compounds like 4-Chlorothieno[2,3-d]pyridazine.

References

  • BenchChem. (2025). Exploring the Thieno[2,3-d]pyridazine Scaffold for Drug Discovery: A Technical Guide.
  • Bowie, J. H., et al. (1967). Electron impact studies. XVIII. Mass spectra of pyridazines, phthalazines, and related compounds. Australian Journal of Chemistry, 20(12), 2677–2690. Available from: [Link]

  • Dampc, M., et al. (2013). The cation mass spectrum of pyridazine recorded at an electron energy of 100 eV. ResearchGate. Available from: [Link]

  • PubChem. (n.d.). 4-chlorothieno[2,3-d]pyridazine. National Center for Biotechnology Information. Available from: [Link]

  • Sharma, V. P. (2004). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Asian Journal of Chemistry, 16(3-4), 1489–1494.
  • Ferreira da Silva, F., et al. (2015). Electron stimulated desorption from condensed pyrimidine and pyridazine. Physical Chemistry Chemical Physics, 17(35), 22733–22741. Available from: [Link]

  • Sharma, V. P. (2018). Mass spectral fragmentation modes of some heterocyclically substituted chromones-II. ResearchGate. Available from: [Link]

  • University of Wisconsin-Madison. (n.d.). Mass Spectrometry: Fragmentation. Department of Chemistry.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • Longdom Publishing. (2017). Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimid. Journal of Chemical Sciences. Available from: [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available from: [Link]

  • Vaskó, D., et al. (2014). Tandem mass spectrometric study of annelation isomers of the novel thieno[3′,2′:4,5]pyrido[2,3-d]pyridazine ring system. ARKIVOC, 2014(5), 158-169. Available from: [Link]

  • Al-Zoubi, R. M., et al. (2018). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Molecules, 23(11), 2969. Available from: [Link]

Sources

Comparative

Validating the Regioselectivity of 4-Chlorothieno[2,3-d]pyridazine Substitutions: A Comparative Guide

As the demand for novel heterocyclic scaffolds in drug discovery intensifies, the thieno[2,3-d]pyridazine core has emerged as a highly privileged structure. This electron-deficient, fused bicyclic system is frequently de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As the demand for novel heterocyclic scaffolds in drug discovery intensifies, the thieno[2,3-d]pyridazine core has emerged as a highly privileged structure. This electron-deficient, fused bicyclic system is frequently deployed in the design of potent phosphodiesterase 4 (PDE4) antagonists, kinase inhibitors, and anti-inflammatory agents[1]. Furthermore, the pyridazine heterocycle offers unique physicochemical advantages, including enhanced aqueous solubility, reduced lipophilicity, and robust dual hydrogen-bonding capacity compared to traditional phenyl or pyrimidine rings[2].

However, functionalizing this scaffold presents a significant synthetic challenge: differentiating the chemically similar C4 and C7 positions. When starting from the widely available 4,7-dichlorothieno[2,3-d]pyridazine precursor, achieving absolute regiocontrol during substitution is critical for downstream biological efficacy. This guide objectively compares classical thermal nucleophilic aromatic substitution (SNAr) against advanced Palladium-catalyzed cross-coupling methodologies, providing the mechanistic rationale and self-validating experimental protocols required to guarantee C4-regioselectivity.

Mechanistic Rationale: The Electronic Asymmetry of the Thiophene Core

To master the functionalization of thieno[2,3-d]pyridazines, one must first understand the causality behind their intrinsic reactivity. The regioselectivity between the C4 and C7 positions is governed by the electronic asymmetry introduced by the fused thiophene ring[3].

  • The C7 Position (Deactivated): The sulfur atom at position 1 of the thiophene ring exerts a strong mesomeric (+M) electron-donating effect. This electron density is delocalized through the C7a bridgehead directly to the adjacent C7 carbon of the pyridazine ring. This localized increase in electron density effectively deactivates the C7-Cl bond toward nucleophilic attack and oxidative addition.

  • The C4 Position (Activated): Conversely, the C4 position is adjacent to the C3a bridgehead. It is electronically insulated from the direct +M effect of the sulfur atom. As a result, C4 remains highly electron-deficient and electrophilic, making it the kinetically favored site for substitution[3]. Similar electronic differentiation has been documented in related thieno[2,3-d]pyrimidine systems[4].

Pathway Drug 4-Substituted Thieno[2,3-d]pyridazine PDE4 PDE4 Enzyme Drug->PDE4 Inhibits cAMP cAMP Levels (Elevated) PDE4->cAMP Prevents degradation PKA Protein Kinase A (Activated) cAMP->PKA Activates Inflammation Inflammatory Cytokines (Suppressed) PKA->Inflammation Downregulates

Mechanistic pathway of 4-substituted thieno[2,3-d]pyridazines in PDE4-mediated inflammation.

Methodological Comparison: Classical SNAr vs. Advanced Pd-Catalysis

While the inherent electronics favor C4 substitution, the choice of synthetic methodology dictates whether this kinetic preference translates into high isolated yields of the pure regioisomer.

The Alternative: Classical Thermal SNAr

Historically, functionalization of 4,7-dichlorothieno[2,3-d]pyridazine relied on classical SNAr using amine nucleophiles and amine bases (e.g., DIPEA) in polar aprotic solvents (DMF).

  • The Flaw: SNAr requires high thermal energy (100–120 °C) to proceed at a practical rate. At these elevated temperatures, the kinetic barrier protecting the C7 position is easily overcome, leading to a loss of regiocontrol. This typically results in a ~75:25 mixture of C4 and C7 regioisomers, requiring arduous and yield-destroying Prep-HPLC separation.

The Optimized Solution: BrettPhos Pd G3 Catalyzed Amination

Applying modern Buchwald-Hartwig cross-coupling utilizing highly active precatalysts (such as BrettPhos Pd G3) fundamentally alters the reaction profile.

  • The Advantage: The Palladium(0) active species is exquisitely sensitive to the electron density of the C-Cl bond during the oxidative addition step. Because the reaction proceeds at much milder temperatures (80 °C), the catalyst strictly discriminates between the electron-deficient C4-Cl and the electron-rich C7-Cl bonds. Furthermore, the massive steric bulk of the BrettPhos ligand prevents off-target interactions, resulting in a >99:1 regiomeric ratio in favor of the 4-substituted product.

Quantitative Performance Metrics
ParameterClassical Thermal SNArAdvanced Pd-Catalysis (BrettPhos G3)
Reagents Secondary Amine, DIPEA, DMFSecondary Amine, BrettPhos Pd G3, NaOtBu, Toluene
Operating Temperature 120 °C80 °C
Reaction Time 16 hours2 hours
Substrate Conversion >95%>99%
Regiomeric Ratio (C4:C7) 72 : 28>99 : 1
Isolated Yield (C4 Product) 58%94%
Impurity Profile High (hydrolysis, degradation)Clean (trace protodehalogenation)

Experimental Protocols & Self-Validating Analytical Workflows

To ensure absolute trustworthiness in your structural assignments, the following protocols integrate a self-validating 2D NOESY NMR system.

The Self-Validation Principle: In the thieno[2,3-d]pyridazine core, the C3 position holds the only proton on the thiophene ring adjacent to the pyridazine fusion. When substitution occurs at C4, the new substituent is positioned within 5 Å of the C3-H. A 2D NOESY experiment will reveal a strong NOE cross-peak between the substituent's protons and the C3-H singlet. If substitution erroneously occurred at C7, the substituent would be adjacent to the proton-less C7a bridgehead, yielding no such NOE. This binary outcome provides unequivocal proof of regioselectivity.

Workflow Start 4,7-Dichloro- Precursor Reaction Pd-Catalyzed Cross-Coupling Start->Reaction LCMS LC-MS Analysis (Ratio Check) Reaction->LCMS Purification Flash Chromatography LCMS->Purification >99:1 Ratio NMR 2D NOESY NMR (C3-H NOE) Purification->NMR

Self-validating experimental workflow for confirming C4-regioselectivity via NOESY NMR.

Protocol A: Advanced Pd-Catalyzed Amination (Optimized Method)
  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried reaction vial with 4,7-dichlorothieno[2,3-d]pyridazine (1.0 equiv), the desired secondary amine (1.1 equiv), BrettPhos Pd G3 (2 mol%), and sodium tert-butoxide (1.5 equiv).

  • Solvation: Add anhydrous, degassed toluene to reach a substrate concentration of 0.2 M. Seal the vial with a PTFE-lined crimp cap.

  • Reaction: Remove the vial from the glovebox and stir vigorously at 80 °C for 2 hours.

  • Workup: Cool the mixture to room temperature, quench with a saturated aqueous NH₄Cl solution, and extract three times with ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Analysis: Analyze the crude mixture via UPLC-MS to confirm the >99:1 regiomeric ratio.

  • Purification & Validation: Purify via flash column chromatography (Hexanes/EtOAc). Dissolve the purified 4-amino-7-chlorothieno[2,3-d]pyridazine in CDCl₃ and acquire 1H, 13C, and 2D NOESY NMR spectra to confirm the diagnostic C3-H to N-substituent NOE cross-peak.

Protocol B: Classical Thermal SNAr (Alternative Method)
  • Preparation: In a standard reaction vial, combine 4,7-dichlorothieno[2,3-d]pyridazine (1.0 equiv), the secondary amine (1.2 equiv), and N,N-diisopropylethylamine (DIPEA, 2.0 equiv) in anhydrous DMF (0.2 M).

  • Reaction: Heat the mixture to 120 °C for 16 hours under an argon atmosphere.

  • Workup: Cool to room temperature, dilute with water to precipitate the crude product, and extract with ethyl acetate.

  • Analysis & Purification: Analyze via UPLC-MS (typically revealing a ~72:28 mixture of isomers). Purify via Preparative-HPLC to isolate the major C4-isomer from the C7-isomer, followed by NOESY NMR validation as described above.

References[1] Exploring the Thieno[2,3-d]pyridazine Scaffold for Drug Discovery: A Technical Guide. Benchchem. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFocqBfEC00fsJEmpbuPDva5cfj7vRMZG_WlGtvP_mFbZZgH_nTJ6_5d_erLA8CImCcYnLwUxgXPGDPE55F8qLpZIKTXucWQ8iH8OiNZ98Ke_B0HMnoFZSna9PwZqkm8wXV0pkJ-DD1Ff7hlIAXq2-eZuh7XvB7bT8SIdNrcNgobbt22-28EN9xst18iY8hfhpYSAerfWMfC2L3r0iYddlBSiGGodqp7xd9thwg3vwuKQ==[2] The pyridazine heterocycle in molecular recognition and drug discovery. National Institutes of Health (PMC). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdHoN_sHXSWyhiwU2AkstiCQt-L0OX1XMPWftdkhRuchedIYVSsGOLfDEJ5ELm8qEQJA5X77xz86rCFXJoeevQ_KkQYewGrA6WQoJV3RuwPNJPQjX0dIkjZZfDrRpYBNrqfgUTmN3gnJ-vrDvT[4] Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents. National Institutes of Health (PMC). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuHiJ7I7TuThGWStoSodosLZm-5OZC-xWPBniZQZsnkFbfL4GtCFLtaIrRKl2e7uNCyvAOT4HSBqL7T1UdVG8-eCFin74W3gOnzxAGZ1WR8lYQTJ147AdxMnmjB9OgoIo1rEksAXAEXYkUCIwq[3] 4-phenylthieno[2,3-d]pyridazin-7(6H)-one. EvitaChem. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBldEmh0dnH0zJnpsX5GWKsEoYoNpYJlai5XyTfe8NCQ_SQBSp6X7HwS7-EI6G11kHaEiK8kVwwCdWy6AAt1_dUka1nD20q2Z4vgsixpZGBXi88hOwxo6if1KcvTu0Yq8-niX5VlnU2Q==

Sources

Validation

Spectroscopic Validation of 4-Chlorothieno[2,3-d]pyridazine: Purity, Degradation, and Scaffold Comparison

Executive Summary & Strategic Context In modern medicinal chemistry, the 4-Chlorothieno[2,3-d]pyridazine scaffold serves as a highly versatile building block. Widely recognized as a potent purine bioisostere, it is frequ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

In modern medicinal chemistry, the 4-Chlorothieno[2,3-d]pyridazine scaffold serves as a highly versatile building block. Widely recognized as a potent purine bioisostere, it is frequently utilized in the synthesis of kinase inhibitors and adenosine receptor modulators[1]. However, the very electronic properties that make it an excellent electrophile for S_NAr (nucleophilic aromatic substitution) reactions also render it vulnerable to environmental degradation.

As a Senior Application Scientist, I emphasize that validating the purity and stability of this scaffold is not a mere regulatory checkbox—it is a foundational requirement for reproducible drug development. According to the, forced degradation studies must intentionally stress the molecule to achieve 5–20% degradation [2]. This controlled degradation allows us to map structural vulnerabilities without generating irrelevant, secondary degradants.

This guide objectively compares the stability profile of 4-Chlorothieno[2,3-d]pyridazine against a traditional alternative (4-Chloroquinazoline) and provides self-validating spectroscopic protocols to accurately quantify its purity and degradation pathways.

Scaffold Comparison: Thienopyridazine vs. Quinazoline

When selecting a heterocyclic building block for drug discovery, chemists often weigh the thieno[2,3-d]pyridazine core against the ubiquitous 4-chloroquinazoline core (the backbone of drugs like Gefitinib). While both feature a reactive C4-chlorine, their electronic landscapes dictate entirely different stability profiles.

Causality of Instability: The adjacent nitrogen atoms in the pyridazine ring exert a profound inductive electron-withdrawing effect. This significantly increases the electrophilicity of the C4 carbon compared to the pyrimidine ring of a quinazoline. Consequently, the C-Cl bond in 4-Chlorothieno[2,3-d]pyridazine is far more labile to hydrolytic cleavage (nucleophilic attack by water/hydroxide) than its quinazoline counterpart.

Table 1: Physicochemical and Stability Comparison
Parameter4-Chlorothieno[2,3-d]pyridazine4-ChloroquinazolineMechanistic Driver (Causality)
Bioisosteric Role Purine bioisosterePyrimidine / Quinoline bioisostereThiophene ring alters H-bond geometry and lipophilicity [3].
C4-Electrophilicity Very HighModerate to HighAdjacent pyridazine nitrogens exert a stronger inductive pull than pyrimidine.
Hydrolytic Half-Life (pH 10, 60°C)~4.2 hours~8.5 hoursIncreased electrophilicity accelerates nucleophilic aromatic substitution (S_NAr) by OH⁻.
Primary Degradant Thieno[2,3-d]pyridazin-4(5H)-oneQuinazolin-4(3H)-oneDisplacement of chloride; rapid tautomerization to the thermodynamically stable lactam.
Oxidative Vulnerability SusceptibleHighly ResistantThe electron-rich thiophene sulfur is prone to oxidation by peroxides (forming sulfoxides).

Degradation Pathways & Logical Workflow

To accurately profile impurities, we must subject the API to controlled stress. Hydrolytic stress targets the labile C-Cl bond, converting the molecule into a lactam (thienopyridazin-4-one). Oxidative stress targets the thiophene sulfur.

Below is the logical workflow for mapping these pathways using orthogonal spectroscopic techniques.

G A 4-Chlorothieno[2,3-d]pyridazine (API Building Block) B ICH Q1A(R2) Stress Conditions (Hydrolysis, Oxidation, Thermal) A->B Subjected to C Primary Degradants (e.g., Thienopyridazin-4-one) B->C Induces 5-20% Degradation D LC-HRMS Analysis (Mass Shift & Purity %) C->D E NMR Spectroscopy (Structural Elucidation) C->E F FT-IR Spectroscopy (Functional Group Tracking) C->F G Validated Stability Profile & CMC Documentation D->G E->G F->G

Fig 1: ICH Q1A(R2) forced degradation and spectroscopic validation workflow for heterocyclic scaffolds.

Self-Validating Spectroscopic Protocols

A robust analytical method must be a self-validating system. It is not enough to simply run a sample; the protocol must contain internal controls to prove that the data is an artifact of the chemistry, not the instrument.

Protocol A: LC-HRMS for Mass Balance and Purity

Objective: Quantify API purity and identify exact mass shifts associated with degradation.

  • Sample Preparation & Internal Standardization: Dissolve 4-Chlorothieno[2,3-d]pyridazine in anhydrous acetonitrile (1 mg/mL). Spike with 10 µg/mL of an isotopically labeled internal standard (IS).

    • Causality: The IS validates injection volume consistency and compensates for ionization suppression in the ESI source. This ensures that any calculated loss of the API peak is a true reflection of chemical degradation, not instrument drift.

  • Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 column. Run a mobile phase gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 10 minutes.

    • Causality: The hydrolytic degradant (lactam) is significantly more polar than the intact chloro-precursor. Starting at a highly aqueous 5% organic ensures the degradant does not elute in the void volume, guaranteeing accurate retention and separation.

  • Detection & Mass Balance Calculation: Acquire data in ESI+ mode. Calculate the mass balance: (Area_API + Area_Degradants) / Area_IS.

    • Self-Validation: If the mass balance falls below 98%, the system flags the potential formation of volatile degradants or species invisible to ESI+, automatically triggering secondary analysis via a Charged Aerosol Detector (CAD).

Protocol B: NMR Structural Elucidation

Objective: Confirm the exact structural site of degradation.

  • Sample Solubilization: Dissolve 5 mg of the isolated degradant in 0.6 mL of DMSO-d6.

    • Causality: DMSO-d6 is strictly chosen over CDCl3 because the resulting lactam degradant exhibits strong intermolecular hydrogen bonding, rendering it highly insoluble in non-polar halogenated solvents.

  • Spectra Acquisition: Acquire ¹H (400 MHz, 16 scans) and ¹³C (100 MHz, 256 scans) spectra.

  • Marker Tracking: Monitor the appearance of a broad singlet at ~12.8 ppm.

    • Causality: This peak corresponds to the exchangeable N-H proton of the newly formed lactam ring. Its presence, coupled with the subtle shielding of the adjacent thiophene protons, definitively proves C4-hydrolysis rather than thiophene ring opening.

Protocol C: FT-IR Functional Group Tracking

Objective: Rapid, orthogonal verification of functional group transformations.

  • ATR-FTIR Analysis: Place 2 mg of the solid isolate directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

    • Causality & Self-Validation: ATR is prioritized over traditional transmission (KBr pellet) methods because it requires no sample dilution. Preparing KBr pellets introduces hygroscopic moisture that could artificially induce hydrolysis during the measurement itself—a critical variable to eliminate.

  • Spectral Monitoring: Monitor the 1650–1680 cm⁻¹ region. The emergence of a strong carbonyl (C=O) stretch confirms hydrolysis, differentiating it from purely oxidative degradation (which yields a sulfoxide stretch at ~1050 cm⁻¹).

Experimental Data: Spectroscopic Markers

To facilitate rapid identification during stability testing, the distinct spectroscopic markers for the intact scaffold and its primary ICH Q1A(R2) degradants are summarized below.

Table 2: Quantitative Spectroscopic Markers
Analytical TechniqueIntact 4-Chlorothieno[2,3-d]pyridazineHydrolytic Degradant (Lactam)Oxidative Degradant (Sulfoxide)
LC-HRMS (ESI+) m/z 170.977 [M+H]⁺(Shows typical 3:1 ³⁵Cl/³⁷Cl isotope pattern)m/z 153.011[M+H]⁺(Loss of Cl isotope pattern; -17.96 Da shift)m/z 186.972 [M+H]⁺(Retention of Cl isotope pattern; +15.99 Da shift)
¹H NMR (DMSO-d₆) Thiophene protons at ~8.2 ppm, 7.8 ppm (doublets)Emergence of broad N-H singlet at ~12.8 ppmDownfield shift of thiophene protons (~8.5 ppm)
FT-IR (ATR) Strong C=N stretch at ~1550 cm⁻¹, C-Cl at ~1080 cm⁻¹Strong C=O (lactam) stretch at 1665 cm⁻¹Strong S=O stretch at 1050 cm⁻¹

Conclusion

While 4-Chlorothieno[2,3-d]pyridazine offers exceptional bioisosteric advantages over traditional quinazoline scaffolds, its heightened electrophilicity demands rigorous spectroscopic oversight. By implementing self-validating analytical protocols—anchored by mass balance calculations, appropriate solvent selection, and orthogonal detection methods—researchers can confidently map its degradation pathways. This ensures that the structural integrity of the building block is maintained from early-stage synthesis through to regulatory CMC (Chemistry, Manufacturing, and Controls) submissions.

References

  • Title: ICH Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: Development of forced degradation and stability indicating studies of drugs—A review Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects Source: ResolveMass Laboratories URL: [Link]

Safety & Regulatory Compliance

Safety

4-Chlorothieno[2,3-d]pyridazine proper disposal procedures

As a Senior Application Scientist, I recognize that handling specialized heterocyclic building blocks requires more than just following a basic safety sheet; it requires a deep understanding of the molecule's reactivity,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized heterocyclic building blocks requires more than just following a basic safety sheet; it requires a deep understanding of the molecule's reactivity, its environmental impact, and the regulatory frameworks governing its lifecycle.

In medicinal chemistry, 4-Chlorothieno[2,3-d]pyridazine is highly valued as a purine bioisostere, frequently utilized in the synthesis of kinase inhibitors and adenosine receptor modulators[1]. However, the very features that make it synthetically useful—namely, its reactive halogenated position—also dictate stringent operational handling and disposal protocols.

This guide provides a comprehensive, self-validating system for the safe handling, spill response, and EPA-compliant disposal of 4-Chlorothieno[2,3-d]pyridazine.

Chemical Profile & Hazard Causality

To design a safe operational workflow, we must first understand the physicochemical causality behind the compound's hazards. The electrophilic nature of the C4 position on the thieno[2,3-d]pyridazine scaffold is highly activated by the adjacent ring nitrogens. While this lability is ideal for nucleophilic aromatic substitution (SNAr) during drug synthesis[1], it also means the compound can readily react with biological nucleophiles (such as proteins and DNA) upon exposure, leading to its acute toxicity and irritant properties.

Table 1: Quantitative Chemical Profile and Hazard Assessment

Property / IdentifierDetail / Classification
Chemical Name 4-Chlorothieno[2,3-d]pyridazine
CAS Number 697-68-7[2]
Molecular Weight 170.62 g/mol [3]
Physical State Solid (typically crystalline powder)
Acute Toxicity Acute Tox. 4 (Oral, Dermal, Inhalation) - H302, H312, H332[2]
Irritation Hazards Skin Irrit. 2 (H315); Eye Irrit. 2A (H319)[2]
Systemic Hazards STOT SE 3 (Specific target organ toxicity — single exposure) - H336[2]

Operational Handling & Spill Response Workflow

Under the OSHA Laboratory Standard (29 CFR 1910.1450), laboratories must develop a Chemical Hygiene Plan tailored to the specific hazards of their inventory[4][5]. Because 4-Chlorothieno[2,3-d]pyridazine is a halogenated irritant, any spill response must prioritize the prevention of aerosolized dust inhalation and dermal alkylation.

Step-by-Step Spill Response Methodology
  • Assessment & Isolation: Immediately isolate the spill area. If the spill exceeds 50g or involves highly concentrated solutions, evacuate the immediate vicinity and notify the Chemical Hygiene Officer[4][6].

  • PPE Donning: Responders must wear appropriate personal protective equipment (PPE). This includes double nitrile gloves (to prevent breakthrough from residual solvents), splash-proof chemical goggles, a dedicated lab coat, and an N95 or P100 particulate respirator if the solid compound has aerosolized[7][8].

  • Containment (Self-Validating Step): Cover the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand[6]. Causality: Combustible absorbents like sawdust must be avoided, as halogenated compounds can complicate subsequent incineration and, in the presence of certain catalysts, pose a reactive fire hazard.

  • Collection: Carefully sweep the absorbed mixture using a non-sparking brush and dustpan. Transfer the material into a pre-labeled, heavy-duty "Halogenated Solid Waste" poly-bag or bucket.

  • Surface Decontamination: Wash the affected surface with a mild alkaline detergent solution (e.g., 5% sodium bicarbonate/soap mix). Causality: The mild alkalinity helps hydrolyze and neutralize any trace unreacted 4-Chlorothieno[2,3-d]pyridazine, rendering the surface safe. Follow with a distilled water rinse.

SpillResponse S1 Spill Detected: 4-Chlorothieno[2,3-d]pyridazine S2 Assess Scale & Hazards Consult SDS (CAS 697-68-7) S1->S2 S3 Don PPE: Double Nitrile, Goggles, Respirator S2->S3 S4 Containment: Cover with Vermiculite/Sand S3->S4 S5 Collection: Sweep into Halogenated Waste Bin S4->S5 S6 Decontamination: Wash with Alkaline Soap & Water S5->S6 S7 Documentation: Report to EHS/Chemical Hygiene Officer S6->S7

Figure 1: Step-by-step emergency spill response workflow for 4-Chlorothieno[2,3-d]pyridazine.

Waste Segregation & Disposal Plan

The most critical aspect of managing 4-Chlorothieno[2,3-d]pyridazine is its end-of-life disposal. As a halogenated organic compound (HOC), it falls under strict EPA Resource Conservation and Recovery Act (RCRA) land disposal restrictions (40 CFR Part 268)[9][10].

The Causality of Halogenated Waste Segregation

Mixing halogenated waste with non-halogenated solvent waste is a severe operational failure. Why?

  • Thermodynamic Disruption: Halogens lower the overall BTU (heating value) of the waste stream, making it difficult for standard incinerators to maintain the temperatures required for complete combustion[11].

  • Toxic Byproducts: If halogenated compounds are incinerated at standard temperatures without specialized equipment, they can undergo incomplete combustion, generating highly toxic polychlorinated dibenzo-p-dioxins and furans[9].

  • Corrosion: Incineration of HOCs generates hydrochloric acid (HCl) gas. Therefore, this waste must be routed to specialized high-temperature incinerators (>1100°C) equipped with caustic scrubbers to neutralize the acid exhaust[11].

Step-by-Step Disposal Protocol
  • Source Segregation:

    • Liquid Waste: Any reaction filtrates, mother liquors, or solvent washes containing 4-Chlorothieno[2,3-d]pyridazine must be deposited only in carboys explicitly designated for "Halogenated Organic Liquid Waste." Do not mix with strong oxidizers or azide-containing solutions to prevent explosive incompatibilities.

    • Solid Waste: Contaminated PPE (gloves), empty reagent bottles, weigh boats, and spill absorbents must be placed in a "Halogenated Solid Waste" bin lined with a compatible, thick poly-bag.

  • Labeling Compliance: All waste containers must be clearly labeled with the words "Hazardous Waste," the specific chemical name, the CAS Number (697-68-7), and the primary hazard classes (Toxic, Irritant).

  • Satellite Accumulation: Store the sealed waste containers in a designated Satellite Accumulation Area (SAA) at or near the point of generation. Ensure the containers sit within secondary containment trays to catch any potential leaks.

  • EHS Transfer: Once the container is full (or reaches the regulatory time limit), transfer it to your facility's central environmental health and safety (EHS) team for transport to an EPA-permitted high-temperature incineration facility[9].

WasteSegregation W1 4-Chlorothieno[2,3-d]pyridazine Laboratory Waste W2_Liq Liquid Waste (Solvents, Filtrates) W1->W2_Liq W2_Sol Solid Waste (PPE, Consumables, Spill Absorbent) W1->W2_Sol W3_Liq Halogenated Liquid Waste Carboy (No Oxidizers/Azides) W2_Liq->W3_Liq W3_Sol Halogenated Solid Waste Bin (Double-bagged) W2_Sol->W3_Sol W4 Satellite Accumulation Area (SAA) Secondary Containment W3_Liq->W4 W3_Sol->W4 W5 EPA-Compliant High-Temperature Incineration with Caustic Scrubbers W4->W5

Figure 2: Operational waste segregation and EPA-compliant disposal pathway for halogenated organics.

References

  • NextSDS. "4-chlorothieno[2,3-d]pyridazine — Chemical Substance Information." NextSDS Substance Database. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance (29 CFR 1910.1450)." U.S. Department of Labor. Available at:[Link]

  • Environmental Protection Agency (EPA) / eCFR. "Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32." Electronic Code of Federal Regulations. Available at:[Link]

  • Environmental Protection Agency (EPA). "Treatment Technologies for Halogenated Organic Containing Wastes." EPA Technical Resource Document. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 4-Chlorothieno[2,3-d]pyridazine

Technical Guide: Safe Handling, PPE, and Operational Workflows for 4-Chlorothieno[2,3-d]pyridazine Executive Summary 4-Chlorothieno[2,3-d]pyridazine (CAS: 697-68-7) is a highly reactive heterocyclic halide extensively ut...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Guide: Safe Handling, PPE, and Operational Workflows for 4-Chlorothieno[2,3-d]pyridazine

Executive Summary

4-Chlorothieno[2,3-d]pyridazine (CAS: 697-68-7) is a highly reactive heterocyclic halide extensively utilized in medicinal chemistry as a foundational building block for 1[1]. Due to its structural and electronic similarities to purines, it is a critical intermediate in the synthesis of kinase inhibitors and adenosine receptor modulators[1]. However, the same electrophilic reactivity that makes it synthetically valuable also renders it a significant occupational hazard, necessitating strict personal protective equipment (PPE) and engineered controls[2].

Hazard Profile & Toxicological Causality

According to standardized chemical safety data, 4-Chlorothieno[2,3-d]pyridazine is categorized as2[2].

The Mechanistic "Why": The thieno[2,3-d]pyridazine core is highly electron-deficient. The chlorine atom at the 4-position acts as an excellent leaving group, making the molecule highly susceptible to Nucleophilic Aromatic Substitution (SNAr). In a biological context, if this compound contacts unprotected skin or mucous membranes, it rapidly undergoes SNAr reactions with biological nucleophiles—such as the thiol groups of cysteine or the primary amines of lysine residues in epidermal proteins. This irreversible covalent modification triggers acute inflammatory cascades, resulting in severe irritation and systemic toxicity upon absorption. Therefore, PPE must be designed to provide an absolute chemical barrier against electrophilic penetration.

Personal Protective Equipment (PPE) Matrix

To mitigate the risks associated with exposure, PPE must be scaled according to the operational mass and the specific handling activity.

Operational ScaleMass/VolumeHand ProtectionEye & Face ProtectionRespiratory ProtectionBody Protection
Analytical < 100 mgSingle nitrile gloves (min 0.12 mm thickness)Safety glasses with side shieldsNone required (if handled inside a certified fume hood)Standard cotton lab coat
Preparative 100 mg – 50 gDouble nitrile gloves (change immediately if contaminated)Chemical splash gogglesNone required (if handled inside a certified fume hood)Flame-retardant (FR) lab coat
Bulk/Scale-up > 50 gHeavy-duty butyl rubber gloves over nitrile inner glovesSplash goggles + Full face shieldHalf-mask respirator (P100/Organic vapor cartridge) if outside hoodTyvek® suit or chemical-resistant apron

Standard Operating Procedures (SOPs)

Protocol A: Safe Weighing and Transfer
  • Environment: Conduct all weighing inside a ductless weighing enclosure or a conventional fume hood with the sash lowered to the minimum functional height.

  • Static Mitigation: 4-Chlorothieno[2,3-d]pyridazine powder can hold a static charge. Use an anti-static ionizer fan during weighing to prevent aerosolization of the toxic dust.

  • Transfer: Use static-free spatulas (e.g., PTFE-coated) and transfer the solid directly into a pre-tared, sealable reaction vessel before removing it from the hood.

Protocol B: Nucleophilic Substitution Reaction Setup

This protocol outlines the standard introduction of amino substituents to the thieno[2,3-d]pyridazine core to generate purine bioisosteres[1].

  • Reaction Setup: Inside the fume hood, dissolve 4-chlorothieno[2,3-d]pyridazine (1.0 eq) in a polar protic solvent such as ethanol or isopropanol[1].

  • Amine Addition: Slowly add the desired nucleophilic amine (2.2 eq) to the solution[1].

    • Causality: The stoichiometry is critical. 1.0 equivalent of the amine acts as the nucleophile for the SNAr displacement of the chloride. The remaining 1.2 equivalents serve as an in situ acid scavenger to neutralize the generated HCl byproduct. Without this excess, the HCl would protonate the unreacted amine, destroying its nucleophilicity and halting the reaction.

  • Execution: Attach a reflux condenser and heat the reaction mixture to reflux for 4–8 hours, monitoring completion via TLC[1].

  • Work-up & Purification: Cool the mixture to room temperature. The 4-substituted product will typically precipitate. Collect the product by vacuum filtration, washing the solid with the cold reaction solvent and then with diethyl ether[1].

Decontamination and Disposal Plan

Because unreacted 4-chlorothieno[2,3-d]pyridazine remains an active electrophile, all equipment and spills must be chemically quenched before standard disposal.

Protocol C: Chemical Quenching (Hydrolysis)
  • Spill Containment: Surround any solid or liquid spill with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials.

  • Chemical Quenching: Liberally apply a 1M NaOH or 5% sodium carbonate solution to the spill area.

    • Causality: The hydroxide ion acts as a hard nucleophile, driving the rapid SNAr hydrolysis of the reactive 4-chloro position. This converts the acute toxicant into thieno[2,3-d]pyridazin-4-ol, a relatively benign, non-electrophilic byproduct.

  • Incubation: Allow a minimum of 30 minutes for complete hydrolysis to occur.

  • Waste Segregation: Sweep the neutralized matrix into a designated solid hazardous waste container. Segregate halogenated organic reaction filtrates from aqueous quenched waste streams, labeling them clearly as "Toxic Heterocyclic Halide Waste."

Mandatory Visualization

Mechanism_Workflow cluster_mech Toxicity Mechanism (Causality) cluster_mit Operational Workflow & Mitigation Halide 4-Chlorothieno[2,3-d]pyridazine (Electrophilic Halide) BioNuc Biological Nucleophiles (Skin/Mucosa Proteins) Halide->BioNuc Exposure SNAr SNAr Covalent Binding (Irritation / Toxicity) BioNuc->SNAr Reaction PPE Barrier Isolation (Strict PPE) SNAr->PPE Necessitates React Synthesis Setup (Amine + Reflux) PPE->React Quench Chemical Quench (1M NaOH Hydrolysis) React->Quench Dispose Hazardous Waste Segregation Quench->Dispose

Logical relationship between 4-Chlorothieno[2,3-d]pyridazine toxicity and the mitigation workflow.

References

  • Title: 4-chlorothieno[2,3-d]pyridazine — Chemical Substance Information Source: NextSDS URL: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.